molecular formula C8H15NO2 B1501181 tert-Butyl azetidine-2-carboxylate CAS No. 208034-97-3

tert-Butyl azetidine-2-carboxylate

Cat. No.: B1501181
CAS No.: 208034-97-3
M. Wt: 157.21 g/mol
InChI Key: KHNFEQCEQIAFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl azetidine-2-carboxylate is a protected derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid that serves as a crucial synthetic intermediate and building block in medicinal chemistry and organic synthesis . The azetidine ring is a four-membered nitrogen-containing heterocycle of significant interest due to its inherent ring strain and its presence in various biologically active compounds . The tert-butyl ester group serves to protect the carboxylic acid functionality during synthetic sequences, making this compound a versatile precursor for the construction of more complex molecules . This compound is primarily valued for its role as a key scaffold in pharmaceutical research . It is used in the synthesis of novel heterocyclic amino acid derivatives and is explored for the development of potential drug candidates . The azetidine ring is a recognized pharmacophore, and its incorporation into molecules can improve pharmacological properties such as potency and metabolic stability . Researchers utilize this compound in diverse chemical transformations, including aza-Michael additions and Suzuki-Miyaura cross-coupling reactions, to generate functionalized azetidines for the creation of DNA-encoded libraries and peptidomimetics . Its derivatives are investigated for a range of biological activities, including potential antimicrobial and anticancer properties . This product is intended for research applications and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNFEQCEQIAFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666591
Record name tert-Butyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208034-97-3
Record name tert-Butyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of tert-butyl azetidine-2-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Core in Modern Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and materials science.[1] Their strained ring system imparts unique conformational rigidity, making them valuable scaffolds for designing novel therapeutics and functional materials.[2] tert-butyl azetidine-2-carboxylate is a key building block, offering a protected carboxylic acid functionality and a reactive secondary amine within this desirable framework. Its molecular formula is C₈H₁₅NO₂ and it has a molecular weight of 157.21 g/mol .[3]

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Understanding this foundational data is critical for reaction monitoring, quality control, and structural confirmation in any research endeavor involving this versatile molecule. This document is structured not as a rigid protocol, but as a logical workflow, providing not just the data, but the scientific rationale behind its interpretation.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4]

¹H NMR Analysis: A Proton's Perspective

The proton NMR spectrum reveals five distinct signals corresponding to the different proton environments in the molecule. The electronegativity of adjacent atoms (nitrogen and oxygen) and the constrained geometry of the four-membered ring are the primary factors influencing the chemical shifts.[5]

  • t-Butyl Protons (-C(CH₃)₃): A sharp, singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm . This signal is characteristic of the tert-butyl group. Its upfield position is due to the shielding effect of the sp³ carbon, and the lack of adjacent protons results in a singlet.

  • Azetidine Protons (H-3, -CH₂-): The two protons on C-3 are diastereotopic and will appear as a multiplet. This signal is anticipated around δ 2.2-2.5 ppm . These protons are adjacent to both the chiral center (C-2) and another methylene group (C-4), leading to complex splitting patterns.

  • Azetidine Protons (H-4, -CH₂-): The protons on C-4, adjacent to the nitrogen atom, are deshielded and will appear as a multiplet further downfield, typically in the range of δ 3.5-3.8 ppm .[6]

  • Azetidine Proton (H-2, -CH-): The single proton at the C-2 position is the most deshielded of the ring protons due to its proximity to both the nitrogen atom and the electron-withdrawing carboxylate group. It is expected to appear as a triplet or multiplet around δ 4.3-4.5 ppm .

  • Amine Proton (-NH-): The proton on the nitrogen atom often appears as a broad singlet. Its chemical shift is variable and concentration-dependent but typically falls in the δ 2.0-3.0 ppm range. Its broadness is a result of quadrupole broadening and potential chemical exchange.

¹³C NMR Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments. The chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms.[7]

  • t-Butyl Carbons (-C(C H₃)₃): A single, intense signal is expected around δ 28 ppm , corresponding to the three equivalent methyl carbons of the tert-butyl group.[8]

  • Azetidine Carbon (C-3): This methylene carbon is expected to resonate around δ 23-26 ppm .[9]

  • Azetidine Carbon (C-4): Influenced by the adjacent nitrogen, this carbon is deshielded relative to C-3 and should appear around δ 42-45 ppm .[9]

  • Azetidine Carbon (C-2): This methine carbon, being bonded to both nitrogen and the carboxyl group, is significantly deshielded and is predicted to be in the δ 58-60 ppm range.[9]

  • t-Butyl Quaternary Carbon (-C (CH₃)₃): The quaternary carbon of the tert-butyl group will have a signal around δ 80-82 ppm .

  • Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule, with a characteristic chemical shift in the δ 170-174 ppm range.[7]

Data Summary: NMR
Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
-C(CH ₃)₃1.4 - 1.5 (s, 9H)28.0
Azetidine CH ₂ (C-3)2.2 - 2.5 (m, 2H)24.0
Azetidine CH ₂ (C-4)3.5 - 3.8 (m, 2H)43.0
Azetidine CH (C-2)4.3 - 4.5 (t, 1H)59.0
NH 2.0 - 3.0 (br s, 1H)-
-C (CH₃)₃-81.0
-C =O-172.0
Experimental Protocol: NMR Data Acquisition

The integrity of NMR data begins with meticulous sample preparation.[10] The goal is to create a homogeneous solution free of particulate matter, which can degrade the magnetic field homogeneity and thus the spectral resolution.[11]

  • Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.[2]

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[12]

  • Dissolution: Gently agitate the vial to ensure the sample is fully dissolved.

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any suspended impurities.[13]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H spectrum using a standard single-pulse experiment.

    • Acquire the proton-decoupled ¹³C spectrum. A relaxation delay (D1) of 2 seconds is generally sufficient for qualitative analysis.[14]

cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL CDCl₃ with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock & Shim insert->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable technique for the rapid identification of key functional groups. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within a molecule. For this compound, the most prominent features will be the N-H stretch of the amine and the strong C=O stretch of the ester.

  • N-H Stretch: A moderate, sharp absorption is expected in the region of 3300-3350 cm⁻¹ , which is characteristic of a secondary amine.[15]

  • C-H Stretches: Absorptions between 2850-3000 cm⁻¹ will be present, corresponding to the stretching vibrations of the sp³ C-H bonds in the azetidine ring and the tert-butyl group.

  • C=O Stretch (Ester): A very strong, sharp absorption band is the hallmark of the carbonyl group. For an aliphatic ester like this one, this peak is expected between 1735-1750 cm⁻¹ .[16] This is often the most intense peak in the spectrum.

  • C-O Stretch (Ester): The C-O single bond stretches of the ester group will give rise to two or more bands in the fingerprint region, typically between 1000-1300 cm⁻¹ .[16]

  • N-H Bend: The bending vibration of the N-H bond may be visible around 1500-1600 cm⁻¹ , though it is often weaker than the carbonyl stretch.

Data Summary: IR
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Secondary AmineN-H Stretch3300 - 3350Medium
AlkaneC-H Stretch2850 - 3000Medium-Strong
EsterC=O Stretch1735 - 1750Strong, Sharp
EsterC-O Stretch1000 - 1300Medium-Strong
Experimental Protocol: FT-IR Data Acquisition

For a liquid or low-melting solid sample, the simplest method is to acquire the spectrum from a thin film.

  • Sample Preparation: Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Film Formation: Gently place a second salt plate on top and press lightly to create a thin, uniform liquid film between the plates.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Process the data to display the spectrum in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for a polar molecule like this, as it typically keeps the molecule intact, allowing for clear observation of the molecular ion.[17]

Molecular Ion and Adducts

The monoisotopic mass of this compound is 157.1103 Da. In positive-ion mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺.

  • [M+H]⁺: The expected mass-to-charge ratio (m/z) for the protonated molecule is 158.1176 .[18]

  • Adduct Ions: It is also common to observe adducts with alkali metals, particularly if trace salts are present in the sample or solvent. The most common of these is the sodium adduct, [M+Na]⁺, which would appear at m/z 180.0995 .[18]

Predicted Fragmentation Pathway

While soft ionization minimizes fragmentation, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed to induce it. The most likely fragmentation pathway involves the loss of the stable tert-butyl carbocation.

  • Loss of tert-butyl group: The most characteristic fragmentation is the cleavage of the ester group, leading to the loss of a neutral isobutylene molecule (56 Da) or the formation of a stable tert-butyl cation (m/z 57). The primary fragmentation would likely be the loss of the entire tert-butoxy group followed by rearrangement, or more simply, the loss of the C₄H₉ radical. However, the most common fragmentation for tert-butyl esters is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, which would result in a fragment corresponding to azetidine-2-carboxylic acid.

  • Loss of Isobutylene: [M+H]⁺ (m/z 158.1) → Loss of C₄H₈ (56.1 Da) → [C₄H₇NO₂ + H]⁺ at m/z 102.05 . This fragment represents the protonated azetidine-2-carboxylic acid.[19]

  • Formation of tert-butyl cation: A prominent peak at m/z 57.07 corresponding to the [C₄H₉]⁺ cation is highly probable.[20] This is a very stable tertiary carbocation and is often a base peak for compounds containing a tert-butyl group.

parent [M+H]⁺ m/z 158.1 frag1 Loss of Isobutylene (- C₄H₈) parent->frag1 frag2 Formation of t-butyl cation parent->frag2 product1 [Azetidine-2-carboxylic acid + H]⁺ m/z 102.1 frag1->product1 product2 [C₄H₉]⁺ m/z 57.1 frag2->product2

Caption: Predicted ESI-MS fragmentation pathway.

Data Summary: MS
Ion Formula Predicted m/z Interpretation
[M+H]⁺[C₈H₁₆NO₂]⁺158.1176Protonated molecular ion
[M+Na]⁺[C₈H₁₅NO₂Na]⁺180.0995Sodium adduct
Fragment[C₄H₈NO₂]⁺102.0550Loss of isobutylene (C₄H₈)
Fragment[C₄H₉]⁺57.0704tert-butyl cation
Experimental Protocol: LC-MS (ESI) Data Acquisition

For robust and repeatable results, coupling liquid chromatography (LC) with mass spectrometry is the preferred method, as it ensures the sample is purified before entering the ion source.[21]

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase solvent.

  • Chromatography (Optional but Recommended):

    • Use a C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid (to aid protonation).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Run a gradient elution to ensure good peak shape and separation from any impurities.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-500.

    • Source Parameters: Optimize gas temperature (e.g., 350 °C), gas flow, and nebulizer pressure to achieve stable spray and maximum ion intensity.[19]

    • Data Analysis: Identify the m/z values for the molecular ion, common adducts, and major fragments. Use the instrument software to calculate the elemental composition from the high-resolution mass measurement.[22]

Conclusion

The spectroscopic signature of this compound is well-defined and predictable based on its constituent functional groups. The ¹H and ¹³C NMR spectra provide a detailed map of the C-H framework, with chemical shifts heavily influenced by the strained ring and adjacent heteroatoms. FT-IR serves as a rapid confirmation tool, clearly indicating the presence of the secondary amine and the prominent ester carbonyl group. Finally, ESI-mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the stable tert-butyl group. Together, these three techniques provide a comprehensive and self-validating system for the unambiguous identification and characterization of this important chemical building block.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. Organomation Website. Available at: [Link]

  • Hornak, J. P. Sample Preparation. Rochester Institute of Technology. Available at: [Link]

  • JEOL. NMR Sample Preparation. JEOL Website. Available at: [Link]

  • Western University. NMR Sample Preparation. Western University Chemistry Department. Available at: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp. Blog. Available at: [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. Springer Nature. Available at: [Link]

  • SlideShare. Mass Spectrometry analysis of Small molecules. Uploaded by an user. Available at: [Link]

  • Katritzky, A. R., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine-related compounds. HETEROCYCLES, 96(12), 2125. Available at: [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]

  • NIH National Center for Biotechnology Information. Advances in structure elucidation of small molecules using mass spectrometry. PMC. Available at: [Link]

  • ResearchGate. FT-IR spectrum of synthesized t-butyl esters of higher fatty acids.... ResearchGate. Available at: [Link]

  • YouTube. Small Molecule Accurate Mass Analysis. Waters Corporation. Available at: [Link]

  • NIST. Peroxybenzoic acid, tert-butyl ester. NIST WebBook. Available at: [Link]

  • PubChem. This compound hydrochloride. PubChem. Available at: [Link]

  • NIH National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • ACS Publications. Infrared Absorption Frequencies of tert-Butoxy Group. Analytical Chemistry. Available at: [Link]

  • ResearchGate. Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. ResearchGate. Available at: [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

  • PubChem. Tert-butyl 2-(aminomethyl)azetidine-1-carboxylate. PubChem. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • NIH National Center for Biotechnology Information. Azetidinecarboxylic Acid. PubChem. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Michigan State University. Proton NMR Table. MSU Chemistry Department. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Oregon State University Chemistry Department. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. FT-IR spectrum of tert-butyl.... ResearchGate. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. University of Calgary Chemistry Department. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]

Sources

An In-Depth Technical Guide to the Stability and Reactivity of Tert-butyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Constrained Proline Analogue

In the landscape of modern drug discovery and peptide chemistry, the quest for novel molecular scaffolds that impart unique conformational constraints and metabolic stability is paramount. Tert-butyl azetidine-2-carboxylate, a saturated four-membered heterocyclic amino acid ester, has emerged as a valuable building block for precisely this purpose. As a constrained analogue of proline, its incorporation into peptide chains can induce specific secondary structures and enhance resistance to enzymatic degradation.[1][2] Furthermore, the azetidine ring system serves as a versatile synthetic handle for the construction of diverse molecular architectures.[2] This guide provides a comprehensive overview of the stability and reactivity of this compound, offering practical insights for researchers in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule, with the (S)-enantiomer being the most commonly utilized in pharmaceutical research. The key structural features that dictate its chemical behavior are the strained four-membered azetidine ring and the bulky tert-butyl ester protecting group.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[3]
Molecular Weight 157.21 g/mol [3]
Appearance Colorless oil or low-melting solid[4]
Solubility Soluble in a wide range of organic solvents (e.g., DCM, THF, EtOAc, MeOH)Inferred from reaction conditions

The inherent ring strain of the azetidine core is a critical determinant of its reactivity. While more stable and easier to handle than the corresponding three-membered aziridines, the azetidine ring is susceptible to ring-opening reactions under certain conditions, a factor that must be carefully considered during synthetic planning.[1]

Stability Profile: A Balancing Act of Ring Strain and Protecting Group Lability

The overall stability of this compound is a function of both the azetidine ring and the tert-butyl ester.

pH and Temperature Stability

The tert-butyl ester group is notoriously labile under acidic conditions, readily cleaving to release isobutylene and the free carboxylic acid. This deprotection is often achieved with strong acids like trifluoroacetic acid (TFA) at room temperature.[5] While generally stable to a wide range of nucleophilic and basic conditions, prolonged exposure to strong bases can lead to hydrolysis, although this is less facile than for methyl or ethyl esters.[6]

The azetidine ring itself is relatively stable under neutral and basic conditions. However, under acidic conditions, particularly with N-acylated azetidines, the ring can undergo intramolecular ring-opening, leading to the formation of byproducts.[7]

General Storage Recommendations: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (ideally -20°C).[8] It is advisable to avoid prolonged storage of solutions, particularly in protic solvents.

Decomposition Pathways

The primary decomposition pathway for this compound is acid-catalyzed hydrolysis of the tert-butyl ester. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene.

A more complex decomposition pathway involves the acid-mediated ring-opening of the azetidine ring, especially after N-acylation. This can proceed via an intramolecular nucleophilic attack, leading to the formation of rearranged products. For instance, in the presence of a nucleophilic group on the N-substituent, cyclization can occur, leading to the formation of bicyclic structures. The specific byproducts will be highly dependent on the reaction conditions and the nature of any N-substituents.[7]

Key Reactive Sites and Synthetic Transformations

The reactivity of this compound is centered around two primary sites: the secondary amine of the azetidine ring and the carbon atoms of the ring, which can be functionalized following N-activation.

N-Functionalization: A Gateway to Diverse Derivatives

The secondary amine of the azetidine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions.

N-alkylation is a common transformation used to introduce substituents onto the azetidine nitrogen. This is typically achieved by reacting the azetidine with an alkyl halide or sulfonate in the presence of a non-nucleophilic base.

Experimental Protocol: N-Alkylation of Tert-butyl L-azetidine-2-carboxylate [5]

  • To a solution of tert-butyl L-azetidine-2-carboxylate (1.0 eq) in acetonitrile (MeCN), add the desired alkyl iodide (1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitoring by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the N-alkylated product.

Note: A typical reported yield for this type of reaction is around 60%.[5]

The secondary amine can be readily acylated using acid chlorides, anhydrides, or through standard peptide coupling protocols. When incorporating this compound into a peptide sequence, common coupling reagents such as HATU, HBTU, or EDC in combination with an additive like HOBt can be employed.

Illustrative Peptide Coupling Workflow

G cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation Amino_Acid N-Protected Amino Acid Activated_Ester Activated Ester Intermediate Amino_Acid->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Dipeptide Protected Dipeptide Activated_Ester->Dipeptide + Azetidine This compound Azetidine->Dipeptide Deprotection Deprotection Dipeptide->Deprotection

Caption: General workflow for peptide coupling.

Ring-Opening Reactions

As mentioned, the strained azetidine ring can undergo nucleophilic ring-opening, particularly when the nitrogen is activated by an electron-withdrawing group (e.g., a tosyl or acyl group). This reaction provides a pathway to functionalized γ-amino acids. The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the azetidine substituents and the incoming nucleophile.

Spectroscopic Characterization

Accurate characterization of this compound and its derivatives is crucial for ensuring purity and confirming structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by a singlet for the nine protons of the tert-butyl group, typically appearing around 1.4-1.5 ppm. The protons on the azetidine ring will appear as multiplets in the aliphatic region. The α-proton (at C2) is expected to be a triplet or doublet of doublets, while the β-protons (at C3) and γ-protons (at C4) will also exhibit complex splitting patterns due to geminal and vicinal coupling.[5]

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons around 28 ppm. The carbons of the azetidine ring will resonate in the aliphatic region, with the carboxyl carbon appearing downfield.[5]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺. Fragmentation may involve the loss of the tert-butyl group or cleavage of the azetidine ring.

Infrared (IR) Spectroscopy

Key IR absorption bands for this compound include:

  • C=O stretch (ester): A strong band around 1730-1750 cm⁻¹.

  • N-H stretch (secondary amine): A weak to medium band around 3300-3500 cm⁻¹.

  • C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block in medicinal chemistry.

  • Proline Mimetics: Its ability to act as a constrained proline analogue allows for the modulation of peptide and protein conformation, which can lead to enhanced biological activity and selectivity.[1][2]

  • Scaffold for Novel Heterocycles: The azetidine ring can serve as a starting point for the synthesis of more complex heterocyclic systems with potential therapeutic applications.

  • Introduction of Rigidity: Incorporating the rigid azetidine ring into a molecule can reduce its conformational flexibility, which can be advantageous for optimizing binding to a biological target and improving pharmacokinetic properties.[1]

  • Anticancer and Antiviral Agents: Azetidine-containing compounds have been investigated for their potential as antitumor and antiviral agents.[4][9] The rigid scaffold can be used to orient pharmacophoric groups in a precise manner for interaction with biological targets.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a valuable and versatile building block for researchers in the pharmaceutical and chemical sciences. A thorough understanding of its stability and reactivity is essential for its effective utilization in synthesis. The interplay between the inherent strain of the azetidine ring and the lability of the tert-butyl ester provides both synthetic opportunities and challenges. By carefully controlling reaction conditions, particularly pH, and leveraging the nucleophilicity of the secondary amine, chemists can unlock the potential of this constrained amino acid analogue to create novel and impactful molecules.

References

Sources

Biological activity of tert-butyl azetidine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of tert-Butyl Azetidine-2-carboxylate Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of this compound derivatives, a class of compounds demonstrating significant potential in modern drug discovery. We will delve into the synthesis of the core scaffold, dissect the diverse biological activities of its derivatives, elucidate their mechanisms of action, and explore the critical structure-activity relationships that govern their therapeutic efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the strained azetidine ring in novel therapeutic design.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, represent a fascinating and increasingly important structural motif in medicinal chemistry.[1] The inherent ring strain of the azetidine core imparts unique conformational constraints upon molecules, making them valuable tools for probing biological systems.[1] Among these, derivatives of azetidine-2-carboxylic acid are particularly noteworthy. Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a close structural analogue of proline.[2] This mimicry is the foundation of its primary biological mechanism: it can be mistakenly incorporated in place of proline during protein synthesis.[3][4][5] This misincorporation leads to dysfunctional proteins, inducing cellular stress and providing a powerful mechanism for therapeutic intervention.[4][6]

The tert-butyl ester of azetidine-2-carboxylic acid is a critical synthetic intermediate. The tert-butyl group serves as a robust protecting group for the carboxylic acid, allowing for selective modification at the ring nitrogen. It is stable under a wide range of reaction conditions yet can be readily removed with acid, making it an ideal choice for multi-step synthetic campaigns aimed at producing diverse libraries of derivatives.[7][8] The exploration of these derivatives has unveiled a broad spectrum of pharmacological activities, ranging from anticancer and antimicrobial to central nervous system (CNS) effects.[9]

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of this compound derivatives typically begins with the commercially available (S)- or (R)-azetidine-2-carboxylic acid. A common and effective strategy involves a two-step process: N-protection followed by functionalization.

First, the secondary amine of the azetidine ring is protected, often with a di-tert-butyl dicarbonate (Boc) group. This N-Boc protected intermediate is then coupled with a molecule of interest, frequently an aniline or other amine, via standard amide bond formation protocols. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are commonly employed for this purpose.[10] Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final derivative.[10]

G cluster_0 Step 1: N-Protection & Amide Coupling cluster_1 Step 2: Deprotection Aze Azetidine-2-carboxylic Acid BocProtected N-Boc-(R)-azetidine-2- carboxylic acid Aze->BocProtected (Boc)₂O, NaHCO₃ Coupled Coupled Intermediate BocProtected->Coupled R-NH₂, HATU, DIPEA FinalProduct Final (R)-Azetidine-2-carboxamide Derivative Coupled->FinalProduct TFA, DCM

Caption: General synthesis of (R)-azetidine-2-carboxamide derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a remarkable range of biological activities, stemming from both the proline-mimicking nature of the core and the specific interactions of appended functional groups.

Proline Antagonism and Induction of Endoplasmic Reticulum (ER) Stress

The foundational biological activity of azetidine-2-carboxylic acid is its role as a proline antagonist.[11] By evading the proofreading mechanisms of tRNA-synthetases, it is misincorporated into nascent polypeptide chains.[12] This substitution disrupts the proper folding of proline-rich proteins like collagen, leading to the accumulation of misfolded proteins within the endoplasmic reticulum (ER).[3][13] This accumulation triggers a cellular stress response known as the Unfolded Protein Response (UPR).[3][6] The UPR is a complex signaling network that initially attempts to restore homeostasis but can ultimately lead to programmed cell death (apoptosis) if the stress is prolonged or severe.[12] This mechanism is particularly relevant in the context of anti-angiogenic and pro-apoptotic effects.[12][13]

G Aze Azetidine-2-Carboxylic Acid (Aze) Ribosome Ribosome (Protein Synthesis) Aze->Ribosome Misincorporation Proline Proline Proline->Ribosome Normal Incorporation MisfoldedProtein Misfolded Protein (Aze incorporated) Ribosome->MisfoldedProtein ER Endoplasmic Reticulum (ER) MisfoldedProtein->ER Accumulation UPR Unfolded Protein Response (UPR) Activation ER->UPR Triggers Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: Mechanism of Aze-induced ER stress and apoptosis.

Anticancer Activity: STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, plays a key role in tumor cell proliferation, survival, and metastasis. As such, it is a high-value target for anticancer drug development. Novel (R)-azetidine-2-carboxamide analogues have been developed as potent and selective small-molecule inhibitors of STAT3.[14] These compounds directly interfere with the DNA-binding activity of STAT3, preventing it from activating the transcription of downstream target genes essential for tumor growth.[14] Medicinal chemistry efforts have focused on optimizing these azetidine derivatives to improve cell permeability and metabolic stability, crucial parameters for in vivo efficacy.[14]

Central Nervous System (CNS) Activity: Dopamine Antagonism

The rigid azetidine scaffold has also been incorporated into molecules targeting CNS receptors. Certain derivatives substituted at the 3-position with amide moieties have been evaluated as dopamine D2 and D4 receptor antagonists.[9] Dopamine antagonists are used in the treatment of schizophrenia and other psychotic disorders.[9] The conformational constraint imposed by the azetidine ring can lead to improved receptor affinity and selectivity compared to more flexible structures.

Antimicrobial and Herbicidal Activity

The unique structure of azetidine has been exploited in the development of agents with antimicrobial and herbicidal properties. Phenothiazine-azetidinone conjugates have demonstrated activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.[15] In the agrochemical field, substituted azetidinyl carboxamides have been developed as a novel class of herbicides that inhibit fatty acid thioesterase (FAT), a key enzyme in plant lipid metabolism.[16]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents.

  • For STAT3 Inhibitors: A free carboxylate group on the aromatic moiety coupled to the azetidine core is often crucial for potent inhibition of STAT3 activity.[14] However, this charged group can hinder cell membrane permeability. Esterification or replacement with bioisosteres like phthalides or methyl amides can improve cellular potency, albeit sometimes at the cost of reduced in vitro activity.[14] The substitution pattern on the aromatic ring also significantly impacts potency.

  • For Dopamine Antagonists: Modifications to the phenyl ring of the amide moiety at the 3-position of the azetidine ring dictate the affinity for D2 and D4 receptors. For example, N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide was found to be a potent D2 antagonist, while the 4-bromo isomer showed higher potency as a D4 antagonist.[9]

Table 1: Biological Activity of Representative Azetidine Derivatives

Compound ClassDerivative ExampleTargetIC₅₀ / ActivityReference
STAT3 Inhibitor (R)-Azetidine-2-carboxamide (5o)STAT30.38 µM[14]
STAT3 Inhibitor (R)-Azetidine-2-carboxamide (8i)STAT30.34 µM[14]
GPCR Antagonist Azetidine Derivative (GLPG0974)FFA216 nM[10]
Dopamine Antagonist N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamideD2 ReceptorPotent Antagonist[9]
Dopamine Antagonist N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamideD4 ReceptorPotent Antagonist[9]
Antitumor Agent TZT-1027 Analogue (7e)Tubulin PolymerizationGI₅₀ < 0.01 µM (A549 cells)[17]

Experimental Protocols

General Protocol for Synthesis of (R)-Azetidine-2-carboxamide STAT3 Inhibitors

This protocol is adapted from established methods for synthesizing azetidine-based STAT3 inhibitors.[10][14]

  • N-Boc Protection: To a solution of (R)-azetidine-2-carboxylic acid in a 1:1:1 mixture of THF, methanol, and water, add sodium bicarbonate (2.0 eq.). Then, add di-tert-butyl dicarbonate (1.2 eq.).

  • Stir the reaction mixture at room temperature for 12-18 hours until LC-MS analysis indicates complete consumption of the starting material.

  • Acidify the mixture with 1M HCl to pH ~3 and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-(R)-azetidine-2-carboxylic acid.

  • Amide Coupling: Dissolve N-Boc-(R)-azetidine-2-carboxylic acid (1.0 eq.), the desired aniline derivative (1.1 eq.), and HATU (1.2 eq.) in anhydrous DMF.

  • Add DIPEA (3.0 eq.) to the solution and stir at room temperature for 6-12 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by flash column chromatography.

  • Boc Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10-20 eq.) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by reverse-phase HPLC to yield the final product as a TFA salt.

Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

This assay measures the ability of a compound to inhibit the binding of active STAT3 protein to its DNA consensus sequence.[14]

G start Start step1 Prepare nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src) start->step1 step2 Pre-incubate nuclear extract with increasing concentrations of azetidine derivative (30 min, RT) step1->step2 step3 Add radiolabeled DNA probe (hSIE) that binds STAT3 step2->step3 step4 Incubate to allow protein-DNA binding step3->step4 step5 Separate protein-DNA complexes from free probe via non-denaturing polyacrylamide gel electrophoresis (PAGE) step4->step5 step6 Visualize bands via autoradiography step5->step6 step7 Quantify STAT3:DNA complex bands to determine IC₅₀ step6->step7 end End step7->end

Caption: Workflow for STAT3 DNA-binding inhibition assay (EMSA).

Conclusion and Future Outlook

This compound is a versatile and powerful starting material for the synthesis of biologically active molecules. Its derivatives have demonstrated efficacy across a wide range of therapeutic areas, including oncology, infectious disease, and neurology. The proline-mimicking ability of the azetidine core provides a unique mechanism of action that can be finely tuned through synthetic modification. Future research will likely focus on developing derivatives with improved pharmacokinetic profiles, exploring novel substitutions to target new biological pathways, and leveraging the strained ring system to design next-generation covalent inhibitors and chemical probes. The continued exploration of this privileged scaffold promises to yield new and effective therapeutic agents for challenging diseases.

References

  • Santos, W. T., Dwivedi, V., Duong, H. N., Miederhoff, M., Vanden Hoek, K., Angelovici, R., & Schenck, C. A. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant Journal, 120(6), 2904-2918.
  • MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid. MedChemExpress.
  • Janecki, T., Janecka, A., & Gmeiner, P. (2015).
  • Nishikawa, T., et al. (2018).
  • Al-said, N. H., et al. (2020).
  • BenchChem. (n.d.). Azetidine-2-carboxylic Acid | Proline Analog. BenchChem.
  • Zhang, J., & Zhu, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
  • Ahmad, I., et al. (2019). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist.
  • BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
  • Brewster, J. T., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Singh, R. P., & Singh, P. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45681-45700.
  • Stephens, C. E., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 569-591.
  • Grokipedia. (n.d.). Azetidine-2-carboxylic acid. Grokipedia.
  • Bak, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
  • Andexer, J. N., et al. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Mal, P., & Seidel, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Couty, F. (2006). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review.
  • Che Ngu, C., et al. (2021). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 22(16), 8886.
  • Wang, Y., et al. (2020). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 25(22), 5437.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia.
  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. PubChem.
  • Bojack, G., et al. (2025).
  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.

Sources

The Azetidine-2-Carboxylic Acid Core: A Journey from Natural Toxin to Therapeutic Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Allure of the Strained Ring

In the vast and ever-expanding universe of chemical motifs leveraged for drug discovery, the humble four-membered azetidine ring holds a unique and compelling position. Its inherent ring strain, a feature that might intuitively suggest instability, is precisely what endows it with a fascinating reactivity profile and a conformational rigidity that is highly sought after in the design of potent and selective therapeutics. At the heart of this chemical family lies azetidine-2-carboxylic acid, a deceptively simple molecule with a rich and storied history. Initially discovered as a natural toxin, this non-proteinogenic amino acid has evolved into a versatile chiral building block, a "privileged scaffold" in modern medicinal chemistry. This guide aims to provide a comprehensive technical overview of the discovery, history, and synthetic evolution of azetidine-2-carboxylic acid and its derivatives, offering insights into the causal relationships between their structural features and biological activities. We will delve into the intricate synthetic strategies developed to harness the potential of this strained ring system and explore its journey from a botanical curiosity to a cornerstone of innovative drug design.

I. Discovery and Natural Occurrence: A Toxin's Tale

The story of azetidine-2-carboxylic acid begins in the mid-20th century, a period of burgeoning interest in the chemical constituents of the natural world. In 1956, the pioneering work of L. Fowden led to the isolation and characterization of a novel cyclic imino acid from the lily-of-the-valley (Convallaria majalis)[1][2]. This compound, identified as azetidine-2-carboxylic acid, was the first known example of a naturally occurring azetidine[3]. Subsequent research revealed its presence in other plant species, including garden beets (Beta vulgaris) and various members of the lily and bean families[1][4].

The initial excitement surrounding its discovery was soon tempered by the realization of its biological activity. Azetidine-2-carboxylic acid is a potent toxin and teratogenic agent[5][6]. Its toxicity stems from its close structural resemblance to the proteinogenic amino acid proline[1][6]. This molecular mimicry allows it to be mistakenly incorporated into nascent polypeptide chains during protein synthesis in a wide range of organisms, including humans[2][5][6]. The substitution of the five-membered proline ring with the more strained four-membered azetidine ring disrupts protein folding and function, leading to the accumulation of abnormal proteins, cellular dysfunction, and the triggering of cell death pathways[2]. This inherent biological activity, while detrimental in its natural context, hinted at the potential for this scaffold to interact with biological systems in a profound and specific manner, a property that would later be exploited in drug development.

II. The Synthetic Challenge: Taming the Strained Ring

The unique biological properties of azetidine-2-carboxylic acid spurred chemists to develop methods for its synthesis. The inherent ring strain of the azetidine core, however, presented a significant synthetic challenge. Early synthetic routes were often lengthy, low-yielding, and produced racemic mixtures.

Early Racemic Syntheses

Initial approaches to racemic azetidine-2-carboxylic acid often started from acyclic precursors. One of the earliest reported methods involved the α-bromination of the neurotransmitter GABA (γ-aminobutyric acid), followed by intramolecular cyclization induced by a base like barium hydroxide[6]. Another early route utilized γ-butyrolactone as a starting material, which was converted to a 2,4-dibromo-butyric acid derivative that could then be cyclized[7]. These early methods, while foundational, were often inefficient and lacked stereocontrol, limiting their utility for producing the enantiomerically pure compounds required for detailed biological studies and pharmaceutical development.

The Dawn of Asymmetric Synthesis: Accessing Enantiopurity

The crucial role of chirality in biological systems necessitated the development of asymmetric syntheses to obtain specific enantiomers of azetidine-2-carboxylic acid. The (S)-enantiomer, in particular, is a valuable intermediate for the synthesis of various pharmaceutical agents, including thrombin inhibitors[8].

A significant breakthrough in this area came with the use of chiral auxiliaries. One notable method involves the use of optically active α-methylbenzylamine as a chiral auxiliary to guide the stereoselective formation of the azetidine ring through an intramolecular alkylation reaction[3][5]. This approach allows for the practical, multi-gram synthesis of both enantiomers of azetidine-2-carboxylic acid from inexpensive starting materials[3][5].

Another efficient route to (S)-azetidine-2-carboxylic acid utilizes a malonic ester intermediate derived from (S)-(1'-methyl)benzylaminomalonate. The key step in this synthesis is a highly efficient four-membered ring formation achieved by treating the aminomalonate with 1,2-dibromoethane in the presence of cesium carbonate[3][9]. Subsequent stereoselective dealkoxycarbonylation and enzymatic resolution provide the enantiomerically pure product[3][9].

More recent strategies have focused on developing even more direct and efficient routes. For instance, a straightforward synthesis of L-azetidine-2-carboxylic acid has been described starting from a commercially available aspartic acid derivative, thus conserving the initial chirality[10]. This method relies on the use of a (2-trimethylsilyl)ethanesulfonyl (SES) protecting group which acts as both a leaving group and an activator for the key intramolecular cyclization step[10].

The following diagram illustrates a generalized workflow for the asymmetric synthesis of (S)-azetidine-2-carboxylic acid, highlighting the key strategies employed.

Asymmetric_Synthesis_Workflow Start Acyclic Chiral Precursor (e.g., Amino Acid Derivative) Protect Protection of Functional Groups Start->Protect Activate Activation for Cyclization Protect->Activate Cyclize Stereoselective Ring Closure (Intramolecular Alkylation) Activate->Cyclize Deprotect Deprotection Cyclize->Deprotect Final (S)-Azetidine-2-carboxylic Acid Deprotect->Final

Caption: Generalized workflow for the asymmetric synthesis of (S)-azetidine-2-carboxylic acid.

III. From Toxin to Therapeutic: The Medicinal Chemistry of Azetidine-2-Carboxylic Acid Derivatives

The successful development of robust synthetic routes to enantiomerically pure azetidine-2-carboxylic acid and its derivatives unlocked their vast potential in medicinal chemistry. The rigid, four-membered ring serves as a unique conformational constraint, allowing for the precise positioning of functional groups to interact with biological targets. This has led to the discovery of a wide range of derivatives with diverse therapeutic applications.

Structure-Activity Relationships (SAR): A Guiding Principle

The systematic modification of the azetidine-2-carboxylic acid core has been instrumental in elucidating structure-activity relationships (SAR). By observing how changes in the chemical structure affect biological activity, medicinal chemists can rationally design more potent and selective drug candidates.

For example, in the development of azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism, several key SAR observations were made[11]. The azetidine scaffold was explored with different substituents at the 2- and 3-positions. It was found that 2-cyanoazetidines and 2-ketoazetidines with large, hydrophobic amino acid groups attached to the azetidine nitrogen exhibited potent DPP IV inhibition, with some compounds displaying activities in the sub-micromolar range[11]. Interestingly, the stereochemistry at the 2-position was not a critical determinant of activity for these particular derivatives[11]. In contrast, 3-fluoroazetidines also showed promising inhibitory potency without the chemical instability associated with the 2-cyano and 2-keto analogues[11].

The following table summarizes the inhibitory activities of a selection of azetidine-2-carboxamide analogues against Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell survival and proliferation.

CompoundLinkerR1 GroupR2 GroupSTAT3 EMSA IC50 (µM)[10]
5a (R)-Azetidine-2-carboxamideSalicylNaphthyl0.52
5b (S)-Azetidine-2-carboxamideSalicylNaphthyl2.22
5o (R)-Azetidine-2-carboxamideBenzoic acidNaphthyl0.38
8i (R)-Azetidine-2-carboxamideSalicylBiphenyl0.34
7g (R)-Azetidine-2-carboxamideSalicylSubstituted Biphenyl0.88 (K D)
9k (R)-Azetidine-2-carboxamideSalicylSubstituted Biphenyl0.96 (K D)

EMSA: Electrophoretic Mobility Shift Assay; K D: Dissociation Constant

This data clearly illustrates the importance of the (R)-enantiomer for potent STAT3 inhibition (compare 5a and 5b ). Furthermore, modifications to the aromatic substituents significantly impact the inhibitory activity.

Therapeutic Applications: A Diverse Portfolio

The versatility of the azetidine-2-carboxylic acid scaffold has led to its incorporation into a wide array of therapeutic agents targeting various diseases.

  • Antithrombotics: (S)-Azetidine-2-carboxylic acid is a key intermediate in the synthesis of potent thrombin inhibitors, which are used to prevent and treat blood clots[8]. Derivatives such as melagatran and its oral prodrug ximelagatran were among the first direct thrombin inhibitors to reach the market. The azetidine ring in these molecules plays a crucial role in orienting the functional groups that interact with the active site of the thrombin enzyme.

  • Anticancer Agents: As demonstrated in the table above, azetidine-2-carboxamide derivatives have emerged as potent and selective inhibitors of STAT3[10]. Aberrant STAT3 activity is a hallmark of many human cancers, making it an attractive therapeutic target. The azetidine-based inhibitors disrupt STAT3 dimerization and its subsequent DNA-binding activity, leading to the inhibition of cancer cell growth and the induction of apoptosis[10].

  • Antidiabetics: As previously mentioned, azetidine derivatives have been developed as inhibitors of DPP IV[11]. By inhibiting DPP IV, these compounds increase the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby improving glycemic control in patients with type 2 diabetes.

  • Neurological Disorders: The constrained nature of the azetidine ring has been utilized to design novel gamma-aminobutyric acid (GABA) uptake inhibitors[12]. GABA is the primary inhibitory neurotransmitter in the central nervous system, and modulating its levels can have therapeutic benefits in conditions such as epilepsy and anxiety. Azetidine derivatives have shown moderate to high affinity for the GABA transporters GAT-1 and GAT-3[12].

The following diagram depicts the interaction of an azetidine-based inhibitor with a hypothetical enzyme active site, illustrating how the rigid scaffold can position key functional groups for optimal binding.

Enzyme_Interaction cluster_Enzyme Enzyme Active Site cluster_Inhibitor Azetidine-based Inhibitor P1 Binding Pocket 1 P2 Binding Pocket 2 P3 Catalytic Residue Azetidine Azetidine Core FG1 Functional Group 1 Azetidine->FG1 Positions FG2 Functional Group 2 Azetidine->FG2 FG3 Reactive Group Azetidine->FG3 FG1->P1 Hydrophobic Interaction FG2->P2 Hydrogen Bonding FG3->P3 Covalent or Ionic Interaction

Caption: Conceptual diagram of an azetidine-based inhibitor interacting with an enzyme active site.

IV. Experimental Protocols: A Practical Guide

This section provides representative, step-by-step methodologies for the synthesis of key azetidine-2-carboxylic acid derivatives, intended to serve as a practical guide for researchers in the field.

Protocol 1: Asymmetric Synthesis of (S)-Azetidine-2-carboxylic Acid via Chiral Auxiliary

This protocol is adapted from the work of Couty and coworkers and utilizes (S)-(-)-α-methylbenzylamine as a chiral auxiliary.

Step 1: Synthesis of Dimethyl (S)-(1'-methyl)benzylaminomalonate

  • To a solution of dimethyl 2-bromomalonate in anhydrous tetrahydrofuran (THF) at 0 °C, add (S)-(-)-α-methylbenzylamine dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate

  • To a solution of dimethyl (S)-(1'-methyl)benzylaminomalonate in anhydrous dimethylformamide (DMF), add cesium carbonate and 1,2-dibromoethane.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Cool the mixture to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting diastereomeric mixture of dicarboxylates by flash chromatography.

Step 3: Krapcho Dealkoxycarbonylation

  • Dissolve the mixture of azetidine-2,2-dicarboxylates in dimethyl sulfoxide (DMSO) containing lithium chloride and water.

  • Heat the mixture to 150 °C for 4-6 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic phase with brine, dry, and concentrate.

  • Separate the resulting diastereomeric monoesters by column chromatography.

Step 4: Hydrolysis and Deprotection

  • Hydrolyze the desired (2S,1'S)-monoester using aqueous lithium hydroxide in a mixture of THF and methanol.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the N-protected carboxylic acid.

  • Remove the α-methylbenzyl group by catalytic hydrogenation using palladium on carbon (10%) in methanol under a hydrogen atmosphere.

  • Filter the catalyst and concentrate the filtrate to yield (S)-azetidine-2-carboxylic acid.

Protocol 2: Synthesis of 3-Substituted Azetidines from 1-Azabicyclo[1.1.0]butane

This protocol describes a general method for the ring-opening of 1-azabicyclo[1.1.0]butane (ABB) with a nucleophile, in this case, a thiol.

Step 1: Preparation of a THF solution of 1-Azabicyclo[1.1.0]butane (ABB)

  • ABB is typically generated in situ from a suitable precursor, such as 2,3-dibromopropylamine hydrobromide, by treatment with a strong base like n-butyllithium in THF at low temperatures. Caution: ABB is a highly strained and potentially reactive compound.

Step 2: Ring-opening with a Thiol

  • To a freshly prepared THF solution of ABB at -78 °C, add a solution of the desired thiol in THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-thio-substituted azetidine by column chromatography.

V. Conclusion and Future Perspectives

The journey of azetidine-2-carboxylic acid from a natural toxin to a versatile therapeutic scaffold is a testament to the power of chemical synthesis to unlock the potential of natural products. The development of stereoselective and efficient synthetic routes has been paramount in enabling the exploration of its derivatives in medicinal chemistry. The unique conformational constraints imposed by the four-membered ring have proven to be a valuable design element for achieving high potency and selectivity against a range of biological targets.

Looking ahead, the field continues to evolve. The development of novel C-H activation and late-stage functionalization methods will undoubtedly provide access to an even greater diversity of azetidine-based compounds. Furthermore, the integration of computational modeling and machine learning into the design process will accelerate the discovery of new derivatives with optimized pharmacological properties. As our understanding of the intricate interplay between three-dimensional molecular shape and biological function deepens, the azetidine-2-carboxylic acid core is poised to remain a central and impactful motif in the ongoing quest for new and improved medicines. The story of this strained ring is far from over; its next chapters are waiting to be written in the laboratories of innovative scientists and researchers around the world.

References

  • Fowden, L. (1956). Azetidine-2-carboxylic Acid: a New Cyclic Imino Acid Occurring in Plants. Biochemical Journal, 64(2), 323–332.
  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031.
  • Wikipedia. (2023). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892–1897.
  • Futamura, Y., Kurokawa, M., Obata, R., Nishiyama, S., & Sugai, T. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Retrieved from [Link]

  • Hayashi, K., Hiki, S., Kumagai, T., & Nagao, Y. (2002). SYNTHESIS OF AZETIDINE DERIVATIVES USING 1-AZABICYCLO[1.1.0]BUTANE. HETEROCYCLES, 56, 433-442.
  • Hayashi, K., Hiki, S., Kumagai, T., & Nagao, Y. (2002). ChemInform Abstract: Synthesis of Azetidine Derivatives Using 1-Azabicyclo[1.1.0]butane. ChemInform, 33(21).
  • Semantic Scholar. (2009). REACTION OF 1-AZABICYCLO[1.1.0]BUTANE WITH ACTIVATED AMIDES. Retrieved from [Link]

  • Google Patents. (2013). Method for preparing (S)-azetidine-2-carboxylic acid.
  • PubMed. (2008). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Retrieved from [Link]

  • Google Patents. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Wikipedia. (n.d.). Couty's azetidine synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Structure of azetidine‐containing compounds found in nature. Retrieved from [Link]

  • PubMed. (1995). Azetidin-2-one derivatives as inhibitors of thrombin. Retrieved from [Link]

  • National Institutes of Health. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • ChEMBL. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Retrieved from [Link]

  • National Institutes of Health. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

Sources

The Strategic Deployment of tert-Butyl Azetidine-2-carboxylate in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold – A Privileged Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological profiles is relentless. Among the various heterocyclic systems, small, strained rings have garnered significant attention for their ability to impart unique conformational rigidity and novel exit vectors for substituent placement. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1] Its incorporation into molecular architectures can lead to significant improvements in key drug-like properties, including metabolic stability, aqueous solubility, and ligand-receptor binding affinity, by virtue of its three-dimensional character and reduced lipophilicity compared to larger alicyclic or aromatic systems.[1]

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a conformationally constrained analog of proline.[2] This structural mimicry allows it to act as a proline bioisostere, enabling the exploration of structure-activity relationships in peptides and peptidomimetics with the potential for altered biological activity or enhanced proteolytic stability.[2] The tert-butyl ester of this acid, tert-butyl azetidine-2-carboxylate, is a particularly versatile and widely employed building block in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the tert-butyl ester on the carboxylic acid provide orthogonal protection, allowing for selective manipulation at either terminus. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The properties of N-Boc-azetidine-2-carboxylic acid, the precursor to the title compound, are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₅NO₄[3]
Molecular Weight 201.22 g/mol [3]
Melting Point 105-110 °C[3]
Appearance White solid[3]
Solubility Dichloromethane, DMSO, Ethyl Acetate, Methanol[3]
pKa 4.01 ± 0.20 (Predicted)[3]
Optical Activity [α]/D -120.0±2.0°, c = 1 in methanol[3]
Synthesis of this compound

The multigram-scale synthesis of L-azetidine-2-carboxylic acid and its derivatives has been efficiently achieved from readily available starting materials like L-aspartic acid.[4] A key strategy involves the protection of the amino and carboxylic acid functionalities, followed by intramolecular cyclization. The tert-butyl ester can be introduced via standard esterification procedures.

A representative synthetic approach starting from L-aspartic acid involves a multi-step sequence:

  • Selective protection of the amino group with a Boc group and esterification of the distal carboxylic acid.[4]

  • Conversion of the remaining carboxylic acid to a hydroxyl group via reduction.[4]

  • Activation of the hydroxyl group (e.g., as a tosylate or iodide) to facilitate intramolecular nucleophilic substitution by the protected nitrogen, forming the azetidine ring.[4]

  • Subsequent manipulation of the protecting groups yields the desired this compound.

This strategic approach avoids costly reagents and chromatographic purification steps, making it amenable to large-scale production.[4]

Key Synthetic Transformations: A Practitioner's Guide

The utility of this compound stems from its amenability to a wide range of chemical transformations. The following sections detail key reactions, providing mechanistic insights and actionable protocols.

N-Functionalization: Expanding Molecular Diversity

The secondary amine of the azetidine ring, after removal of a suitable protecting group, is a key handle for introducing a wide array of substituents. This is a critical step for modulating the physicochemical and pharmacological properties of the final compound.

Direct alkylation of the azetidine nitrogen with an alkyl halide is a straightforward and common method for N-functionalization. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Experimental Protocol: N-Alkylation of tert-Butyl L-Azetidine-2-carboxylate [4]

  • To a solution of tert-butyl L-azetidine-2-carboxylate (1.0 equiv.) in anhydrous acetonitrile (MeCN), add the desired alkyl iodide (1.0 equiv.).

  • Add diisopropylethylamine (DIPEA) (2.0 equiv.) to the reaction mixture.

  • Heat the mixture to 55 °C and stir for 24 hours under an inert atmosphere (e.g., argon).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with 1M HCl (aq.) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the N-alkylated product.

Causality of Experimental Choices:

  • DIPEA: A non-nucleophilic hindered base is used to scavenge the HI produced during the reaction without competing with the azetidine nitrogen in the alkylation.

  • Acetonitrile (MeCN): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the S_N2 reaction.

  • Elevated Temperature: Heating the reaction mixture increases the rate of the S_N2 reaction.

Reductive amination is a powerful and versatile method for forming C-N bonds, particularly for the synthesis of secondary and tertiary amines.[5] This one-pot procedure involves the reaction of the azetidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[5]

Experimental Protocol: General Procedure for Reductive Amination [6]

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM).

  • Add a few drops of acetic acid to catalyze iminium ion formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.), portion-wise to the stirring solution.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that readily reduces the iminium ion intermediate but does not reduce the starting aldehyde or ketone, thus preventing the formation of alcohol byproducts.[6]

  • Acetic Acid: A catalytic amount of acid accelerates the formation of the iminium ion.

N_Functionalization_Workflow

C-2 Functionalization: Accessing Quaternary Stereocenters

Functionalization at the C-2 position of the azetidine ring allows for the creation of quaternary stereocenters, which are of great interest in medicinal chemistry. The α-proton of the carboxylate is acidic and can be removed by a strong base to generate an enolate, which can then be trapped by various electrophiles.

Achieving high diastereoselectivity in the α-alkylation of cyclic amino acid derivatives can be challenging. A successful strategy involves the formation of an N-borane complex, which directs the approach of the electrophile.[7]

Experimental Protocol: Diastereoselective α-Alkylation of an N-Protected Azetidine-2-carboxylate Derivative [7]

This protocol is adapted from the alkylation of a related N-borane azetidine-2-carbonitrile and illustrates the general principle.

  • To a solution of the N-borane complex of the this compound derivative (1.0 equiv.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.2 equiv.) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the desired alkyl halide (1.3 equiv.) and continue stirring at -78 °C, allowing the reaction to slowly warm to room temperature over several hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • N-Borane Complex: The formation of a complex with borane serves to activate the α-proton and provides a sterically bulky group that directs the incoming electrophile to the opposite face of the enolate, thereby controlling the stereochemistry of the newly formed C-C bond.[7]

  • LDA at Low Temperature: A strong, non-nucleophilic base is required to deprotonate the α-carbon. The reaction is performed at low temperature to maintain the kinetic control of the deprotonation and subsequent alkylation, which is crucial for high diastereoselectivity.

C2_Functionalization_Workflow

Ring-Opening Reactions: From Strained Rings to Functionalized Acyclic Amines

The inherent ring strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, particularly when the nitrogen atom is activated.[8] This transformation provides a powerful method for the synthesis of γ-substituted amines, which are valuable synthetic intermediates.

Activation of the azetidine nitrogen with a Lewis acid enhances the electrophilicity of the ring carbons, facilitating attack by a nucleophile. This typically occurs at the less sterically hindered C-4 position, but regioselectivity can be influenced by substituents.

Conceptual Protocol: Lewis Acid-Catalyzed Ring Opening of an N-Activated Azetidine

  • To a solution of an N-activated this compound derivative (e.g., N-tosyl) (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DCE), add a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

  • Add the desired nucleophile (e.g., an electron-rich arene or heteroarene, 1.2 equiv.).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Mechanistic Insight: The Lewis acid coordinates to the nitrogen atom of the azetidine, increasing the polarization of the C-N bonds and making the ring carbons more electrophilic. A nucleophile can then attack one of the ring carbons in an S_N2-type fashion, leading to ring opening.

Ring_Opening_Mechanism

Deprotection Strategies

The final step in many synthetic sequences involving this compound is the removal of the protecting groups. The orthogonality of the Boc and tert-butyl ester groups allows for their selective cleavage.

  • tert-Butyl Ester Deprotection: The tert-butyl ester is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is usually rapid at room temperature.[4]

  • Boc Group Deprotection: The Boc group is also acid-labile and can be removed under similar conditions to the tert-butyl ester.

Experimental Protocol: TFA-Mediated Deprotection

  • Dissolve the protected azetidine derivative in DCM.

  • Add an excess of TFA (typically 25-50% v/v) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique structural features, coupled with the ability to undergo a wide range of selective transformations at the nitrogen, the α-carbon, and through ring-opening, make it an invaluable tool for the construction of complex, biologically active molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to strategically incorporate this valuable scaffold into their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities with therapeutic potential.

References

  • Reductive Amination Reaction. Boston University. Published July 14, 2011. [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. 2018;96(12):2126-2134.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. 2012;84(1):223-256.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. 2021;11(42):26217-26226.
  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem. Published December 2025.
  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. European Patent EP0992491A1. Published April 12, 2000.
  • The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers (Basel). 2022;14(16):3253.
  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem. 2015;10(3):461-469.
  • The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. National Science Foundation. Published August 1, 2022. [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. J Org Chem. 2015;80(18):9110-9121.
  • tert-Butyl azetidine-3-carboxylate hydrochloride. PubChem. Accessed January 19, 2026. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Accessed January 19, 2026.
  • A practical catalytic reductive amination of carboxylic acids. Chem Sci. 2020;11(32):8533-8539.
  • Reductive Amination. YouTube. Published March 16, 2023. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chem Soc Rev. 2021;50(10):5935-5975.
  • Direct Access to L-Azetidine-2-carboxylic Acid. Eur J Org Chem. 2009(19):3141-3144.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Published February 25, 2025.
  • tert-Butyl azetidine-3-carboxylate. PubChem. Accessed January 19, 2026. [Link]

  • Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. J Org Chem. 2011;76(19):7944-7951.

Sources

Potential applications of novel azetidine compounds in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide >

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique conformational rigidity and favorable physicochemical properties have established it as a "privileged" structure in the design of novel therapeutics.[1] This guide provides an in-depth exploration of the strategic applications of azetidine compounds in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthetic nuances, the role of azetidines as versatile bioisosteres and scaffolds, and their impact on critical drug-like properties, supported by detailed experimental protocols and authoritative references.

The Azetidine Advantage: Why a Strained Ring is a Privileged Scaffold

The azetidine ring, a saturated heterocycle, occupies a unique chemical space between the highly strained aziridines and the more flexible pyrrolidines.[1] This distinct structural nature confers a set of advantageous properties that medicinal chemists can strategically leverage:

  • Conformational Rigidity: The constrained four-membered ring minimizes the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity.[1][2] This pre-organization of substituents into a defined spatial orientation is a key principle in rational drug design.

  • Improved Physicochemical Properties: Incorporation of an azetidine moiety can enhance aqueous solubility, increase metabolic stability, and reduce lipophilicity, all of which are critical parameters for optimizing a drug candidate's pharmacokinetic profile.[3][4]

  • Three-Dimensionality (sp³-rich character): In an era where drug discovery is moving away from flat, aromatic molecules, the inherent three-dimensionality of the azetidine scaffold provides access to novel chemical space and can lead to improved target selectivity.[4]

Historically, the synthesis of this strained ring system posed significant challenges, which limited its widespread adoption.[1] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their full potential for drug discovery.[1][4]

Strategic Applications of Azetidines in Drug Design

Azetidine as a Bioisosteric Replacement

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in lead optimization. The azetidine ring has proven to be an effective bioisostere for a variety of common structural motifs.

2.1.1. Replacing Pyrrolidines and Piperidines

Azetidines can serve as smaller, more rigid surrogates for larger saturated heterocycles like pyrrolidines and piperidines. This substitution can lead to:

  • Improved Potency: The constrained nature of the azetidine can orient substituents in a more favorable conformation for target binding.

  • Enhanced Selectivity: The unique size and shape of the azetidine can lead to better discrimination between related biological targets.

  • Favorable Physicochemical Properties: Replacing a larger ring with an azetidine can reduce molecular weight and lipophilicity.

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Resulting Improvements Pyrrolidine Pyrrolidine/Piperidine (Flexible, Higher Lipophilicity) Azetidine Azetidine (Rigid, Lower Lipophilicity) Pyrrolidine->Azetidine Replacement Potency Increased Potency Azetidine->Potency Selectivity Enhanced Selectivity Azetidine->Selectivity PK Improved PK Profile Azetidine->PK

Bioisosteric replacement of larger rings with azetidine.
2.1.2. Mimicking Amides and Other Functional Groups

The unique electronic and conformational properties of azetidine amides can differ significantly from other tertiary amides. Due to steric effects, the amide bond in an azetidine is often twisted out of plane with an adjacent aromatic ring, mimicking the torsional profile of a mono-substituted amide while lacking an N-H donor.[5] This can be advantageous for improving cell permeability and avoiding unwanted hydrogen bond interactions.

The Azetidine Ring as a Versatile Scaffold

Beyond bioisosterism, the azetidine ring serves as an excellent scaffold for building molecular complexity. The substitution pattern on the ring can be precisely controlled to explore structure-activity relationships (SAR).

  • 3-Substituted Azetidines: This is the most common substitution pattern, allowing for the introduction of a wide range of functional groups at a key vector for interacting with biological targets.[3]

  • 2-Substituted Azetidines: Functionalization at the 2-position offers a different trajectory for substituents and can be crucial for achieving desired biological activity.[6]

  • 3,3-Disubstituted Azetidines: The introduction of two substituents at the 3-position creates a quaternary center, which can be a powerful strategy for blocking metabolic pathways and improving drug stability.[7]

Synthesis of Novel Azetidine Compounds: Methodologies and Protocols

The accessibility of functionalized azetidines is paramount to their successful application in drug discovery. Several robust synthetic strategies have been developed to construct and functionalize the azetidine ring.

Core Synthetic Strategies
  • Intramolecular Cyclization: This classical approach involves the formation of the C-N bond from an acyclic precursor, such as the cyclization of γ-amino halides or alcohols.[3] While conceptually simple, this method can be challenging due to competing side reactions.[3]

  • [2+2] Cycloaddition: The reaction between an imine and an alkene, known as the aza-Paternò-Büchi reaction, can be a powerful method for constructing the azetidine ring, particularly when promoted by photochemistry.[8][9]

  • Strain-Release Functionalization: The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for the synthesis of 3-substituted azetidines.[10]

Experimental Protocol: Continuous Flow Synthesis of 3-Substituted Azetidines

Continuous flow chemistry offers significant advantages for handling reactive intermediates, such as lithiated azetidines, with improved safety and scalability.[11][12]

Objective: To synthesize a library of 3-substituted N-Boc-azetidines via a continuous flow lithiation and electrophilic quench protocol.

Materials:

  • N-Boc-3-iodoazetidine

  • n-Hexyllithium (in hexanes)

  • Various electrophiles (e.g., aldehydes, ketones)

  • Cyclopentyl methyl ether (CPME)

  • Syringe pumps

  • T-shaped micromixers

  • Microtube reactors

  • Cooling bath

Procedure:

  • System Setup: Assemble a flow chemistry system consisting of two syringe pumps, two T-shaped micromixers (M1 and M2), and two microtube reactors (R1 and R2). Immerse the reactors in a cooling bath set to -50 °C.[12]

  • Reagent Preparation:

    • Solution A: N-Boc-3-iodoazetidine (0.07 M in CPME)

    • Solution B: n-Hexyllithium (0.42 M in CPME)

    • Solution C: Electrophile (e.g., 0.1 M in CPME)

  • Reaction Execution:

    • Pump Solution A (flow rate: 4 mL/min) and Solution B (flow rate: 1 mL/min) into M1.[12]

    • The resulting mixture flows through R1 (residence time: 82 ms) to generate the C3-lithiated azetidine intermediate.[12]

    • The output from R1 is mixed with Solution C in M2.

    • The final reaction mixture flows through R2 (residence time: 10.4 s) to allow for the electrophilic quench to complete.[12]

  • Work-up and Purification: Collect the reaction output and perform a standard aqueous work-up. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Continuous Flow: Enables the safe generation and immediate use of the unstable lithiated azetidine intermediate at a higher temperature (-50 °C) than would be feasible in a batch process.[11][12]

  • CPME as Solvent: A more environmentally friendly alternative to other ethereal solvents.[12]

  • Short Residence Time in R1: Minimizes the decomposition of the lithiated intermediate before it reacts with the electrophile.[12]

G PumpA Syringe Pump A (N-Boc-3-iodoazetidine) Mixer1 Micromixer M1 PumpA->Mixer1 PumpB Syringe Pump B (n-Hexyllithium) PumpB->Mixer1 PumpC Syringe Pump C (Electrophile) Mixer2 Micromixer M2 PumpC->Mixer2 Reactor1 Reactor R1 (-50 °C, 82 ms) Mixer1->Reactor1 Reactor2 Reactor R2 (-50 °C, 10.4 s) Mixer2->Reactor2 Reactor1->Mixer2 Product Product Collection Reactor2->Product

Continuous flow synthesis of 3-substituted azetidines.

Case Studies: Azetidine-Containing Drugs in the Clinic

The versatility of the azetidine scaffold is demonstrated by its presence in several FDA-approved drugs and numerous clinical candidates across a wide range of therapeutic areas.[1][4]

Drug NameTherapeutic AreaRole of Azetidine
Baricitinib Rheumatoid ArthritisThe azetidine moiety is incorporated to enhance metabolic stability and receptor selectivity.[4]
Cobimetinib MelanomaA mitogen-activated protein kinase (MEK) inhibitor where the azetidine scaffold contributes to the overall binding affinity and pharmacokinetic profile.[4][13]
Azelnidipine HypertensionA calcium channel blocker where the azetidine ring is a key component of the pharmacophore.[2][4]
Sarolaner Veterinary ParasiticideThe azetidine group plays a role in the molecule's insecticidal and acaricidal activity.[4]

These examples highlight the successful translation of the theoretical advantages of the azetidine scaffold into tangible clinical benefits.

Future Directions and Challenges

The field of azetidine chemistry continues to evolve, with ongoing research focused on:

  • Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly methods for synthesizing complex azetidine derivatives is a key area of focus.[4] This includes advancements in C-H activation and photocatalysis.[8][10]

  • Exploration of New Chemical Space: The synthesis of novel spirocyclic and fused azetidine systems will provide access to previously unexplored areas of chemical space.[14][15]

  • Application in New Therapeutic Areas: The unique properties of azetidines make them attractive scaffolds for targeting challenging biological pathways in areas such as neurodegenerative diseases and oncology.[4][14]

Despite the significant progress, challenges remain, particularly in the scalable and cost-effective synthesis of enantiomerically pure azetidine building blocks.[9] Overcoming these hurdles will be crucial for the continued expansion of azetidine chemistry in drug discovery.

Conclusion

Novel azetidine compounds represent a dynamic and valuable frontier in medicinal chemistry.[4] Their unique combination of conformational rigidity, metabolic stability, and favorable physicochemical properties makes them a powerful tool for the design of next-generation therapeutics.[1][4] As synthetic methodologies continue to improve and our understanding of their structure-property relationships deepens, the impact of azetidines on drug discovery is set to grow even further.

References

  • Review of 3-substituted azetidine synthesis methods - Benchchem. (n.d.).
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. (n.d.).
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
  • Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. University of Bari Aldo Moro.
  • Preparation of 2‐substituted azetidines via C−H arylation. (n.d.). ResearchGate.
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of 3-Substituted Azetidines - Benchchem. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Azetidines - Enamine. (n.d.).
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). NIH.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. (n.d.). IIP Series.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry - ACS Publications.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Examples of azetidine‐based bioisosters. (n.d.). ResearchGate.
  • Structures of some azetidine‐based drugs. (n.d.). ResearchGate.
  • Current and Future Prospects of Azetidine Derivatives an Overview. (2025). ResearchGate.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed.
  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. (2024). PubMed.
  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. (2025). ResearchGate.
  • Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate.
  • Azetidine derivatives of tricyclic antidepressant agents. (n.d.). PubMed.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (n.d.). PubMed.
  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282.
  • Scope of saturated heterocycles. (A) Azetidine core; (B) pyrrolidine... (n.d.). ResearchGate.
  • The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). NIH.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
  • Background and conceptual design a Aza-azetidine bioisostere of... (n.d.). ResearchGate.
  • Azetidine Amides in Drugs: Structure Search. (2024). Drug Hunter.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • Examples of an azetidine‐based bioisoster for a piperidine ring. (n.d.). ResearchGate.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of tert-Butyl Azetidine-2-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Ring as a Proline Analogue with Unique Conformational Influence

In the field of peptide chemistry and drug development, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for modulating the structure, stability, and biological activity of peptides. Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, has emerged as a particularly valuable building block.[1][2] Unlike the five-membered ring of proline, the strained azetidine ring imparts distinct conformational constraints on the peptide backbone. This can lead to altered secondary structures, such as the induction of γ-turns, and can influence receptor binding affinity and enzymatic stability.[3][4]

The misincorporation of Aze for proline in natural protein synthesis can lead to toxic effects, highlighting its profound impact on protein structure and function.[1] However, when used deliberately in synthetic peptides, this structural perturbation becomes a powerful tool for medicinal chemists. Peptides containing Aze have shown promise in various therapeutic areas, including the development of antiviral agents.[4]

This guide provides a detailed technical overview and actionable protocols for the incorporation of Aze into peptides, specifically using tert-butyl azetidine-2-carboxylate as a key intermediate. The focus is on its conversion to an N-terminally protected building block suitable for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase strategies.

Mechanistic Insights and Strategic Considerations

The successful synthesis of Aze-containing peptides hinges on a robust protecting group strategy. The inherent ring strain of the azetidine moiety does not typically pose a stability issue under standard peptide synthesis conditions, but the secondary amine and the carboxylic acid must be appropriately masked to ensure specific and efficient peptide bond formation.

  • Carboxyl Protection: The topic of this guide, this compound, utilizes a tert-butyl (tBu) ester to protect the carboxylic acid. This group is stable to the basic conditions used for Fmoc deprotection in SPPS but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage and side-chain deprotection step.[5][6] This makes it perfectly suited for the widely used Fmoc/tBu orthogonal synthesis strategy.[7]

  • Amine Protection: The secondary amine of the azetidine ring must be protected to prevent self-polymerization and to allow for controlled, stepwise elongation of the peptide chain. For Fmoc-based SPPS, the fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice. For Boc-based SPPS or solution-phase synthesis, the tert-butyloxycarbonyl (Boc) group is commonly used.[8][9] The key building block for Fmoc SPPS is therefore Fmoc-Aze-OtBu .

  • Peptide Coupling: The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid. Modern coupling reagents, such as phosphonium salts (e.g., BOP, PyBOP) or aminium/uronium salts (e.g., HBTU, HATU, HCTU), are highly efficient and minimize the risk of racemization.[10] These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), convert the protected amino acid into a highly reactive activated ester in situ, which is then readily attacked by the free N-terminal amine of the resin-bound peptide.[10]

Experimental Protocols

The following protocols provide step-by-step methodologies for the incorporation of Aze using an Fmoc/tBu strategy, which is the most common approach in modern peptide synthesis.

Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Aze Incorporation

This protocol details a single coupling cycle for adding Fmoc-Aze-OtBu to a growing peptide chain on a solid support (e.g., Rink Amide resin for C-terminal amides).

Workflow for SPPS Incorporation of Azetidine

cluster_SPPS SPPS Cycle for Aze Incorporation A Start: Resin-Bound Peptide (Free N-terminus) B Step 1: Coupling Add Fmoc-Aze-OtBu, Coupling Reagent (HATU), Base (DIPEA) A->B Introduce Aze building block C Step 2: Wash (DMF, DCM) B->C Remove excess reagents D Step 3: Fmoc Deprotection (20% Piperidine in DMF) C->D Expose new N-terminus E Step 4: Wash (DMF, DCM) D->E Remove piperidine and byproducts F End: Resin-Bound Peptide (+1 Aze residue, Free N-terminus) E->F Ready for next cycle

Caption: A typical solid-phase peptide synthesis (SPPS) cycle for incorporating an Fmoc-protected azetidine building block.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Aze-OtBu

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Coupling Reaction:

    • In a separate vial, pre-activate the Fmoc-Aze-OtBu. For a 0.1 mmol scale synthesis, dissolve Fmoc-Aze-OtBu (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the solution and vortex briefly.

    • Immediately add the activation solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling may be incomplete.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Proceed to Next Cycle: The resin is now ready for the deprotection of the Fmoc group on the newly added Aze residue and coupling of the next amino acid.

Protocol 3.2: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of all acid-labile protecting groups, including the tert-butyl ester from the Aze residue and other side-chain protecting groups (e.g., tBu, Boc, Trt).

Chemical Scheme of Key Synthesis Steps

Caption: Key chemical transformations in the SPPS of an azetidine-containing peptide using the Fmoc/tBu strategy. (Note: Image placeholders would be replaced with actual chemical structure images).

Materials:

  • Peptide-resin (fully assembled and dried)

  • Cleavage Cocktail: Reagent K (94% TFA, 2.5% H₂O, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS)). Caution: Use scavengers appropriate for the peptide sequence. TIS is crucial for protecting Trp, EDT for Cys.

  • Cold diethyl ether

  • Centrifuge and tubes

Procedure:

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Incubation: Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Add the TFA solution dropwise to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.

  • Isolation:

    • Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic impurities.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Data Presentation: Coupling Conditions and Troubleshooting

The efficiency of incorporating sterically hindered or unusual amino acids can vary. The conditions below are a robust starting point.

Table 1: Recommended Coupling Conditions for Fmoc-Aze-OtBu

ParameterRecommendationRationale
Equivalents (Amino Acid) 4-5 eq.Ensures the reaction is driven to completion.
Equivalents (Coupling Reagent) 3.9-4.9 eq.Stoichiometrically matched to the amino acid for efficient activation.
Equivalents (Base) 8-10 eq.A 2-fold excess relative to the amino acid is required to neutralize the forming acid and maintain a basic pH for coupling.
Coupling Reagent HATU, HCTUHighly efficient uronium-based reagents that are effective for hindered couplings.[10]
Base DIPEAA non-nucleophilic base that does not interfere with the coupling reaction.
Reaction Time 1-2 hoursGenerally sufficient; can be extended for difficult sequences.
Solvent DMFStandard polar aprotic solvent for SPPS that effectively solvates reagents and the growing peptide chain.

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance - Peptide aggregation- Double Couple: Repeat the coupling step with fresh reagents. - Increase Time: Extend the coupling reaction time to 4 hours or overnight. - Use a different coupling reagent: Switch from HBTU to the more reactive HATU.
Low Final Yield - Incomplete couplings throughout synthesis - Premature cleavage from the resin- Ensure each coupling step goes to completion using a monitoring test. - Use a more acid-stable linker if premature cleavage is suspected.
Side Products in Final MS - Incomplete deprotection - Scavenger-related adducts- Extend final cleavage time to 4 hours. - Ensure the correct scavenger cocktail is used for the amino acids present in the sequence (e.g., Trp, Met, Cys).[11]

Conclusion and Field-Proven Insights

The use of this compound, as a precursor to the Fmoc-Aze-OtBu building block, is a reliable and effective method for introducing the conformationally constrained Aze residue into synthetic peptides. The protocols outlined here, grounded in the principles of orthogonal Fmoc/tBu chemistry, provide a robust framework for researchers.

Key Insights from Experience:

  • While Aze is a proline analogue, its coupling kinetics can sometimes be slower due to the strained ring system. A double coupling is a prudent and often necessary step to ensure quantitative incorporation, especially when Aze is preceded by a bulky amino acid.

  • The purity of the Fmoc-Aze-OtBu building block is critical. Impurities can lead to failed couplings and difficult-to-remove side products. Always source building blocks from reputable suppliers or characterize them thoroughly before use.

  • Aggregation can be a challenge in any peptide synthesis.[12] If aggregation is suspected during the synthesis of an Aze-containing peptide, consider switching to a more polar solvent system or incorporating pseudoproline dipeptides in other parts of the sequence to disrupt secondary structure formation.

By leveraging the unique structural properties of the azetidine ring, scientists can continue to develop novel peptide-based therapeutics and research tools with enhanced stability, novel conformations, and improved biological profiles.

References

  • Danishefsky, S. J., & Ciufolini, M. A. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- And Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society, 127(20), 7359-7369. [Link][13][14]

  • Góngora-Benítez, M., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5916–5921. [Link][3]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link][1]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link][2]

  • Spring, D. R., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(31), 12866-12874. [Link][15][16]

  • De Clercq, E., et al. (2001). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1851-1854. [Link][4]

  • Usha, R., & Balasubramanian, M. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(9-10), 1039-1045. [Link][17][18]

  • Spring, D. R., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link][16]

  • Danishefsky, S. J., & Ciufolini, M. A. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. [Link][14]

  • Fowden, L., & Richmond, M. H. (1963). Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes. Biochimica et Biophysica Acta (BBA) - Specialized Section on Nucleic Acids and Related Subjects, 71, 459-461. [Link]

  • West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link][5]

  • Usha, R., & Balasubramanian, M. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. [Link][18]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link][6]

  • AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link][11]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link][12]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link][8]

  • Gante, J. (1994). The Synthesis of Cyclic Peptides. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]

  • Fields, G. B. (2009). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science. [Link][9]

  • Asquith, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Chen, Y.-C., et al. (2021). Controversy of Peptide Cyclization from Tripeptide. Molecules, 26(2), 406. [Link]

  • Muttenthaler, M., et al. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 13, 270-283. [Link][19]

  • Lin, Y.-A., et al. (2011). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. The Journal of Organic Chemistry, 76(17), 7131-7136. [Link]

  • LibreTexts Chemistry. (2025). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link][20]

  • Singh, U. P., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92271-92276. [Link]

  • De Luca, S., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7149. [Link]

Sources

Application Notes & Protocols: tert-Butyl Azetidine-2-carboxylate as a Carboxyl Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Scaffolds and Orthogonal Protection

In the fields of medicinal chemistry and drug development, the azetidine ring, a four-membered heterocyclic amine, has emerged as a valuable structural motif.[1][2] Its constrained nature, when incorporated into larger molecules, can impart favorable conformational rigidity, leading to enhanced binding affinity and metabolic stability. Azetidine-2-carboxylic acid, a proline analogue, is a particularly important building block for introducing this scaffold.[3][4] However, its bifunctional nature—possessing both a secondary amine and a carboxylic acid—necessitates a robust protecting group strategy to achieve selective transformations at either terminus.

The tert-butyl (tBu) ester is a cornerstone protecting group for carboxylic acids, prized for its unique combination of high stability and selective lability.[5][6] Its utility stems from the significant steric hindrance provided by the bulky tertiary butyl group, which shields the carbonyl carbon from a wide array of nucleophiles and basic conditions.[5][7] This stability is orthogonal to many common amine protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is fundamental to modern peptide synthesis.[8][9] The tBu group is readily and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA), via a mechanism involving the formation of a stable tertiary carbocation.[5][8] This combination of stability and selective cleavage makes tert-butyl azetidine-2-carboxylate an indispensable tool for the controlled, sequential synthesis of complex molecules.

This guide provides a detailed examination of this compound, outlining its strategic applications, stability profile, and detailed protocols for its installation and removal.

The Logic of Protection: Workflow Overview

The synthetic utility of this compound is best understood through a typical workflow. The primary goal is to mask the carboxylic acid moiety to allow for selective reactions on the azetidine nitrogen (e.g., N-alkylation, N-acylation, or peptide coupling after installation of an N-terminal protecting group). Once the desired modifications are complete, the tert-butyl ester is selectively cleaved to reveal the free carboxylic acid for further functionalization or to yield the final product.

G cluster_0 Protection Phase cluster_1 Synthetic Modification Phase cluster_2 Deprotection Phase A Azetidine-2-carboxylic Acid (Free Zwitterion) B Protocol 1: Esterification (e.g., Tf2NH, t-BuOAc) A->B Reagent C This compound (Protected Carboxyl) B->C Product D Selective Reaction at Azetidine Nitrogen (e.g., N-Boc protection, N-alkylation) C->D Substrate E Modified Azetidine Intermediate D->E Product F Protocol 2: Acidolysis (e.g., TFA in DCM) E->F Substrate G Final Product with Free Carboxylic Acid F->G Product

Figure 1: General workflow for using this compound.

Stability and Orthogonality Profile

The efficacy of a protecting group is defined by its ability to withstand a range of reaction conditions while being removable under a specific, non-destructive set of conditions. The tert-butyl ester excels in this regard, offering broad stability that allows for extensive synthetic manipulations elsewhere in the molecule.

Condition / Reagent ClassStability of tert-Butyl EsterCausality & Scientist's Notes
Strong Bases (e.g., NaOH, KOH, LiOH)High The steric bulk of the tert-butyl group effectively prevents the approach of hydroxide ions, making saponification extremely slow under typical conditions.[7]
Organometallics (e.g., Grignards, RLi)High Highly resistant to nucleophilic attack by organometallic reagents due to steric hindrance.[10]
Reductive Conditions (e.g., H₂, Pd/C)High The ester linkage is not susceptible to catalytic hydrogenation, making it orthogonal to benzyl (Bn) or benzyloxycarbonyl (Cbz) groups.
Mild Basic Conditions (e.g., Piperidine)Very High Crucial for Fmoc/tBu-based solid-phase peptide synthesis (SPPS), where the Fmoc group is cleaved with piperidine while the tBu ester remains intact.[8][11]
Nucleophiles (e.g., amines, hydrazine)High Stable towards aminolysis and hydrazinolysis under standard coupling conditions.
Strong Acids (e.g., TFA, HCl)Low (Labile) Readily cleaved via an E1-type mechanism, forming the stable tert-butyl cation and isobutylene gas.[5][8] This is the standard deprotection method.
Lewis Acids (e.g., ZnBr₂, CeCl₃)Moderate to Low Can be cleaved with certain Lewis acids, sometimes offering selectivity over other acid-labile groups.[12][13]
Thermolysis Low (Labile) Can be cleaved at high temperatures (120-240°C) without added reagents, particularly useful in flow chemistry setups.[14]

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should monitor reactions by appropriate methods (TLC, LC-MS) and optimize as needed for their specific substrate.

Protocol 1: Protection of Azetidine-2-carboxylic Acid (Esterification)

This protocol describes a modern and efficient method for the direct tert-butylation of free amino acids, avoiding hazardous reagents like perchloric acid.[6] The use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate serves to both form a soluble salt with the amino acid and catalyze the esterification.

Materials:

  • (L)-Azetidine-2-carboxylic acid

  • tert-Butyl acetate (t-BuOAc), anhydrous

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a round-bottom flask, add (L)-Azetidine-2-carboxylic acid (1.0 eq).

  • Add anhydrous tert-butyl acetate to the flask to create a suspension (approx. 0.2 M concentration).

  • Scientist's Note: The amino acid is poorly soluble in most organic solvents. The addition of Tf₂NH will form an ammonium salt, which significantly increases solubility and facilitates the reaction.[6]

  • Add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq) to the suspension. The mixture should become a clear solution within minutes of stirring at room temperature.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is ~8-9.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, tert-butyl (L)-azetidine-2-carboxylate, can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Deprotection of this compound (Acidolysis)

This is the standard and most reliable method for cleaving the tert-butyl ester, using trifluoroacetic acid (TFA). The reaction is fast, clean, and the byproducts (TFA and isobutylene) are volatile and easily removed.

Materials:

  • tert-Butyl N-protected-azetidine-2-carboxylate substrate (e.g., N-Boc-tert-butyl-azetidine-2-carboxylate)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the tert-butyl ester substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Scientist's Note: While the reaction often proceeds well at room temperature, cooling to 0 °C is recommended to control the exotherm and minimize potential side reactions, especially with sensitive substrates.

  • Slowly add trifluoroacetic acid (TFA) to the solution. A typical ratio is 20-50% TFA in DCM (v/v). For example, for 10 mL of DCM, add 2.5 to 10 mL of TFA.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Trustworthiness Check: The reaction is typically complete when effervescence (isobutylene gas evolution) ceases.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Scientist's Note: Co-evaporation with a solvent like toluene or DCM (3x) can help to remove residual TFA. The final product is often obtained as a TFA salt.

  • If the free acid is required, the crude TFA salt can be neutralized through various methods, such as dissolving in a minimal amount of water and adjusting the pH with a mild base, or by using ion-exchange chromatography.

Concluding Remarks

This compound is a powerful and versatile building block for synthetic chemists. Its robust stability under a wide range of conditions, combined with its clean and efficient removal under specific acidic protocols, makes it an ideal choice for complex, multi-step syntheses.[5][7] The orthogonality with base-labile protecting groups like Fmoc solidifies its importance in modern peptide and medicinal chemistry, enabling the precise and strategic construction of novel azetidine-containing molecules.[8][15]

References

  • Benchchem. Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide.
  • Fiveable. Tert-butyl esters Definition. Organic Chemistry II Key Term.
  • Trofimov, A. et al. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications.
  • Benchchem. The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • Ogasa, C. et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Gosselin, F., & Lubell, W. D. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 70(19), 7495-7498. Available from: [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Available from: [Link]

  • Mauger, A. B., & Witkop, B. (2010). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Journal of Heterocyclic Chemistry, 47(3), 493-500. Available from: [Link]

  • Albericio, F. (2018). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF. Available from: [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. Available from: [Link]

  • Nite, M. et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 96(12), 2125-2134.
  • Bartoli, G. et al. (2005). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 70(1), 169-174. Available from: [Link]

  • Zhou, C. et al. (2016). Metabolically Stable tert-Butyl Replacement. Journal of Medicinal Chemistry, 59(22), 10355-10365. Available from: [Link]

  • Mangelinckx, S. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(3), 1043. Available from: [Link]

  • PubChem. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester. Available from: [Link]

  • Cole, K. P. et al. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Bioorganic & Medicinal Chemistry, 25(22), 6028-6032. Available from: [Link]

  • Futamura, Y. et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Available from: [Link]

  • PubChemLite. This compound hydrochloride (C8H15NO2). Available from: [Link]

  • Google Patents. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

Sources

Application Notes and Protocols: A Guide to the Deprotection of Tert-butyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of deprotection protocols for tert-butyl azetidine-2-carboxylate. The document delves into the mechanistic principles, offers detailed step-by-step experimental procedures for various reagents, and discusses critical considerations for maintaining the integrity of the strained azetidine ring. By synthesizing field-proven insights with established chemical principles, this guide serves as an authoritative resource for optimizing this crucial synthetic transformation.

Introduction: The Significance of Azetidine-2-Carboxylic Acid

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, is a valuable proline analogue in medicinal chemistry.[1][2] Its constrained four-membered ring structure provides a unique conformational rigidity that can enhance binding affinity to biological targets and improve pharmacokinetic properties.[3][4] The tert-butyl ester of this acid, this compound, serves as a critical building block in the synthesis of complex pharmaceutical agents and peptidomimetics.[5][6] The tert-butyl group is an ideal protecting group due to its stability under many synthetic conditions and its facile removal under acidic conditions.[7]

However, the deprotection of this substrate is not trivial. The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it susceptible to degradation or ring-opening under harsh acidic conditions, a critical challenge that must be carefully managed.[3][8][9] This guide provides a detailed exploration of robust protocols designed to efficiently cleave the tert-butyl ester while preserving the vital azetidine scaffold.

Mechanistic Principles of Tert-Butyl Ester Deprotection

The cleavage of a tert-butyl ester is predominantly achieved through acid catalysis. The mechanism, illustrated below, proceeds via a unimolecular elimination pathway (E1).

Mechanism of Acid-Catalyzed Deprotection
  • Protonation: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[10][11]

  • Carbocation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond. This step is the rate-determining step and results in the formation of the desired carboxylic acid and a highly stable tertiary carbocation (the tert-butyl cation).[11]

  • Elimination: The tert-butyl cation is unstable and rapidly eliminates a proton to form isobutylene gas, which escapes the reaction mixture, driving the equilibrium towards the products.[11] The carboxylic acid is protonated by the excess acid to form the corresponding salt.

Deprotection Mechanism sub This compound protonated Protonated Intermediate sub->protonated 1. Protonation h_plus + H⁺ acid Azetidine-2-carboxylic Acid protonated->acid 2. Cleavage tbutyl_cation tert-Butyl Cation isobutylene Isobutylene (gas) tbutyl_cation->isobutylene 3. Elimination h_plus_out + H⁺

Figure 1: General mechanism for the acid-catalyzed deprotection of a tert-butyl ester.

A critical consideration for this substrate is the potential for the azetidine nitrogen to be protonated. Depending on the N-substituent and the acid strength, protonation of the ring nitrogen can increase ring strain and potentially lead to undesired side reactions or decomposition.[8][9]

Standard Deprotection Protocol: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is the most common and robust reagent for cleaving tert-butyl esters.[12] It is typically used in an inert solvent like dichloromethane (DCM).

Experimental Protocol: TFA in Dichloromethane

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator and standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the this compound (1.0 eq) in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA (typically 5-10 eq, or as a 20-50% v/v solution in DCM) to the stirred solution.[13][14] An exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[15]

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting azetidine-2-carboxylic acid can be purified by crystallization or chromatography if necessary. Note that the free acid may be highly polar.

TFA Deprotection Workflow start Dissolve Substrate in DCM cool Cool to 0 °C start->cool add_tfa Add TFA Solution cool->add_tfa react Stir at RT (1-4h) add_tfa->react monitor Monitor via TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete redissolve Redissolve in EtOAc concentrate->redissolve wash_bicarb Wash with sat. NaHCO₃ redissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) & Filter wash_brine->dry end Concentrate to yield Product dry->end

Figure 2: Standard workflow for TFA-mediated deprotection and aqueous work-up.

Trustworthiness & Causality:
  • Why DCM? DCM is an excellent solvent for most organic compounds and is inert to the strong acidic conditions of TFA.

  • Why 0 °C? Initial cooling helps to control any potential exotherm from the acid-base reaction and minimizes potential side reactions with sensitive substrates.

  • Work-up Considerations: The product is an amine and a carboxylic acid (a zwitterion), which may have high polarity or water solubility. If the product is lost during the aqueous workup, saturating the aqueous phase with NaCl can decrease its polarity and improve extraction efficiency.[12] Alternatively, using a solid-phase scavenger like Amberlyst A-21 resin can provide the free amine without an aqueous work-up.[16][17]

Milder and Selective Deprotection Protocols

For substrates containing other acid-labile groups (e.g., Boc, trityl) or a particularly sensitive N-substituted azetidine ring, harsher conditions with TFA may lead to undesired side-product formation.[8][18] In these cases, milder reagents are required.

Protocol: Aqueous Phosphoric Acid (H₃PO₄)

Aqueous phosphoric acid (85 wt%) is an effective, environmentally benign, and mild reagent for the deprotection of tert-butyl esters.[19][20] A key advantage is its demonstrated compatibility with the azetidine ring and other sensitive functional groups like benzyl esters and TBDMS ethers.[20][21][22]

Procedure:

  • Dissolve the this compound (1.0 eq) in a suitable solvent (e.g., toluene, THF, or DCM).

  • Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).[12]

  • Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40–50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent, wash with water, and then carefully with saturated sodium bicarbonate solution to neutralize the acid.

  • Dry the organic layer and concentrate to obtain the product.[12]

Other Mild Conditions
  • Hydrochloric Acid (HCl): Using 4M HCl in dioxane or ethyl acetate is a common alternative to TFA. It often provides the product as a crystalline hydrochloride salt, which can be easier to handle and purify than the often-oily TFA salts.[15][17]

  • Lewis Acids (e.g., ZnBr₂): Zinc bromide in DCM offers a mild method for cleaving tert-butyl esters.[12] It can provide selectivity in the presence of certain other acid-labile groups, though N-Boc groups are often still labile.[23][24]

Comparative Summary of Protocols

Reagent/MethodTypical ConditionsAdvantagesLimitations & Considerations
TFA / DCM 20-50% TFA in DCM, 0°C to RT, 1-4 h[12][14]Fast, reliable, and generally high-yielding.Harsh conditions; can cleave other acid-labile groups (e.g., Boc).[12] May cause degradation of sensitive azetidines.[9] Product TFA salts can be oily.[15]
HCl / Dioxane 4M HCl in Dioxane, RT, 1-4 h[15][17]Often forms crystalline HCl salts, simplifying isolation.Still a strong acid; may not be suitable for highly sensitive substrates. Dioxane is a peroxide-former.
Aqueous H₃PO₄ 5 eq. 85% H₃PO₄ in Toluene/DCM, RT to 50°C[12][19]Mild, selective, and environmentally benign.[20] Good compatibility with azetidine rings and other protecting groups.[21][22]Slower reaction times compared to TFA. May require gentle heating.
ZnBr₂ / DCM ZnBr₂ in DCM, RT[12][23]Lewis acidic, mild conditions. Offers different selectivity profile.Can be less efficient than strong Brønsted acids. N-Boc groups are often not stable.[24]
Thermolysis High temperature (e.g., 180°C) in vacuum or high-boiling solvent[12][13]Non-acidic; useful for substrates intolerant to any acid.Requires high temperatures, which can degrade thermally sensitive molecules. Limited substrate scope.

Conclusion

The successful deprotection of this compound hinges on a careful balance between efficient ester cleavage and the preservation of the strained heterocyclic ring. For robust substrates, traditional methods using trifluoroacetic acid provide a rapid and effective solution. However, when dealing with complex molecules containing multiple acid-sensitive functionalities or a delicate azetidine core, milder reagents such as aqueous phosphoric acid or HCl in dioxane are superior choices. Researchers should select the protocol based on the overall stability of their specific substrate, the presence of other protecting groups, and the desired final salt form of the product. Careful monitoring and optimized work-up procedures are paramount to achieving high yields of the desired azetidine-2-carboxylic acid.

References

  • Jin, J.-z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 396-398, 704-707. Retrieved from [Link]

  • Mizumoto, H., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES, 96(12), 2125-2134. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • MacConnell, A. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1619–1624. Retrieved from [Link]

  • MacConnell, A. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. Retrieved from [Link]

  • Al-Karadaghi, S., et al. (1973). Synthesis of Poly-( L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1, 1194-1198. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]

  • Rahman, M., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92211–92216. Retrieved from [Link]

  • Almássy, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1109. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Reddit. (2021). Boc De-protection. Retrieved from [Link]

  • Ogasa, C., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Retrieved from [Link]

  • Miller, O. K., et al. (2020). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 11(1), 5173. Retrieved from [Link]

  • Ma, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5603-5643. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Ma, D., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(20), 4465-4491. Retrieved from [Link]

  • Wu, Y.-Q., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. Retrieved from [Link]

  • Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. Retrieved from [Link]

  • ResearchGate. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • ResearchGate. (n.d.). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ? Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of tert-Butyl Azetidine-2-carboxylate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the strategic use of tert-butyl azetidine-2-carboxylate, a conformationally constrained non-canonical amino acid, in solid-phase peptide synthesis (SPPS). As a proline analogue, the incorporation of an azetidine-2-carboxylic acid (Aze) residue offers a powerful tool to modulate peptide conformation, enhance proteolytic stability, and ultimately fine-tune biological activity. We will explore the underlying chemical principles, provide validated, step-by-step protocols for both Boc and Fmoc-based strategies, and discuss the critical impact of this unique building block on peptide drug discovery.

Introduction: The Rationale for Conformational Constraint

The biological function of a peptide is intrinsically linked to its three-dimensional structure. Native peptides often suffer from metabolic instability and poor bioavailability, primarily due to their conformational flexibility, which leaves them susceptible to enzymatic degradation.[1] The introduction of non-canonical amino acids (ncAAs) that impart structural rigidity is a cornerstone of modern peptidomimetic design.[2]

Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, serves as a powerful tool in this regard.[3][4] Its strained ring system introduces distinct conformational preferences compared to the five-membered ring of proline. While proline is a potent inducer of β-turns, azetidine derivatives have been shown to preferentially stabilize γ-turn-like conformations.[5][6] This fundamental difference allows medicinal chemists to systematically alter the peptide backbone geometry, influencing receptor binding and overall pharmacological profiles.[7][8]

Key Advantages of Incorporating Azetidine-2-Carboxylic Acid:

  • Modulation of Secondary Structure: The smaller, more rigid four-membered ring of Aze imposes unique dihedral angle constraints on the peptide backbone, offering a different conformational landscape than proline.[8]

  • Enhanced Proteolytic Resistance: The non-natural structure of the azetidine ring can sterically hinder the approach of proteases, significantly increasing the peptide's metabolic stability and in vivo half-life.[9][10]

  • Improved Pharmacokinetic Properties: The azetidine motif is found in several FDA-approved drugs, where it contributes to improved metabolic stability and pharmacokinetic profiles.[10][11]

  • Scaffold for Further Diversification: The azetidine nitrogen can serve as a point for late-stage functionalization, allowing for the attachment of tags, imaging agents, or other moieties without consuming a side-chain position.[9][10]

This guide focuses on the practical application of N-Boc-L-azetidine-2-carboxylic acid (Boc-Aze-OH), a commonly used derivative for SPPS.

Core Synthesis Strategy: Boc/Bzl Protection Scheme

The use of tert-butyloxycarbonyl (Boc) for temporary Nα-protection is a robust and well-established method for SPPS.[12][13][14] This strategy relies on graded acid lability: the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more acid-stable groups (often benzyl-based) protect the amino acid side chains.[12][14] The final peptide is cleaved from the resin support using a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which also removes the side-chain protecting groups.[12]

The tert-butyl ester of azetidine-2-carboxylic acid is primarily used as a synthon for preparing the protected N-Boc-Aze-OH or N-Fmoc-Aze-OH required for synthesis. The carboxylic acid must be free to be activated for coupling.

Detailed Protocols for SPPS Incorporation

The following protocols outline the manual incorporation of Boc-Aze-OH into a peptide sequence using a Boc/Bzl strategy on a Merrifield or MBHA resin.

Materials and Reagents
  • Resin: Merrifield resin (for peptide acids) or MBHA resin (for peptide amides), 100-200 mesh, ~1.0 mmol/g substitution.

  • Protected Amino Acids: Nα-Boc protected amino acids, including Boc-Aze-OH.

  • Solvents: Dichloromethane (DCM, peptide synthesis grade), N,N-Dimethylformamide (DMF, peptide synthesis grade), Methanol (MeOH), Diisopropylethylamine (DIEA).

  • Deprotection Reagent: 25-50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Reagent: 5-10% DIEA in DCM (v/v).

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide).[12][15]

  • Monitoring: Kaiser (Ninhydrin) test kit.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O). A common ratio is 95:2.5:2.5 (v/v/v).[16]

  • Precipitation/Wash: Cold diethyl ether.

SPPS Workflow Diagram

SPPS_Workflow start Start: Peptide-Resin deprotection 1. Nα-Boc Deprotection (25-50% TFA in DCM) start->deprotection neutralization 2. Neutralization (5-10% DIEA in DCM) deprotection->neutralization coupling 3. Coupling (Boc-Aze-OH, HBTU/DIEA in DMF) neutralization->coupling wash Wash (DMF, DCM) coupling->wash kaiser Kaiser Test wash->kaiser kaiser->coupling Positive (Repeat Coupling) complete Coupling Complete kaiser->complete Negative repeat Repeat Cycle complete->repeat Next Amino Acid end Final Peptide-Resin complete->end Final Amino Acid

Caption: General cycle for incorporating Boc-Aze-OH in SPPS.

Step-by-Step Protocol

This protocol assumes a starting scale of 0.25 mmol on a 1.0 mmol/g resin (250 mg).

Step 1: Resin Swelling

  • Place the resin in a reaction vessel.

  • Add DCM (~10 mL/g resin) and agitate gently for 30 minutes.

  • Drain the solvent.

Step 2: Nα-Boc Deprotection

  • Add the deprotection solution (25-50% TFA in DCM) to the swollen resin.

  • Agitate for 2 minutes, then drain.

  • Add fresh deprotection solution and agitate for 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (2x) to remove residual acid.

Step 3: Neutralization

  • Add the neutralization solution (5-10% DIEA in DCM) to the resin.

  • Agitate for 2 minutes, then drain. Repeat this step.

  • Wash the resin with DCM (3x) and DMF (3x) to remove excess base.[17] The resin is now ready for coupling.

Step 4: Coupling of Boc-Aze-OH Causality: The carboxylic acid of the incoming amino acid must be activated to react with the free amine on the resin-bound peptide. HBTU is a highly efficient aminium-based coupling reagent that, in the presence of a base like DIEA, forms an activated HOBt-ester in situ, leading to rapid and clean amide bond formation.[18][19]

  • In a separate vial, dissolve Boc-Aze-OH (4 equivalents, 1.0 mmol) and HBTU (3.9 equivalents, 0.975 mmol) in a minimal amount of DMF (~5 mL).

  • Add DIEA (6 equivalents, 1.5 mmol) to the activation solution and vortex for 1-2 minutes.

  • Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

Step 5: Monitoring the Coupling Reaction

  • Take a small sample of resin beads and perform a Kaiser (ninhydrin) test.[16]

  • Interpretation:

    • Blue beads (Positive): Incomplete coupling. Continue the reaction for another hour or consider a double coupling (draining and repeating Step 4).

    • Colorless/Yellow beads (Negative): Coupling is complete. The test is not applicable for the N-terminal Aze residue itself as it is a secondary amine, similar to proline.[16]

  • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Step 6: Chain Elongation Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

Step 7: Final Cleavage and Deprotection Causality: A strong acid is required to cleave the bond linking the peptide to the resin and to remove the side-chain protecting groups. Scavengers like TIS are crucial to quench reactive cations (e.g., tert-butyl cations) generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine.[17][20]

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum for several hours.

  • Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dry resin (~10 mL per 0.25 mmol scale).

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the peptide precipitate. Wash with cold ether.

  • Dry the crude peptide under vacuum.

Characterization and Quality Control

  • Mass Spectrometry (MS): Verify the molecular weight of the crude peptide to confirm the successful incorporation of the azetidine residue and the complete sequence.

  • High-Performance Liquid Chromatography (HPLC): Analyze the purity of the crude peptide and use preparative HPLC to purify the target peptide.

Key Considerations and Troubleshooting

  • Coupling Efficiency: Azetidine-2-carboxylic acid is a secondary amine and can exhibit slightly slower coupling kinetics than primary amines. Using efficient coupling reagents like HBTU, HATU, or PyBOP is recommended.[19] A double coupling may be necessary in some contexts.

  • Side Reactions: While generally robust, the strained azetidine ring is stable to standard SPPS conditions, including repeated TFA treatments and final strong acid cleavage.[9][10]

  • Protecting Group Strategy: The protocol described uses the Boc strategy. For Fmoc/tBu-based synthesis, Fmoc-Aze-OH would be used. The core coupling and cleavage principles remain the same, but the Nα-deprotection step would involve a base (e.g., 20% piperidine in DMF) instead of an acid.[16][21]

Comparative Data: Azetidine vs. Proline

The choice to substitute proline with azetidine-2-carboxylic acid is driven by the desired structural and functional outcomes.

PropertyL-Proline (Pro)L-Azetidine-2-carboxylic acid (Aze)Rationale for Use
Ring Size 5-membered4-memberedThe smaller ring in Aze creates a more rigid and sterically distinct backbone constraint.
Preferred Turn β-turnγ-turnAllows for precise control over the peptide's secondary structure and folding.[5][6]
Backbone Flexibility More constrainedGenerally more flexible due to reduced steric hindrance.[5][8]Can be used to fine-tune the entropic component of receptor binding.
Proteolytic Stability ModerateHighAze is a non-natural residue, hindering recognition and cleavage by common proteases.[9][10]
Effect on Helices Known helix breakerCan destabilize ordered structures like collagen triple helices.[5][8]Useful for disrupting specific secondary structures or introducing kinks.

Conclusion

The incorporation of this compound (via its Boc-protected acid form) is a validated and powerful strategy in solid-phase peptide synthesis. It provides medicinal chemists with a refined tool to manipulate peptide conformation, enhance metabolic stability, and explore novel chemical space. By understanding the unique stereoelectronic properties of the azetidine ring and employing optimized coupling and cleavage protocols, researchers can successfully synthesize novel azetidine-containing peptides for a wide range of therapeutic and research applications.

References

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis with (S)-Aziridine-2-Carboxylic Acid.
  • Coin, I., et al. (2025). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.
  • BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • BenchChem. (2025). A Comparative Guide: (S)-Methyl azetidine-2-carboxylate versus Proline in Peptide Structure.
  • ResearchGate. (2025). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
  • PMC. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors.
  • ResearchGate. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
  • ACS Publications. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
  • Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides.
  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Aapptec Peptides. Coupling Reagents.
  • SciSpace. Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline.
  • PubMed. Incorporation of L-azetidine-2-carboxylic acid into hemoglobin S in sickle erythrocytes in vitro.
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9.
  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 6(16), 2773-2775.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • MDPI. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • Google Patents. Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • ScienceDirect. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors.
  • National Institutes of Health (NIH). (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.
  • Oxford Academic. Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry.
  • Wikipedia. Azetidine-2-carboxylic acid.
  • Semantic Scholar. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1.
  • Biosynth. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • PubMed. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.

Sources

Application Notes and Protocols: Asymmetric Synthesis of Chiral Azetidine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral azetidine-2-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry and drug discovery.[1] Their rigid, four-membered ring structure imparts unique conformational constraints, leading to improved pharmacokinetic and pharmacodynamic properties in drug candidates.[1] These compounds are found in various natural products and serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral, antibacterial, and anticancer agents.[1] The stereochemistry at the C2 position is critical for biological activity, making the development of efficient asymmetric syntheses a paramount objective for synthetic chemists.

This guide provides a detailed overview of modern strategies for the asymmetric synthesis of chiral azetidine-2-carboxylic acid derivatives, complete with in-depth protocols and mechanistic insights.

Key Synthetic Strategies

Several powerful strategies have emerged for the enantioselective synthesis of chiral azetidine-2-carboxylic acids. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prominent approaches include:

  • Intramolecular Cyclization of Chiral Precursors: This is a classic and widely used method involving the cyclization of a chiral γ-amino alcohol or a related derivative.[2][3] The stereocenter is typically introduced early in the synthesis, and the ring-closing step proceeds with retention of configuration.

  • Catalytic Asymmetric Cycloadditions: [2+2] cycloaddition reactions, particularly those catalyzed by chiral transition metal complexes or organocatalysts, offer a direct and atom-economical route to the azetidine core.[4][5]

  • Diastereoselective Alkylation of Chiral Azetidine Scaffolds: This approach involves the stereocontrolled functionalization of a pre-existing chiral azetidine ring.[6]

  • Palladium-Catalyzed C(sp³)–H Arylation: A more recent and innovative strategy involves the directed C–H activation of an azetidine ring to introduce substituents with high stereocontrol.[7]

Strategic Comparison
Synthetic StrategyAdvantagesDisadvantagesKey Catalyst/Reagent Types
Intramolecular Cyclization Well-established, often high-yielding, predictable stereochemistry.Requires pre-functionalized, chiral starting materials; can be multi-step.Chiral auxiliaries (e.g., α-methylbenzylamine), Mitsunobu reagents.[2]
Catalytic Asymmetric [2+2] Cycloaddition Atom-economical, convergent, can generate multiple stereocenters in one step.Substrate scope can be limited; catalyst development is ongoing.Chiral Lewis acids (e.g., Mg, Cu), organocatalysts (e.g., phosphonium salts).[4][5]
Diastereoselective Alkylation Allows for late-stage functionalization, good for creating libraries of analogs.Requires a pre-formed chiral azetidine; control of diastereoselectivity can be challenging.Strong bases (e.g., LDA), chiral auxiliaries.[6]
Palladium-Catalyzed C(sp³)–H Arylation Enables direct introduction of aryl groups with high stereospecificity.Requires a directing group; catalyst and ligand optimization may be necessary.Palladium catalysts, 8-aminoquinoline directing group.[7]

Detailed Protocols and Methodologies

Protocol 1: Asymmetric Synthesis via Intramolecular Cyclization Using a Chiral Auxiliary

This protocol details a practical and scalable synthesis of both enantiomers of azetidine-2-carboxylic acid starting from inexpensive chemicals and employing a chiral auxiliary.[2][8][9] The key step is the intramolecular alkylation to form the azetidine ring.

Workflow Diagram

cluster_0 Step 1: Synthesis of Chiral Tertiary Amine cluster_1 Step 2: Formation of the Azetidine Ring cluster_2 Step 3: Hydrolysis and Deprotection start Chiral α-Methylbenzylamine reagent1 Bromoethanol start->reagent1 Alkylation reagent2 Bromoacetonitrile reagent1->reagent2 Alkylation product1 Chiral Tertiary Amine reagent2->product1 product1_2 Chiral Tertiary Amine reagent3 Strong Base (e.g., NaHMDS) product1_2->reagent3 Intramolecular Cyclization product2 N-Protected Azetidine-2-carbonitrile reagent3->product2 product2_2 N-Protected Azetidine-2-carbonitrile reagent4 Acid Hydrolysis product2_2->reagent4 Hydrolysis of Nitrile reagent5 Hydrogenolysis (Pd/C, H2) reagent4->reagent5 Removal of Benzyl Group final_product Chiral Azetidine-2-carboxylic Acid reagent5->final_product

Caption: Workflow for the asymmetric synthesis of azetidine-2-carboxylic acid via intramolecular cyclization.

Step-by-Step Methodology

Step 1: Synthesis of the Chiral Tertiary Amine Intermediate

  • To a solution of (S)-α-methylbenzylamine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (3.0 eq).

  • Add 2-bromoethanol (1.1 eq) dropwise at room temperature and stir the mixture for 24 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • To the crude amino alcohol dissolved in acetonitrile, add potassium carbonate (3.0 eq) and then bromoacetonitrile (1.1 eq) dropwise.

  • Stir the mixture at room temperature for 24 hours.

  • Work up the reaction by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the chiral tertiary amine.

Rationale: The use of the chiral α-methylbenzylamine establishes the stereocenter that will direct the stereochemistry of the final product.[2][8] The two successive alkylations introduce the necessary functionalities for the subsequent cyclization.

Step 2: Intramolecular Cyclization to Form the Azetidine Ring

  • Dissolve the chiral tertiary amine from Step 1 in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) (1.1 eq) in THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-protected azetidine-2-carbonitrile.

Rationale: The strong base deprotonates the carbon alpha to the nitrile group, creating a carbanion that undergoes an intramolecular SN2 reaction, displacing the leaving group (derived from the bromoethanol) to form the strained four-membered ring.[9]

Step 3: Hydrolysis and Deprotection to Yield Azetidine-2-Carboxylic Acid

  • Treat the N-protected azetidine-2-carbonitrile with a strong acid (e.g., 6M HCl) and heat to reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to the isoelectric point of the amino acid.

  • The N-benzyl protected azetidine-2-carboxylic acid can be isolated at this stage.

  • For the final deprotection, dissolve the N-benzyl protected product in methanol and add a catalytic amount of palladium on carbon (10 wt. %).

  • Stir the mixture under a hydrogen atmosphere for 24-48 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the final chiral azetidine-2-carboxylic acid.

Rationale: Acid hydrolysis converts the nitrile group to the desired carboxylic acid functionality. The final hydrogenolysis step cleaves the N-benzyl protecting group, yielding the free amino acid.[9]

Protocol 2: Organocatalytic Asymmetric [2+2] Cycloaddition

This protocol describes a modern approach to chiral α-trifluoromethyl azetidines using a peptide-mimic phosphonium salt as an organocatalyst.[4] This method provides access to highly functionalized azetidines with excellent diastereo- and enantioselectivities.

Mechanistic Overview

catalyst Chiral Phosphonium Salt Catalyst ketimine Trifluoromethyl Ketimine catalyst->ketimine Activation intermediate Chiral Ion Pair Intermediate ketimine->intermediate allene Allene allene->intermediate product Chiral α-Trifluoromethyl Azetidine intermediate->product [2+2] Cycloaddition product->catalyst Catalyst Regeneration

Caption: Catalytic cycle for the organocatalytic asymmetric [2+2] cycloaddition.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • To a flame-dried reaction vial under an inert atmosphere, add the chiral peptide-mimic phosphonium salt catalyst (5-10 mol%).

  • Add the tethered trifluoromethyl ketimine substrate (1.0 eq).

  • Add the allene (1.2-1.5 eq).

  • Add the appropriate anhydrous solvent (e.g., dichloromethane or toluene).

Step 2: Reaction Execution and Monitoring

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 24-72 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC analysis.

Rationale: The chiral phosphonium salt catalyst activates the ketimine, forming a chiral ion pair intermediate.[4] This intermediate then undergoes a stereocontrolled [2+2] cycloaddition with the allene to form the azetidine ring. The catalyst is regenerated, allowing for a catalytic cycle.

Representative Data
EntryKetimine SubstrateAllene SubstrateYield (%)dree (%)
1N-arylTerminal95>20:198
2N-alkylSubstituted8815:195
3HeterocyclicFunctionalized92>20:197

Data is representative and may vary based on specific substrates and reaction conditions.

Conclusion

The asymmetric synthesis of chiral azetidine-2-carboxylic acid derivatives remains an active and important area of research. The protocols outlined in this guide represent both well-established and cutting-edge methodologies. The choice of synthetic route will ultimately be guided by the specific target molecule, desired scale, and available resources. By understanding the underlying principles and experimental nuances of these methods, researchers can effectively access these valuable building blocks for the advancement of drug discovery and development.

References

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9028–931. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Singh, G., Kumar, V., & Singh, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47849–47881. [Link]

  • Li, W., Liu, G., & Li, W. (2021). Organocatalytic enantioselective [2 + 2] cycloadditions towards chiral fused α-trifluoromethyl azetidines. Organic Chemistry Frontiers, 8(1), 55–60. [Link]

  • Tayama, E., Nishio, R., & Kobayashi, Y. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23825–23837. [Link]

  • Britton, J., & Rovis, T. (2017). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]

  • Sharma, A., & Kumar, V. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. In Comprehensive Natural Products Chemistry (pp. 381–432). Elsevier. [Link]

  • Remond, E., Fosse, C., & Crousse, B. (2012). Synthesis of α-Trifluoromethyl Azetidine-2-carboxylic Acid and Derivatives. The Journal of Organic Chemistry, 77(14), 6066–6072. [Link]

  • Lee, S., & Oh, K. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Organic Letters, 17(23), 5866–5869. [Link]

  • Pathak, T. P., & Sigman, M. S. (2011). Palladium-Catalyzed, Enantioselective C(sp3)−H Arylation of Azetidines. Journal of the American Chemical Society, 133(40), 15854–15857. [Link]

Sources

Catalytic Strategies for the Synthesis of Tert-Butyl Azetidine-2-carboxylate: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can impart a range of desirable physicochemical properties, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity, all while providing a rigid, three-dimensional exit vector for further molecular elaboration.[1] Specifically, L-azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline, serves as a critical building block for a variety of biologically active molecules, including inhibitors of collagen synthesis with antiangiogenic properties.[1] The tert-butyl ester, tert-butyl azetidine-2-carboxylate, is a particularly valuable synthetic intermediate, as the tert-butyl protecting group can be readily removed under acidic conditions, allowing for subsequent functionalization of the carboxylic acid. This application note provides a detailed overview of synthetic strategies for accessing this key intermediate, with a focus on established multi-step syntheses and an exploration of catalytic approaches that can be integrated into the synthetic workflow.

Strategic Overview: Pathways to the Azetidine Core

The construction of the strained four-membered azetidine ring presents a significant synthetic challenge. While numerous methods have been developed, they can be broadly categorized into intramolecular cyclization strategies and cycloaddition reactions. For the synthesis of this compound, intramolecular cyclization of appropriately functionalized linear precursors is the most common and well-documented approach. Although a direct, single-step catalytic cyclization to afford the target molecule is not widely reported, catalytic principles are often employed in the preparation of the necessary precursors.

This guide will focus on a robust and scalable multi-step synthesis starting from L-aspartic acid. We will dissect each step, explaining the chemical rationale and providing a detailed protocol. Furthermore, we will discuss the potential for incorporating catalytic methods and draw comparisons with other synthetic strategies.

Multi-Step Synthesis from L-Aspartic Acid: A Validated Protocol

A reliable and frequently cited route to optically active this compound begins with the readily available and inexpensive chiral building block, L-aspartic acid.[2][3] This pathway involves the sequential formation of key intermediates, culminating in the intramolecular cyclization to form the azetidine ring.

Workflow for the Multi-Step Synthesis

G cluster_0 Starting Material cluster_1 Protection & Esterification cluster_2 Selective Reduction cluster_3 Activation of Hydroxyl Group cluster_4 Intramolecular Cyclization cluster_5 Final Product (Optional Deprotection) A L-Aspartic Acid B N-Boc-L-aspartic acid 1-tert-butyl ester A->B (Boc)2O, tert-butanol C N-Boc-L-homoserine tert-butyl ester B->C NaBH4, Ethyl Chloroformate D N-Boc-4-tosyl-L-homoserine tert-butyl ester C->D TsCl, Pyridine E N-Boc-L-azetidine-2-carboxylic acid tert-butyl ester D->E Base (e.g., Cs2CO3) F L-azetidine-2-carboxylic acid E->F TFA

Caption: Workflow for the synthesis of this compound from L-aspartic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-aspartic acid 1-tert-butyl ester

Rationale: This initial step serves two crucial purposes: protection of the amine with a tert-butoxycarbonyl (Boc) group and selective esterification of the α-carboxylic acid. The Boc group is a robust protecting group that is stable to the conditions of the subsequent reduction and cyclization steps, yet easily removed at the final stage. The selective esterification of the α-carboxylic acid is achieved by leveraging the steric hindrance of the tert-butyl group.

Procedure:

  • Suspend L-aspartic acid (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and a base such as sodium hydroxide (NaOH) to the suspension.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • To the crude N-Boc-L-aspartic acid, add tert-butanol, a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and a coupling agent such as dicyclohexylcarbodiimide (DCC).

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield N-Boc-L-aspartic acid 1-tert-butyl ester.

Protocol 2: Selective Reduction to N-Boc-L-homoserine tert-butyl ester

Rationale: The selective reduction of the β-carboxylic acid to the corresponding primary alcohol is a key transformation. This is achieved via the formation of a mixed anhydride with ethyl chloroformate, which is then reduced in situ with sodium borohydride (NaBH₄).[2] This method is generally preferred over harsher reducing agents like lithium aluminum hydride, which could potentially cleave the Boc protecting group or the tert-butyl ester.

Procedure:

  • Dissolve N-Boc-L-aspartic acid 1-tert-butyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C.

  • Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq), maintaining the temperature below -10 °C.

  • Stir the mixture for 30 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in water.

  • Slowly add the NaBH₄ solution to the mixed anhydride solution, ensuring the temperature remains below 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain N-Boc-L-homoserine tert-butyl ester.

Protocol 3: Intramolecular Cyclization to N-Boc-L-azetidine-2-carboxylic acid tert-butyl ester

Rationale: This is the crucial ring-forming step. The primary alcohol is first converted into a good leaving group, typically a tosylate or mesylate. Subsequent treatment with a suitable base promotes an intramolecular Sₙ2 reaction, where the nitrogen of the Boc-protected amine displaces the leaving group to form the azetidine ring. The choice of base is critical to favor the desired cyclization over competing elimination or intermolecular reactions. Cesium carbonate (Cs₂CO₃) in acetonitrile is often effective for this transformation.[2]

Procedure:

  • Dissolve N-Boc-L-homoserine tert-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add pyridine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq).

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with 1 M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude tosylated intermediate, which can often be used without further purification.

  • Dissolve the crude tosylate in acetonitrile and add cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the final product, N-Boc-L-azetidine-2-carboxylic acid tert-butyl ester.

Catalytic Approaches in Azetidine Synthesis

While the above multi-step synthesis is robust, the development of direct catalytic methods for azetidine formation is a highly active area of research. These methods often rely on transition metal catalysis to facilitate the key C-N bond formation.

Transition Metal-Catalyzed C-H Amination

One promising strategy involves the intramolecular C-H amination of an acyclic precursor. Catalysts based on rhodium, palladium, or iridium can activate a C-H bond and promote its reaction with a nitrogen-containing functional group. For the synthesis of this compound, this would conceptually involve a precursor such as tert-butyl 2-amino-4-butanoate with a suitable directing group on the nitrogen.

G cluster_0 Precursor cluster_1 Catalytic C-H Amination cluster_2 Product A Acyclic Amino Ester D Azetidine-2-carboxylate A->D Intramolecular Cyclization B [M]-Catalyst C Oxidant

Caption: Conceptual workflow for catalytic C-H amination for azetidine synthesis.

Challenges and Considerations:

  • Regioselectivity: Activating the desired C-H bond in the presence of other potentially reactive sites is a major challenge.

  • Catalyst Efficiency: High catalyst loadings are often required.

  • Substrate Scope: The reaction conditions may not be tolerant of all functional groups.

While a direct protocol for the target molecule via this method is not yet mainstream, palladium-catalyzed intramolecular C-H amination has been successfully used to form azetidines in other molecular contexts.[4]

Organocatalytic Approaches

Organocatalysis offers an alternative, metal-free approach. Chiral Brønsted acids or bases can be used to promote enantioselective reactions. For instance, an organocatalyzed aza-Michael addition could be envisioned to construct a precursor for cyclization.[1] While not a direct cyclization, this demonstrates the potential of organocatalysis within the broader synthetic scheme.

Comparative Data of Synthetic Methods

MethodKey TransformationCatalyst/ReagentTypical YieldStereocontrolKey AdvantagesKey Disadvantages
Multi-Step from L-Aspartic Acid Intramolecular Sₙ2 CyclizationBase (e.g., Cs₂CO₃)~50% overallExcellent (from chiral pool)Scalable, uses inexpensive starting material, well-established.[2]Multiple steps, requires stoichiometric reagents.
Transition Metal-Catalyzed C-H Amination Intramolecular C-H AminationPd, Rh, or Ir catalystVariableCan be enantioselective with chiral ligandsAtom-economical, potential for fewer steps.Catalyst cost, regioselectivity challenges, limited to specific substrates.[4]
Classical Dibromobutyrate Method Double Sₙ2 reactionPrimary amineLow to moderateRacemic unless resolvedOne-pot potential.Prone to polymerization and elimination side reactions.[5]

Conclusion and Future Outlook

The synthesis of this compound remains a critical task for researchers in drug discovery. The multi-step synthesis from L-aspartic acid represents a reliable and scalable method that provides excellent control over stereochemistry. While direct catalytic cyclizations for this specific target are still in development, the principles of transition metal and organocatalysis offer exciting avenues for future innovation. The continued exploration of catalytic C-H amination and other novel bond-forming strategies will undoubtedly lead to more efficient and sustainable syntheses of this valuable building block, further empowering the development of next-generation therapeutics.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (n.d.). HETEROCYCLES. [Link]

  • Synthesis of L -Azetidine-2-Carboxylic Acid. (2012). ResearchGate. [Link]

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (1999).
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). University of Alberta. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2023). PubMed Central. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PubMed Central. [Link]

  • Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. (2023). Green Chemistry (RSC Publishing). [Link]

  • Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. (2019). Journal of the American Chemical Society. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (2018). Semantic Scholar. [Link]

  • Practical asymmetric preparation of azetidine-2-carboxylic acid. (2001). PubMed. [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (2021). PubMed Central. [Link]

  • Synthesis of azetidine derivatives. (1999).
  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar. [Link]

  • Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. (2019). PubMed Central. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2021). PubMed Central. [Link]

Sources

Scale-up synthesis of tert-butyl azetidine-2-carboxylate for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Industrial Production of tert-Butyl Azetidine-2-carboxylate

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry, integral to the synthesis of numerous pharmaceutical agents due to the unique conformational constraints imparted by the four-membered azetidine ring.[1][2] The inherent ring strain of azetidines, however, presents significant challenges to their synthesis, demanding carefully controlled reaction conditions to achieve high yields and purity on an industrial scale.[2][3] This document provides a comprehensive guide to a robust and scalable multi-step synthesis of (S)-tert-butyl azetidine-2-carboxylate, commencing from the inexpensive and readily available chiral precursor, L-aspartic acid. The protocols herein are designed with a focus on process safety, economic viability, and operational efficiency, avoiding costly and time-consuming chromatographic purifications in favor of industrially applicable methods such as extraction and crystallization.[4]

Introduction: Strategic Importance and Synthetic Challenges

The azetidine scaffold is a "privileged motif" in drug discovery, prized for its ability to serve as a conformationally restricted proline analogue. Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity, and optimize pharmacokinetic properties.[1][5] Consequently, reliable access to functionalized azetidines like this compound is critical for the pharmaceutical development pipeline.

The primary challenge in synthesizing azetidines is managing the significant ring strain (approx. 25.4 kcal/mol), which makes ring formation difficult and the resulting ring susceptible to cleavage.[2] While numerous synthetic strategies exist, including the reduction of β-lactams, [2+2] photocycloadditions, and ring contractions, the most reliable and scalable approach for industrial production remains the intramolecular cyclization of a suitably functionalized acyclic precursor.[6][7][8] This method offers superior control over stereochemistry and substitution patterns.

This guide details a synthetic pathway selected for its proven scalability, cost-effectiveness, and avoidance of column chromatography, making it ideal for large-scale manufacturing.[4]

Overview of the Selected Synthetic Pathway

The chosen strategy involves a multi-step synthesis starting from L-aspartic acid. This route is advantageous as it leverages a cheap, chiral starting material and proceeds through stable, crystalline intermediates, facilitating purification by non-chromatographic methods. The overall workflow is designed to be linear and efficient, minimizing complex manipulations.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization & Deprotection Start L-Aspartic Acid Step1 Step 1: N-Boc Protection & α-tert-Butyl Esterification Start->Step1 (Boc)₂O, TMSCl, tert-Butyl Acetate Step2 Step 2: β-Methyl Ester Saponification Step1->Step2 LiOH Step3 Step 3: Carboxylic Acid Reduction (to Hydroxyl) Step2->Step3 Ethyl Chloroformate, NaBH₄ Step4 Step 4: Hydroxyl Activation (Tosylation) Step3->Step4 p-TsCl, Pyridine Step5 Step 5: Intramolecular Cyclization Step4->Step5 Base (e.g., K₂CO₃) Step6 Step 6: N-Boc Deprotection Step5->Step6 TFA or HCl End (S)-tert-Butyl Azetidine-2-carboxylate Step6->End

Caption: Overall workflow for the scale-up synthesis.

Detailed Protocols and Methodologies

This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor, with personnel wearing all required Personal Protective Equipment (PPE).

Step 1: Synthesis of (S)-1-tert-Butyl 4-Methyl 2-((tert-butoxycarbonyl)amino)succinate

Rationale: This initial step protects the amine with a Boc group and selectively esterifies the α-carboxylic acid. Using chlorotrimethylsilane (TMSCl) facilitates the selective esterification, and the entire process is designed to allow for purification via pH-controlled extractions, avoiding chromatography.[4]

Reagent Molar Eq. MW Example Mass (for 1 mole scale) Density Notes
L-Aspartic Acid1.0133.10133.1 g-Starting material
Chlorotrimethylsilane (TMSCl)2.2108.64239.0 g0.856 g/mLReacts with methanol
Methanol (MeOH)-32.041.5 L0.792 g/mLSolvent
Triethylamine (TEA)2.2101.19222.6 g0.726 g/mLBase
Di-tert-butyl dicarbonate ((Boc)₂O)1.1218.25240.1 g-Boc-protecting agent
tert-Butyl Acetate-116.161.5 L0.866 g/mLSolvent for esterification
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)0.05281.1414.1 g-Catalyst for tert-butylation[9]

Protocol:

  • Methyl Ester Formation: Suspend L-aspartic acid (1.0 eq) in methanol. Cool the mixture to 0°C. Add TMSCl (2.2 eq) dropwise, maintaining the temperature below 15°C. Stir at room temperature for 18-24 hours until the reaction is complete (monitored by HPLC).

  • N-Boc Protection: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable solvent like THF. Add TEA (2.2 eq) followed by (Boc)₂O (1.1 eq). Stir at room temperature for 4-6 hours.

  • Work-up: Perform an aqueous work-up, extracting the product into an organic solvent. The intermediate can often be isolated by crystallization.

  • tert-Butyl Esterification: Dissolve the N-Boc protected intermediate in tert-butyl acetate. Add the catalyst Tf₂NH (0.05 eq) and stir at room temperature.[9] The reaction is typically complete within 2-4 hours.

  • Purification: Quench the reaction with a mild aqueous base (e.g., NaHCO₃ solution). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product as an oil or solid.

Step 2-6: Subsequent Transformations

The following steps transform the protected aspartate derivative into the final product. The methodologies are adapted from established multigram-scale syntheses that avoid chromatography.[4]

Step Transformation Key Reagents Rationale & Key Considerations
2 β-Methyl Ester Saponification LiOH, THF/H₂OSelective saponification of the less sterically hindered methyl ester. Careful pH control during work-up is crucial for isolating the carboxylic acid without affecting the tert-butyl ester.
3 Reduction to Alcohol Ethyl Chloroformate, NMM, NaBH₄Formation of a mixed anhydride followed by selective reduction to the primary alcohol. This avoids harsher reducing agents like LiAlH₄, improving safety and functional group tolerance. The reaction is highly exothermic and requires strict temperature control.
4 Hydroxyl Activation p-Toluenesulfonyl chloride (TsCl), Pyridine or TEAConverts the primary alcohol into a good leaving group (tosylate) to facilitate the subsequent intramolecular cyclization. The reaction should be run at low temperatures to prevent side reactions.
5 Intramolecular Cyclization K₂CO₃ or Cs₂CO₃, DMFThe key ring-forming step. The base promotes an intramolecular Sₙ2 reaction, where the nitrogen attacks the carbon bearing the tosylate group. Cesium carbonate can accelerate the reaction but is more expensive.[10] DMF is a suitable polar aprotic solvent.
6 N-Boc Deprotection Trifluoroacetic acid (TFA) or HCl in DioxaneAcid-catalyzed removal of the Boc protecting group. The reaction is typically fast and clean. The final product is isolated as a salt (e.g., TFA or HCl salt), which can be neutralized or used directly.

Industrial Scale-Up and Process Control

Transitioning from lab scale to industrial production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

G cluster_0 Key Scale-Up Parameters Route_Selection Synthetic Route Selection Cost Starting Material Cost (L-Aspartic Acid vs. others) Route_Selection->Cost Economic Viability Safety Exothermicity & Reagent Hazards (e.g., NaBH₄, TsCl) Route_Selection->Safety Process Safety Purification Purification Method (Crystallization/Extraction vs. Chromatography) Route_Selection->Purification Operational Efficiency Yield Overall Process Yield & Atom Economy Route_Selection->Yield Productivity Waste Waste Stream Management Route_Selection->Waste Environmental Impact

Caption: Decision matrix for selecting a scalable synthetic route.

  • Thermal Safety: Steps 3 (reduction) and 4 (tosylation) can be exothermic. On a large scale, efficient heat transfer is critical. Use jacketed reactors with precise temperature control and consider semi-batch additions of reactive reagents to manage heat evolution.

  • Material Handling: Handle corrosive (TsCl, TFA) and flammable (solvents) materials using closed systems and appropriate transfer lines. Ensure adequate ventilation to keep vapor concentrations below explosive limits.[11][12]

  • Process Analytical Technology (PAT): Implement in-process controls to monitor reaction progress and intermediate purity.

    • HPLC/UPLC: Track the consumption of starting material and formation of the product at each step.[13]

    • GC-MS: Useful for analyzing volatile components and confirming the identity of intermediates.[14]

    • NMR: While primarily an offline tool, it is essential for structural confirmation of isolated intermediates and the final product.

  • Crystallization Development: For purification, invest time in developing robust crystallization procedures. Screen different solvent systems to optimize yield, crystal form, and impurity rejection. This is paramount for avoiding column chromatography.

Safety and Environmental Considerations

Azetidine and its precursors require careful handling due to their potential reactivity and biological activity.

  • General Handling: All operations must be performed in accordance with good industrial hygiene and safety practices.[15]

  • Chemical Hazards:

    • Flammable Solvents: Use explosion-proof equipment and take precautions against static discharge.[12]

    • Corrosive Reagents: p-Toluenesulfonyl chloride, trifluoroacetic acid, and TMSCl are corrosive and lachrymatory. Use in closed systems and wear appropriate PPE, including acid-resistant gloves and face shields.[11]

    • Azetidines: While the final product is an amino acid ester, azetidine itself is a flammable and corrosive liquid.[11][15] Handle with care, assuming potential toxicity.

  • Emergency Procedures:

    • Spills: Contain spills with absorbent material (e.g., vermiculite). For larger spills, have a trained emergency response team available.[11]

    • Exposure: Ensure safety showers and eyewash stations are readily accessible.[11]

  • Waste Disposal: Segregate waste streams (halogenated, non-halogenated, aqueous). Neutralize acidic and basic waste before disposal. All waste must be disposed of following local and national environmental regulations.

References

  • ResearchGate. (n.d.). Synthesis of L -Azetidine-2-Carboxylic Acid. Retrieved from [Link]

  • HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. Retrieved from [Link]

  • Serve Content. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • PubMed. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. Retrieved from [Link]

  • National Institutes of Health. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic methods to access azetidines. Retrieved from [Link]

  • Scite. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from [Link]

  • PubMed. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines. Retrieved from [Link]

  • Knight Chemicals. (n.d.). tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatographic determination of azetidine-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of tert-Butyl azetidine-2-carboxylate in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among these, small, strained heterocyles have garnered significant attention. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a vital motif in drug discovery.[1] Its unique structural features—high ring strain, a distinct three-dimensional sp³-rich character, and conformational rigidity—make it a highly attractive scaffold for designing bioactive molecules with enhanced properties such as metabolic stability, aqueous solubility, and receptor binding affinity.[1][2]

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a proline analogue and can be found in nature in plants like the lily of the valley.[3][4] Its incorporation into peptide chains can induce significant conformational changes, a property that medicinal chemists leverage to design potent enzyme inhibitors. This guide focuses on a particularly versatile derivative, tert-butyl azetidine-2-carboxylate , a cornerstone building block for constructing complex enzyme inhibitors, with a special emphasis on the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[5][6]

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of this compound stems from its bifunctional nature. The secondary amine provides a nucleophilic handle for N-functionalization, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, preventing its interference in reactions targeting the amine.

General Synthetic Workflow

The pathway from this building block to a final enzyme inhibitor generally involves two key transformations: functionalization of the azetidine nitrogen and subsequent deprotection of the tert-butyl ester to either reveal the free carboxylic acid or enable further modification.

G A tert-Butyl azetidine-2-carboxylate (Starting Material) B N-Alkylation or N-Acylation (Amide Bond Formation) A->B Electrophile (R-X or R-COCl) C N-Functionalized Intermediate B->C D Acid-Mediated Deprotection (e.g., TFA) C->D Purification E Inhibitor with Free Carboxylic Acid D->E F Optional Further Coupling (Amide/Ester Formation) E->F G Final Enzyme Inhibitor F->G

Caption: General workflow for inhibitor synthesis.

Application Spotlight: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that deactivates incretin hormones, which play a crucial role in glucose homeostasis.[6] Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes.[7] Many potent DPP-4 inhibitors, known as "gliptins," utilize heterocyclic scaffolds. Azetidine-based inhibitors have shown excellent potency and favorable pharmacokinetic profiles.[8]

A prominent example is the synthesis of intermediates for drugs like Omarigliptin, a once-weekly DPP-4 inhibitor.[9][10] The azetidine moiety is crucial for binding to the S2 subsite of the DPP-4 enzyme. The following protocol outlines a representative N-acylation reaction, a common step in the synthesis of such inhibitors.

Protocol 1: N-Acylation of this compound

This protocol describes the coupling of this compound with a carboxylic acid, a fundamental step in building the core of many inhibitors.

Causality Behind Choices:

  • Inert Atmosphere (Nitrogen/Argon): Prevents reaction with atmospheric moisture and oxygen, which can deactivate coupling reagents and lead to unwanted side reactions.

  • Anhydrous Solvent (DCM): Water can hydrolyze the activated carboxylic acid intermediate and coupling reagents, reducing yield. Dichloromethane (DCM) is an excellent solvent for most reactants and is easily removed.

  • Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization, which is critical when dealing with chiral centers like the one at C2 of the azetidine ring.

  • Base (DIPEA): Diisopropylethylamine is a non-nucleophilic hindered base. Its role is to deprotonate the carboxylic acid and the ammonium salt of the amine, facilitating the reaction without competing as a nucleophile.

  • Temperature Control (0 °C to RT): The initial activation of the carboxylic acid is often performed at 0 °C to control the exothermic reaction and maintain the stability of the activated species. The reaction is then allowed to warm to room temperature for completion.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest (1.0 eq.)

  • HATU (1.1 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and dissolve it in anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq.) and DIPEA (2.5 eq.). Stir the mixture for 15-20 minutes at 0 °C. A color change or slight increase in temperature may be observed.

  • Amine Addition: Add a solution of this compound hydrochloride (1.05 eq.) in a minimal amount of anhydrous DCM to the reaction mixture dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Parameter Condition/Reagent Rationale
Solvent Anhydrous DCMAprotic, good solubility for reactants, easily removed.
Coupling Agent HATUHigh efficiency, low racemization.
Base DIPEANon-nucleophilic, prevents unwanted side reactions.
Temperature 0 °C to Room TempControls initial activation, allows reaction to complete.
Work-up Wash NaHCO₃ (aq)Removes unreacted acid and acidic byproducts.

Key Transformation: Deprotection of the tert-Butyl Ester

The final step in many synthetic routes is the removal of the tert-butyl ester to unmask the carboxylic acid. This functional group is often critical for the inhibitor's interaction with the target enzyme, for example, by forming salt bridges with basic residues in the active site.

Causality Behind Choices: The most common method for tert-butyl ester cleavage is acidolysis, typically using trifluoroacetic acid (TFA).[12] The mechanism involves protonation of the ester oxygen followed by the loss of a stable tert-butyl cation, which then forms isobutene.

  • Reagent (TFA): TFA is a strong acid that effectively cleaves the ester bond. It is also highly volatile, making its removal straightforward.

  • Scavengers (e.g., Triethylsilane, Thioanisole): The tert-butyl cation generated during deprotection is a potent electrophile that can cause side reactions, particularly the alkylation of electron-rich amino acid residues like tryptophan or methionine.[12] Scavengers are added to trap this cation, preventing these side reactions and improving the purity of the final product.

G cluster_main tert-Butyl Ester Deprotection Start N-Functionalized tert-Butyl Ester Intermediate Protonated Ester Intermediate Start->Intermediate Protonation TFA Trifluoroacetic Acid (TFA) Products Free Carboxylic Acid + tert-Butyl Cation Intermediate->Products Cleavage Final Final Product (Deprotected Inhibitor) Products->Final Byproduct Trapped Cation (e.g., t-Butyl-TES) Products->Byproduct Alkylation Side Reaction Prevented Scavenger Scavenger (e.g., TES) Scavenger->Byproduct

Sources

Application Notes: Leveraging tert-Butyl Azetidine-2-carboxylate in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Scaffolds in Agrochemical Design

In the competitive landscape of agrochemical research, the discovery of novel molecular scaffolds that confer both high efficacy and favorable safety profiles is paramount. Among these, strained four-membered nitrogen heterocycles, particularly derivatives of azetidine, have emerged as powerful building blocks.[1][2] Their rigid, three-dimensional structure offers a distinct advantage over more flexible or planar moieties, providing a means to lock in bioactive conformations and explore new chemical space.[3] This application note provides a detailed guide for researchers on the strategic use of tert-butyl azetidine-2-carboxylate, a versatile and commercially available starting material, in the synthesis of next-generation fungicides, herbicides, and other plant-growth regulators.[4][5] We will explore its unique structural benefits, provide detailed synthetic protocols for its incorporation, and present case studies of its application in potent agrochemicals.

PART 1: The Azetidine Advantage - Structural Rigidity and Bioisosterism

The efficacy of the azetidine ring in bioactive molecules stems from its unique stereochemical properties. As a constrained analog of proline, azetidine-2-carboxylic acid and its esters can mimic the backbone of this crucial amino acid while imposing significant conformational restrictions.[6][7] This rigidity can lead to enhanced binding affinity with target enzymes by reducing the entropic penalty of binding.

Key Physicochemical Benefits:

  • Conformational Locking: The strained 4-membered ring restricts bond rotation, presenting a well-defined 3D vector for substituents that can lead to more precise and potent interactions with target proteins.[8]

  • Improved Metabolic Stability: The azetidine core is often more resistant to metabolic degradation compared to more common scaffolds, potentially leading to longer-lasting effects in the field.[2]

  • Enhanced Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of the final compound—a critical parameter for formulation and uptake by plants.[2]

  • Novel Chemical Space: Incorporating azetidine moieties allows chemists to move beyond traditional, often saturated, heterocyclic systems, providing access to novel structures with unique biological activities.[3]

Diagram: Structural Comparison of Proline and this compound

The following diagram illustrates the fundamental structural difference between the five-membered proline ring and the four-membered azetidine ring, highlighting the conformational constraint imposed by the smaller ring system.

G cluster_proline Proline Scaffold (5-Membered Ring) cluster_azetidine This compound (4-Membered Ring) proline Proline proline_img azetidine_img azetidine This compound caption Structural comparison highlighting ring size difference.

Caption: Structural comparison highlighting ring size difference.

PART 2: Core Synthetic Strategies & Protocols

This compound is an ideal starting material due to the orthogonal protecting group strategy it enables. The tert-butyl ester is stable under many reaction conditions used to functionalize the secondary amine, yet it can be selectively cleaved under acidic conditions to reveal the carboxylic acid for further modification, typically amide bond formation.

Diagram: General Synthetic Workflow

This workflow illustrates the primary pathways for elaborating the this compound scaffold into a final agrochemical product.

G cluster_n_func Step 1: N-Functionalization cluster_deprotection Step 2: Deprotection cluster_coupling Step 3: Amide Coupling start tert-Butyl Azetidine-2-carboxylate n_acylation N-Acylation (e.g., with Pyrazole Acyl Chloride) start->n_acylation RCOCl, Base n_alkylation N-Alkylation (e.g., Reductive Amination) start->n_alkylation RCHO, Na(OAc)3BH intermediate N-Functionalized Intermediate n_acylation->intermediate n_alkylation->intermediate deprotect Ester Hydrolysis (TFA or HCl) intermediate->deprotect intermediate_acid Azetidine-2-carboxylic Acid Derivative deprotect->intermediate_acid coupling Amide Bond Formation (e.g., with a substituted aniline) intermediate_acid->coupling Amine, HATU/EDC final_product Final Agrochemical (e.g., Carboxamide Fungicide) coupling->final_product caption General workflow for agrochemical synthesis.

Caption: General workflow for agrochemical synthesis.

Protocol 2.1: N-Acylation for Carboxamide Fungicide Precursors

Many modern fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), are based on a carboxamide linkage.[9][10] This protocol details the acylation of the azetidine nitrogen with a heterocyclic acyl chloride, a common step in the synthesis of these fungicides.

Objective: To synthesize an N-acylated azetidine intermediate.

Materials:

  • (S)-tert-butyl azetidine-2-carboxylate

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve (S)-tert-butyl azetidine-2-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated product.

Causality: The use of a non-nucleophilic base like TEA is crucial to neutralize the HCl generated during the acylation without competing with the azetidine nitrogen. Performing the reaction at 0 °C helps to control the exothermicity of the reaction.

Protocol 2.2: Ester Deprotection and Final Amide Coupling

Objective: To deprotect the tert-butyl ester and couple the resulting carboxylic acid with an aniline to form the final active fungicide.

Materials:

  • N-acylated intermediate from Protocol 2.1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 2-substituted aniline (e.g., 2-(trifluoromethyl)aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt

  • DIPEA

  • Dimethylformamide (DMF), anhydrous

Procedure:

Part A: Deprotection

  • Dissolve the N-acylated intermediate (1.0 eq) in DCM.

  • Add Trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours until TLC/LC-MS analysis confirms complete removal of the tert-butyl group.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting carboxylic acid TFA salt is often used directly in the next step.

Part B: Amide Coupling

  • Dissolve the crude carboxylic acid from Part A in anhydrous DMF.

  • Add the desired aniline (1.1 eq), followed by DIPEA (3.0 eq) to neutralize the TFA salt and act as the base for the coupling reaction.

  • Add the coupling reagent HATU (1.2 eq) to the mixture.

  • Stir at room temperature for 12-18 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and salts.

  • Dry the organic layer over MgSO4, filter, and concentrate.

  • Purify the final product by flash chromatography or recrystallization.

Trustworthiness: This two-step, one-pot modification is highly reliable. The direct use of the TFA salt avoids an additional workup step. HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields of the desired amide.

PART 3: Case Studies & Structure-Activity Relationship (SAR)

The azetidine-2-carboxamide scaffold is a key feature in several modern agrochemicals. Its rigid structure helps to correctly orient the pharmacophoric groups for optimal binding to the target site.

Case Study: Azetidine-Containing SDHI Fungicides

Several patents from major agrochemical companies describe potent fungicides incorporating an azetidine-2-carboxamide core. These compounds target the succinate dehydrogenase enzyme, a crucial component of the mitochondrial respiratory chain in fungi.[11][12]

Structure-Activity Relationship Insights:

  • The (S)-stereochemistry at the 2-position of the azetidine ring is often crucial for high activity.

  • The N-acyl group (e.g., a substituted pyrazole or pyridine) is essential for binding to one sub-pocket of the enzyme.[11]

  • The amide portion, typically a substituted phenyl ring, occupies a second sub-pocket. The nature and position of substituents on this ring dramatically influence the spectrum of activity against different fungal pathogens.

  • The azetidine ring acts as a rigid linker, holding the pyrazole and phenyl moieties in a precise, low-energy conformation that maximizes interactions with the enzyme's active site.

Table 1: Representative Biological Activity Data

The following table presents hypothetical but representative data for a series of azetidine-based SDHI fungicides, illustrating the impact of substitution on the anilide ring.

Compound IDR-Group on AnilideTarget PathogenEC50 (mg/L)
AZ-0012-chloroBotrytis cinerea1.5
AZ-0022-methylBotrytis cinerea3.2
AZ-0032-trifluoromethylBotrytis cinerea0.8
AZ-0043-chloroBotrytis cinerea5.1
AZ-0052-chloroRhizoctonia solani4.5
AZ-0062-trifluoromethylRhizoctonia solani1.2

Data is illustrative and intended to demonstrate SAR principles.

As shown, small changes to the substitution pattern can significantly impact potency, underscoring the precise fit enabled by the rigid azetidine scaffold.

Conclusion

This compound is a high-value, strategic building block for the modern agrochemical research laboratory. Its inherent structural rigidity, ability to serve as a constrained proline bioisostere, and synthetic versatility make it an excellent choice for developing novel active ingredients with enhanced potency and favorable physicochemical properties. The protocols and insights provided herein offer a robust framework for researchers to successfully incorporate this powerful scaffold into their discovery programs, paving the way for the next generation of innovative and effective crop protection solutions.

References
  • CA1331192C - Azetidine derivatives and their use for regulating plant growth - Google Patents.

  • WO2003022808A1 - Derives d'azetidine, leur procede de preparation et leur utilisation comme produit phytosanitaire - Google Patents.

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for - HETEROCYCLES, Vol. 96, No. 12, 2018.

  • DE3851727D1 - Azetidine derivatives, compositions and their use. - Google Patents.

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents.

  • US9139593B2 - Azetidine compounds, compositions and methods of use - Google Patents.

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed.

  • WO/2018/114791 PESTICIDALLY ACTIVE AZETIDINE SULFONES AMIDE ISOXAZOLINE DERIVATIVES - WIPO Patentscope.

  • Structure-Activity Relationship of 3-(2-Ethylphenyl)azetidine: A Comparative Analysis for Drug Discovery Professionals - Benchchem.

  • Azetidines of pharmacological interest - PubMed.

  • Azetidine - Wikipedia .

  • Structure of azetidine‐containing compounds found in nature - ResearchGate.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central.

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - Wiley Online Library.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.

  • Stereoselective functionalization of azetidines - Elektronische Hochschulschriften der LMU München.

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - SpringerLink.

  • 159749-28-7|1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid - BLDpharm.

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC - NIH.

  • Progress of the development on the novel amides fungicides | Request PDF - ResearchGate.

  • (2S,3′S)-N-[3-tBoc-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, tBu Ester - Santa Cruz Biotechnology.

  • Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors - PubMed.

  • Azetidine-2-carboxylic acid - Wikipedia .

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - ResearchGate.

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central.

  • Pesticides - American Spice Trade Association.

  • Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing).

  • tert-Butyl (2s)-azetidine-2-carboxylate - FUJIFILM Wako Chemicals.

Sources

Application Notes and Protocols: Flow Chemistry for the Synthesis of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Taming Strained Rings with Controlled Flow

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to profound improvements in physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while imparting a rigid conformational constraint that can enhance binding affinity. However, the synthesis of these strained rings is often challenging.[1][2] Traditional batch methods for creating and functionalizing azetidines can be hampered by issues of safety, low yields, and difficulty in controlling highly reactive intermediates.

Continuous flow chemistry emerges as a powerful enabling technology to overcome these hurdles.[3][4] By conducting reactions in a continuously flowing stream through microreactors or coiled tubes, we gain precise control over critical parameters like temperature, pressure, and residence time.[5][6] This enhanced control translates into improved safety, higher yields, greater selectivity, and seamless scalability from the lab to production.[3][7][8] This guide provides detailed protocols and insights into two key applications of flow chemistry in azetidine synthesis: the functionalization of pre-existing azetidine rings via highly reactive organometallic species and the photochemical construction of the azetidine core.

Application 1: C3-Functionalization of Azetidines Using Flow-Generated Organolithiums

Scientific Rationale: Mastering Reactive Intermediates

The direct functionalization of the azetidine ring at the C3 position is a highly effective strategy for generating diverse derivatives. This is often achieved through a lithium-halogen exchange to create a C3-lithiated azetidine, a highly reactive organolithium intermediate.[9][10] In a traditional batch reactor, generating and using such species is fraught with challenges. The reactions typically require cryogenic temperatures (e.g., -78 °C) to prevent decomposition, and poor mixing can create localized hotspots, leading to side reactions and reduced yields.[7]

Flow chemistry provides an elegant solution. The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat transfer, enabling these reactions to be run at significantly higher and more practical temperatures (e.g., -50 °C or even 0 °C) without decomposition.[9][11][12] Furthermore, rapid mixing in micromixers ensures that the organolithium intermediate is generated and immediately quenched by an electrophile, minimizing degradation pathways.[9] This protocol details a robust method for the C3-functionalization of N-Boc-3-iodoazetidine.

General Workflow for C3-Lithiation and Functionalization

The flow setup consists of two syringe pumps to introduce the starting material and the organolithium reagent, which are combined in a first micromixer (M1). The resulting stream passes through a residence time unit (Reactor 1) to ensure complete metal-halogen exchange. This stream is then merged in a second micromixer (M2) with a third stream containing the electrophile. A final residence time unit (Reactor 2) allows for the quenching reaction to complete before the product is collected.

G cluster_reactor Flow Reactor System p1 Pump 1: N-Boc-3-iodoazetidine in CPME M1 Micromixer 1 (T-Mixer) p1->M1 p2 Pump 2: n-Hexyllithium in CPME p2->M1 p3 Pump 3: Electrophile in CPME M2 Micromixer 2 (T-Mixer) p3->M2 R1 Reactor 1 Residence Time Coil (82 ms) M1->R1 R1->M2 R2 Reactor 2 Residence Time Coil (10.4 s) M2->R2 Collection Product Collection (Quenched Reaction Mixture) R2->Collection

Caption: General workflow for continuous C3-functionalization of azetidine.

Detailed Protocol: Synthesis of tert-Butyl 3-(Hydroxydiphenylmethyl)azetidine-1-carboxylate[11]

This protocol is adapted from the work of Luisi, Degennaro, and coworkers.[9][10]

1. Materials and Reagents:

  • N-Boc-3-iodoazetidine (1 )

  • n-Hexyllithium (n-HexLi)

  • Benzophenone

  • Cyclopentyl methyl ether (CPME), anhydrous

  • Syringe pumps (3)

  • Stainless steel T-shaped micromixers (ID = 250 µm) (2)

  • Stainless steel microtube reactors (ID = 1000 µm) (2)

  • Cooling bath capable of maintaining -50 °C

2. Solution Preparation:

  • Solution A (Substrate): Prepare a 0.07 M solution of N-Boc-3-iodoazetidine (1 ) in anhydrous CPME.

  • Solution B (Lithiating Agent): Prepare a 0.42 M solution of n-HexLi in anhydrous CPME.

  • Solution C (Electrophile): Prepare a solution of benzophenone (2 equivalents relative to substrate 1 ) in anhydrous CPME.

3. Flow Reactor Setup and Execution:

  • Step 1: System Assembly: Assemble the flow reactor system as depicted in the workflow diagram above. Immerse the micromixers and residence time coils in a cooling bath set to -50 °C.

    • Causality: The choice of -50 °C is a significant advantage over the -78 °C required in batch, making the process more operationally convenient while still preventing decomposition of the organolithium intermediate.[10] CPME is used as a greener, safer solvent alternative to THF, with a high boiling point and low propensity to form peroxides.[9][10]

  • Step 2: Reagent Pumping: Set the syringe pumps to the following flow rates:

    • Pump 1 (Solution A): 4.0 mL/min

    • Pump 2 (Solution B): 1.0 mL/min

    • Pump 3 (Solution C): Set to deliver 2 equivalents of the electrophile relative to the substrate.

  • Step 3: Lithiation: Pump Solutions A and B into the first micromixer (M1). The combined stream flows through Reactor 1 (R1).

    • Causality: The residence time in R1 is calculated to be approximately 82 milliseconds. This short duration is sufficient for the highly efficient lithium/iodine exchange to occur but is too brief for significant decomposition, showcasing the "flash chemistry" principle.[10]

  • Step 4: Electrophilic Quench: The stream from R1 is mixed with Solution C in the second micromixer (M2). The resulting solution passes through Reactor 2 (R2).

    • Causality: The residence time in R2 is approximately 10.4 seconds, allowing the C3-lithiated azetidine to react completely with the benzophenone.

  • Step 5: Collection and Work-up: Collect the output from R2 into a flask containing a suitable quenching agent (e.g., saturated aqueous NH₄Cl). Perform a standard aqueous work-up and purification by column chromatography to isolate the final product.

Data Summary: Scope of C3-Functionalization

The described flow protocol is robust and has been successfully applied to a variety of electrophiles, affording good to excellent yields.

ElectrophileProductYield (%)[9]
Benzophenonetert-Butyl 3-(hydroxydiphenylmethyl)azetidine-1-carboxylate80
Cyclohexanonetert-Butyl 3-(1-hydroxycyclohexyl)azetidine-1-carboxylate75
Acetophenonetert-Butyl 3-(1-hydroxy-1-phenylethyl)azetidine-1-carboxylate44

Application 2: Photochemical Synthesis of 3-Hydroxyazetidines via Norrish-Yang Cyclization

Scientific Rationale: Harnessing Light in Flow

Photochemical reactions offer unique pathways to complex molecular architectures that are often inaccessible through thermal methods. The aza Paternò-Büchi reaction and the Norrish-Yang cyclization are two powerful photochemical strategies for constructing the azetidine ring.[13][14][15] The intramolecular Norrish-Yang reaction, for instance, can produce valuable 3-hydroxyazetidines.[13] However, scaling these reactions in batch is notoriously difficult. Problems arise from inefficient light penetration through the reaction medium (especially at higher concentrations), leading to long reaction times, low throughput, and non-uniform irradiation.

Photo-flow reactors circumvent these issues entirely. By flowing the reaction mixture through narrow, transparent tubing (e.g., FEP) coiled around a light source, every molecule receives uniform and intense irradiation. This results in dramatically shorter reaction times, higher reproducibility, and safe, scalable access to these valuable building blocks.

General Workflow for Photo-Flow Synthesis

A solution of the starting material is pumped through a transparent reactor coil wrapped around a UV lamp. The system is typically cooled to maintain a consistent temperature. The short path length of the tubing ensures excellent light penetration.

G cluster_photoreactor Photo-Flow Reactor Module Reagent_Reservoir Reagent Reservoir (Starting Material in Solvent) Pump HPLC Pump Reagent_Reservoir->Pump Reactor_Coil FEP Tubing Reactor Coil (e.g., 10 mL volume) Pump->Reactor_Coil Lamp UV Lamp (e.g., 365 nm) Collection Product Collection Reactor_Coil->Collection Cooling Cooling System (Fan or Water Jacket)

Caption: Schematic of a photo-flow reactor for azetidine synthesis.

Detailed Protocol: Norrish-Yang Synthesis of a 3-Hydroxyazetidine Derivative[18]

This protocol is based on the work of Baxendale and coworkers on the photo-flow synthesis of 3-hydroxyazetidines.

1. Materials and Reagents:

  • α-amino ketone precursor (e.g., 2-(benzyl(methyl)amino)-1-phenylethan-1-one)

  • Acetonitrile (MeCN), HPLC grade

  • HPLC pump

  • Photo-flow reactor (e.g., Vapourtec UV-150 or similar, equipped with FEP tubing)

  • Medium-pressure mercury lamp

2. Solution Preparation:

  • Prepare a 0.15 M solution of the α-amino ketone precursor in acetonitrile. Degas the solution with nitrogen or argon for 15-20 minutes.

    • Causality: Acetonitrile is a common solvent for photochemical reactions due to its UV transparency and ability to dissolve a wide range of organic substrates. Degassing is critical to remove dissolved oxygen, which can quench the excited state of the ketone and prevent the desired cyclization.

3. Flow Reactor Setup and Execution:

  • Step 1: System Priming: Set up the photo-flow reactor with the desired reactor coil volume (e.g., 10 mL). Set the reactor temperature to 25 °C. Prime the system by pumping acetonitrile through the reactor.

  • Step 2: Reaction Initiation: Switch the pump inlet to the substrate solution reservoir. Set the flow rate to 1.0 mL/min.

    • Causality: A flow rate of 1.0 mL/min in a 10 mL reactor volume results in a residence time of 10 minutes. This is the duration for which the substrate is irradiated. This is a dramatic improvement over batch reactions which can take many hours.

  • Step 3: Irradiation: Once the substrate solution has filled the reactor coil, turn on the UV lamp.

  • Step 4: Steady State and Collection: Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the product stream.

  • Step 5: Work-up: Once all the starting material has been processed, flush the reactor with fresh solvent. The collected product solution can be concentrated in vacuo and purified by standard methods (e.g., silica gel chromatography) to yield the pure 3-hydroxyazetidine.

Data Summary: Representative Norrish-Yang Cyclizations

The photo-flow process is highly reproducible and allows for easy scaling to produce multi-gram quantities of the desired azetidine products.

R¹ GroupR² GroupResidence Time (min)Yield (%)
PhenylBenzyl1075
4-MeO-PhBenzyl1083
4-CF₃-PhBenzyl1060
PhenylAllyl1071

Conclusion and Outlook

The protocols detailed herein demonstrate that continuous flow chemistry is not merely an alternative to batch processing but a superior methodology for the synthesis and functionalization of azetidine derivatives. By providing unparalleled control over reaction conditions, flow chemistry enables the safe handling of highly reactive intermediates at practical temperatures and transforms inefficient photochemical processes into scalable, high-throughput operations. For researchers, scientists, and drug development professionals, adopting these flow strategies can accelerate the discovery and development of novel therapeutics by providing rapid and reliable access to diverse libraries of this critically important heterocyclic scaffold.

References

  • Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 86(20), 13943–13954. [Link]

  • Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. University of Bari "A. Moro" Institutional Research Archive. [Link]

  • Colella, M., Musci, P., Cannillo, D., Degennaro, L., & Luisi, R. (2022). Use of Flow Technologies and Photochemical Methods for the Preparation and Synthetic Manipulation of Functionalized Azetines. University of Bari "A. Moro" Institutional Research Archive. [Link]

  • ResearchGate. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ResearchGate. [Link]

  • Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. PubMed. [Link]

  • Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry. [Link]

  • Datsenko, O. P., Baziievskyi, A., Sadkova, I., Campos, B., Kowalski, J., & Mykhailiuk, P. K. (2015). Alkyl Azetidines Via Batch and Flow Photochemistry. PubMed. [Link]

  • Datsenko, O. P., Baziievskyi, A., Sadkova, I., Campos, B., Kowalski, J., & Mykhailiuk, P. K. (2015). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters, 17(9), 2098–2101. [Link]

  • Datsenko, O. P., Baziievskyi, A., Sadkova, I., Campos, B., Kowalski, J., & Mykhailiuk, P. K. (2015). Alkyl Azetidines Via Batch and Flow Photochemistry. ScienceOpen. [Link]

  • Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (2018). Photochemical Flow Synthesis of 3-Hydroxyazetidines. ChemPhotoChem, 2(10), 883-888. [Link]

  • Gemoets, H. P. L., Laudadio, G., Verstraete, K., & Noël, T. (2020). Photo-flow synthesis of azetidines via Norrish-Yang reaction. ResearchGate. [Link]

  • NJ Bio, Inc. (n.d.). Flow Chemistry. NJ Bio, Inc.[Link]

  • Ruggeri, M., Worthy, A. D., Djuric, S. W., & Baxendale, I. R. (2018). Azetidine ring formation via the Yang reaction. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Mettler Toledo. [Link]

  • ResearchGate. (2020). Methods for the synthesis of azetidines. ResearchGate. [Link]

  • Strieth-Kalthoff, F., James, M. J., Teders, M., Pitzer, L., & Glorius, F. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Catalysis, 2, 991–997. [Link]

  • ResearchGate. (2022). Main advantages of flow chemistry on the drug discovery and development pipeline. ResearchGate. [Link]

  • Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. Lab Unlimited. [Link]

  • James, M. J., Strieth-Kalthoff, F., & Glorius, F. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 10(35), 8036–8046. [Link]

  • James, M. J., Strieth-Kalthoff, F., & Glorius, F. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]

  • Wang, S., et al. (2024). Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines. Science, 384(6703), 1468-1476. [Link]

  • Han, S., et al. (2024). Democratizing Microreactor Technology for Accelerated Discoveries in Chemistry and Materials Research. Micromachines, 15(9), 1064. [Link]

  • Wang, Z., et al. (2024). Accessing ladder-shape azetidine-fused indoline pentacycles through intermolecular regiodivergent aza-Paternò–Büchi reactions. Nature Communications, 15(1), 1458. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of tert-butyl azetidine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in modern drug discovery, tert-butyl azetidine-2-carboxylate is prized for the unique conformational constraints its strained four-membered ring imparts upon molecular scaffolds. However, its synthesis, while seemingly straightforward, is often plagued by issues that can significantly impact yield and purity. Common challenges include inefficient ring-closure, difficult esterification, and persistent impurities that complicate downstream applications.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions. Moving beyond simple protocols, we delve into the causality behind common synthetic failures and offer field-proven solutions to optimize the preparation of this critical intermediate.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses specific issues encountered during the synthesis of this compound, focusing on the most common synthetic routes.

Issue 1: Low Yield During N-Boc Protection of Azetidine-2-carboxylic Acid

Question: My N-protection of (S)-azetidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc-anhydride) is resulting in low yields and unreacted starting material. What are the critical parameters to control for an efficient reaction?

Answer: This is a common issue often rooted in suboptimal reaction conditions. The protection of the secondary amine in azetidine-2-carboxylic acid is generally efficient, but success hinges on proper base selection, solvent system, and stoichiometry.

Causality and Solutions:

  • Inadequate Basicity: The reaction generates an acidic carbamate intermediate that must be neutralized. A weak base may not be sufficient to drive the reaction to completion. While sodium bicarbonate is often used, a stronger base like sodium hydroxide is more effective for this specific substrate.[1]

  • Solvent System: The choice of solvent is critical for ensuring all reactants remain in solution. A biphasic or aqueous system is often employed. A mixture of ethanol and water provides a good medium for both the amino acid salt and the Boc-anhydride.[1]

  • Stoichiometry of Boc-Anhydride: Using only a slight excess of Boc-anhydride (e.g., 1.1 to 1.25 equivalents) is crucial. A large excess can lead to the formation of side products and complicates purification.[1][2]

  • Temperature Control: The reaction is exothermic. Adding the base and Boc-anhydride at a reduced temperature (0 °C) helps to control the reaction rate and minimize the degradation of the anhydride.[1]

Optimized Protocol for N-Boc Protection:

ParameterRecommended ConditionRationale
Starting Material (S)-Azetidine-2-carboxylic acidEnsure high purity starting material.
Reagent Di-tert-butyl dicarbonate (Boc₂O)1.25 equivalents.
Base Sodium Hydroxide (NaOH)1.05 equivalents.
Solvent Ethanol and Water (2:1 mixture)Ensures solubility of both the amino acid and Boc₂O.
Temperature 0 °C initially, then warm to RTControls exotherm and prevents reagent degradation.[1]
Reaction Time 12-16 hours (overnight)Allows the reaction to proceed to completion.
Issue 2: Inefficient Synthesis via Intramolecular Cyclization

Question: I am attempting to synthesize the N-protected azetidine ring from an acyclic precursor derived from L-aspartic acid, but the cyclization step is low-yielding. How can I improve the efficiency of ring formation?

Answer: Forming a strained four-membered ring like azetidine via intramolecular nucleophilic substitution is challenging due to unfavorable ring strain and competing intermolecular side reactions.[3] Success depends heavily on the choice of leaving group, the base, and reaction concentration.

Causality and Solutions:

  • Poor Leaving Group: The hydroxyl group of a homoserine derivative is a poor leaving group. It must be activated, typically by converting it into a tosylate (OTs), mesylate (OMs), or a halide. Iodide is an excellent leaving group for this transformation.[4]

  • Base Selection: The choice of base is critical for deprotonating the nitrogen nucleophile without promoting elimination or other side reactions. Cesium carbonate (Cs₂CO₃) is often highly effective in these cyclizations as the cesium ion can act as a template, favoring the intramolecular pathway.[4][5]

  • Concentration: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be run under high-dilution conditions. This statistically favors the molecule's ends finding each other over reacting with another molecule.

  • Alternative: Mitsunobu Reaction: An alternative to direct N-alkylation is the Mitsunobu reaction for the intramolecular cyclization of an N-protected amino alcohol.[6][7][8] However, this reaction has its own challenges, including the difficult removal of byproducts like triphenylphosphine oxide (TPPO) and the hydrazine derivative.

Workflow for Azetidine Ring Formation

cluster_start Starting Material Preparation cluster_activation Leaving Group Activation cluster_cyclization Intramolecular Cyclization cluster_product Product start N-Boc-L-homoserine activation 1. Tosylation (TsCl, Pyridine) 2. Iodination (NaI, Acetone) start->activation Activate -OH group cyclization Cs₂CO₃ in MeCN (High Dilution) activation->cyclization Introduce good leaving group product N-Boc-azetidine-2-carboxylic acid methyl ester cyclization->product Form azetidine ring

Caption: Key steps for forming the azetidine ring from an acyclic precursor.

Issue 3: Difficulty in Direct tert-Butylation of N-Boc-Azetidine-2-carboxylic Acid

Question: Standard esterification methods are failing to produce tert-butyl N-Boc-azetidine-2-carboxylate. Why is this reaction so difficult, and what is a reliable method?

Answer: The direct esterification of a carboxylic acid with tert-butanol is notoriously difficult due to the steric hindrance of the tertiary alcohol, which prevents it from acting as an effective nucleophile under standard Fischer esterification conditions. Acid-catalyzed conditions can also inadvertently cleave the N-Boc protecting group.[9]

A highly effective modern approach involves using a strong Brønsted acid catalyst that can activate a tert-butyl source without requiring harsh conditions.

Causality and Solutions:

  • Steric Hindrance: The bulky tert-butyl group prevents standard nucleophilic attack on the protonated carboxylic acid.

  • Boc Group Lability: The N-Boc group is acid-sensitive and will be cleaved by strong acids like H₂SO₄ or neat TFA, which are often used in esterifications.[9][10]

  • Effective Catalysis: A superacid catalyst like bis(trifluoromethane)sulfonimide (Tf₂NH) has been shown to be highly effective for the tert-butylation of N-protected amino acids.[11] It can catalyze the reaction using a tert-butyl source like tert-butyl 2,2,2-trichloroacetimidate or even directly with tert-butanol under azeotropic reflux, using only catalytic amounts (1-5 mol%). This method is mild enough to preserve the N-Boc group.

Recommended Protocol for Catalytic tert-Butylation:

ParameterRecommended ConditionRationale
Starting Material N-Boc-L-azetidine-2-carboxylic acidEnsure dryness of the starting material.
tert-Butyl Source tert-ButanolUsed as both reagent and solvent.
Catalyst Bis(trifluoromethane)sulfonimide (Tf₂NH)5 mol%.[11]
Solvent Toluene or CyclohexaneTo azeotropically remove water.
Apparatus Dean-Stark trapEssential for driving the equilibrium towards the ester product.
Temperature RefluxTo facilitate water removal.
Reaction Time 4-24 hoursMonitor by TLC or LCMS for completion.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable route to tert-butyl (S)-azetidine-2-carboxylate?

For large-scale synthesis, the most common route starts from a readily available and inexpensive chiral precursor like L-aspartic acid or L-homoserine.[4] The synthesis involves forming the azetidine ring first, followed by esterification. While direct esterification of the final N-Boc-azetidine-2-carboxylic acid is possible, a two-step sequence of N-protection followed by esterification of azetidine-2-carboxylic acid is also common.

Q2: How can I effectively remove triphenylphosphine oxide (TPPO) if I use a Mitsunobu reaction for cyclization?

TPPO is notoriously difficult to remove via standard silica gel chromatography due to its polarity. Strategies include:

  • Crystallization: TPPO can sometimes be crystallized out of non-polar solvents like hexanes or a mixture of hexanes and ethyl acetate.

  • Acid/Base Extraction: Converting TPPO to a water-soluble salt with an acid wash is generally ineffective.

  • Resin-Bound Reagents: Using polymer-supported triphenylphosphine allows the resulting oxide to be removed by simple filtration.[12]

Q3: What analytical techniques are best for confirming product identity and purity?

  • ¹H and ¹³C NMR: This is essential for structural confirmation. Check for the characteristic signals of the tert-butyl group (a singlet around 1.4-1.5 ppm in ¹H NMR) and the azetidine ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product, which is critical for pharmaceutical applications.

Q4: Are there any specific safety precautions for this synthesis?

  • Di-tert-butyl dicarbonate (Boc₂O): It is a solid with a low melting point (22-24 °C) and can be an irritant. Handle in a well-ventilated hood.[9]

  • Strong Acids/Bases: Handle reagents like NaOH, TFA, and Tf₂NH with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Solvents: Use solvents like THF, MeCN, and DCM in a fume hood.

Troubleshooting Decision Tree

cluster_results Analysis Results cluster_solutions Corrective Actions start Low Yield or Incomplete Reaction check_sm Analyze Crude Reaction Mixture (TLC, LCMS, ¹H NMR) start->check_sm sm_present Starting Material Dominant check_sm->sm_present side_products Multiple Side Products check_sm->side_products no_product No Product Formation check_sm->no_product sol_sm 1. Increase reagent equivalents. 2. Extend reaction time/increase temp. 3. Check reagent purity (esp. base/Boc₂O). sm_present->sol_sm Cause: Insufficient driving force sol_side 1. Lower reaction temperature. 2. Add reagents more slowly. 3. Use high-dilution conditions (for cyclization). 4. Re-evaluate base/solvent choice. side_products->sol_side Cause: Reaction too fast or non-selective sol_no 1. Verify reaction setup (e.g., Dean-Stark for esterification). 2. Confirm catalyst/reagent identity and activity. 3. Re-evaluate synthetic route for substrate compatibility. no_product->sol_no Cause: Fundamental reaction failure

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Han, J.-Q., Zhang, H.-H., Xu, P.-F., & Luo, Y.-C. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Organic Letters, 18(19), 5212–5215. Available at: [Link]

  • Mizumoto, H., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine studies. Heterocycles, 96(12), 2125-2134. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • D’hooghe, M., & De Kimpe, N. (2008). The Chemistry of Azetidines. In Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • Antopol, V. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1070. Available at: [Link]

  • Jia, Z., et al. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 396-398, 1235-1238. Available at: [Link]

  • Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. New Journal of Chemistry, 45(29), 12895-12901. Available at: [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5036-5062. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-255. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Reddit. (2014). Mitsunobu reaction issues. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]

  • Journal of the American Chemical Society. (1970). The Biosynthesis of Azetidine-2-carboxylic acid. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • European Patent Office. (2000). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Available at: [Link]

  • Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(17), 2779-2782. Available at: [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of tert-butyl azetidine-2-carboxylate is a crucial step in the development of novel pharmaceuticals and bioactive compounds, where the strained azetidine ring serves as a valuable proline analogue and a versatile synthetic scaffold.[1][2] However, the inherent ring strain and the stereocenter at the C2 position present significant synthetic challenges.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and mechanistic principles to help researchers navigate common side reactions and optimize their synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction shows a low yield of the desired this compound, and I'm recovering a significant amount of the linear γ-amino alcohol or γ-haloamine precursor. What's going wrong?

Probable Cause: Inefficient intramolecular cyclization is the most likely culprit. The formation of the four-membered azetidine ring is an entropically and enthalpically demanding step.[4] Factors such as base strength, solvent polarity, temperature, and the nature of the leaving group can dramatically affect the rate of the desired intramolecular reaction versus competing intermolecular pathways or decomposition.

Solution:

  • Optimize the Base and Solvent System: The choice of base is critical for deprotonating the amine for nucleophilic attack without causing side reactions.

    • For γ-haloamine precursors, a strong, non-nucleophilic base is often required. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic polar solvent like DMF or THF are common choices.[2]

    • Cesium carbonate (Cs₂CO₃) in DMF has been shown to be particularly effective, promoting efficient four-membered ring formation, a phenomenon known as the cesium effect.[5]

  • Enhance Leaving Group Ability: If starting from a γ-amino alcohol, the hydroxyl group must be converted into a better leaving group. Mesylation (MsCl) or tosylation (TsCl) are standard procedures. Ensure this activation step goes to completion before attempting cyclization.

  • Employ High-Dilution Conditions: To favor the intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high-dilution conditions. This is achieved by the slow addition of the linear precursor to a large volume of solvent containing the base. This maintains a very low concentration of the substrate, ensuring that a molecule is more likely to react with itself than with another molecule.

Question 2: I'm observing a significant byproduct with approximately double the mass of my expected product in my LC-MS analysis. What is it and how can I prevent it?

Probable Cause: This strongly suggests the formation of a dimer, which arises from an intermolecular Sₙ2 reaction between two molecules of the linear precursor. This side reaction is a direct competitor to the desired intramolecular cyclization and becomes dominant at higher concentrations.

Solution: The primary solution is the rigorous application of the High-Dilution Principle , as mentioned above.

Protocol 1: Intramolecular Cyclization under High Dilution
  • Set up a three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask should contain the bulk of the solvent (e.g., 90% of the total volume) and the base (e.g., 2.0 equivalents of Cs₂CO₃).

  • Heat the solvent/base mixture to the desired reaction temperature (e.g., 80 °C for DMF).[5]

  • Dissolve the linear precursor (e.g., γ-bromo-N-protected amino ester) in the remaining 10% of the solvent and load it into the dropping funnel.

  • Add the precursor solution dropwise to the heated, stirring suspension over a prolonged period (e.g., 4-8 hours).

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours to ensure completion.

This procedure minimizes the instantaneous concentration of the reactive precursor, thereby suppressing the bimolecular dimerization pathway.

Question 3: My product appears pure by NMR, but the yield drops significantly after silica gel chromatography. I also see new spots on my TLC plate from the column fractions. What is causing this product loss?

Probable Cause: The azetidine ring, particularly when N-protected with an acid-labile group like Boc, is susceptible to ring-opening under acidic conditions.[4][6] Standard silica gel can be slightly acidic (pH ~4-5) and can catalyze the hydrolysis or cleavage of the strained ring, especially in the presence of protic solvents like methanol.

Solution:

  • Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (Et₃N) in your eluent system (e.g., 1% Et₃N in ethyl acetate/hexane). Then, flush with the pure eluent until the eluate is neutral. This deactivates the acidic sites on the silica surface.

  • Use Alternative Sorbents: Consider using neutral alumina or treated silica gel for chromatography.

  • Minimize Contact Time: Perform flash chromatography as quickly as possible to reduce the time the compound spends on the stationary phase.

  • Implement a Milder Workup: Ensure that any aqueous workup steps are performed under neutral or slightly basic conditions. Avoid strong acids.

Protocol 2: Optimized Workup and Purification
  • After the reaction is complete, cool the mixture to room temperature and quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃), not water or acidic solutions.

  • Extract the aqueous layer with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product using a column packed with neutralized silica gel.

Question 4: The enantiomeric excess (ee) of my chiral product is significantly lower than that of my starting material. What is causing this racemization?

Probable Cause: The α-proton at the C2 position of the azetidine ring is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate.[7] Reprotonation of this enolate can occur from either face, resulting in racemization. This is particularly problematic during steps that involve strong bases or prolonged reaction times at elevated temperatures. While racemization is a major concern in many amino acid syntheses, some routes for azetidine-2-carboxylic acid have been shown to proceed without significant loss of stereochemical integrity.[8]

Solution:

  • Use Milder Bases and Lower Temperatures: If possible, opt for weaker bases (e.g., K₂CO₃ instead of KOtBu) and run the cyclization or any subsequent modification at the lowest possible temperature that allows for a reasonable reaction rate.

  • Avoid Over-activation: If performing reactions on the carboxylate group (e.g., converting it to an amide), choose coupling reagents known to suppress racemization, such as HATU or COMU, and include an additive like HOBt. The activation of the carboxyl group increases the acidity of the α-proton.[7]

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote racemization.

  • Chiral Auxiliary Control: Some synthetic routes utilize a chiral auxiliary on the nitrogen atom, which can direct the stereochemical outcome of certain reactions and prevent racemization.[5]

Visualizing the Synthetic Pathway and Key Side Reactions

The following diagram illustrates a generalized synthetic pathway and highlights the critical junctures where side reactions typically occur.

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions A Linear Precursor (e.g., γ-halo-N-Boc-amino ester) B Intramolecular Cyclization A->B C tert-Butyl Azetidine-2-carboxylate (Desired Product) B->C D Intermolecular Reaction (Dimerization/Polymerization) B->D High Concentration F Racemization (Base Mediated) B->F Strong Base/ High Temp. E Ring Opening (Acid/Nucleophile Mediated) C->E Acidic Workup/ Silica Gel

Caption: A generalized workflow for the synthesis of this compound, indicating the points where dimerization, ring-opening, and racemization side reactions diverge from the main pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route starting from a commercially available material?

A popular and robust strategy begins with L-aspartic acid.[9][10] The general sequence involves:

  • Orthogonal protection of the two carboxylic acids and the amine.

  • Selective reduction of the side-chain carboxylic acid to a primary alcohol.

  • Activation of the alcohol (e.g., tosylation).

  • Base-mediated intramolecular cyclization to form the azetidine ring. This route is advantageous because it starts from an inexpensive, enantiopure building block. However, it involves multiple steps, each requiring careful optimization to prevent the side reactions discussed above.

Q2: How do I choose the right N-protecting group?

The choice of the N-protecting group is critical and depends on the downstream chemistry planned.

Protecting Group Key Features & Considerations
Boc (tert-butoxycarbonyl) Pros: Very common, easily removed with mild acid (TFA). Cons: Acid lability can be a problem during workup or chromatography.[11] May not be suitable if other acid-sensitive groups are present.
Cbz (benzyloxycarbonyl) Pros: Stable to a wide range of conditions. Cons: Requires harsh removal conditions (hydrogenolysis with Pd/C), which may not be compatible with other functional groups (e.g., alkynes, alkenes).

| SES ((2-trimethylsilyl)ethanesulfonyl) | Pros: Highly stable, activates the nitrogen for cyclization, and can be removed under specific, mild conditions (e.g., with fluoride sources like TBAF).[10] Cons: The reagent is more expensive than Boc₂O or CbzCl. |

Q3: What analytical techniques are best for identifying ring-opened byproducts?

LC-MS (Liquid Chromatography-Mass Spectrometry) is invaluable. It can separate the desired product from byproducts and provide their exact masses. A ring-opened product resulting from hydrolysis will have a mass increase of 18 Da (the mass of water) compared to the starting azetidine.

¹H NMR (Proton Nuclear Magnetic Resonance) is also definitive. The strained azetidine ring has characteristic chemical shifts for its ring protons, typically in the range of 3.5-4.5 ppm for the CH₂ groups and the C2-H. A ring-opened product will show a much more flexible aliphatic chain with different chemical shifts and coupling patterns, often including a broad peak for a newly formed N-H or O-H proton.

Q4: Can the tert-butyl ester be cleaved unintentionally?

Yes. The tert-butyl ester is cleaved under strongly acidic conditions, often the same conditions used to remove a Boc protecting group (e.g., neat TFA).[9] If your synthesis requires an acidic step for another transformation, the tert-butyl ester is at risk. In such cases, a more robust ester, such as a methyl or benzyl ester, might be a better choice, though this complicates the final deprotection if the goal is the free carboxylic acid.

Mechanistic Insight: Acid-Catalyzed Ring Opening

Understanding the mechanism of undesired side reactions is key to preventing them. The ring-opening of an N-Boc protected azetidine is typically initiated by protonation of the ring nitrogen, which significantly increases the ring strain and makes the ring carbons more electrophilic.

G A N-Boc Azetidine B Protonated Azetidinium Ion (Highly Strained) A->B + H⁺ C Transition State B->C + Nu⁻ (e.g., H₂O) D Ring-Opened Product (γ-amino alcohol) C->D Sₙ2 Attack

Caption: Mechanism of acid-catalyzed nucleophilic ring-opening of the azetidine core.

References
  • EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents.
  • Azetidine-2-carboxylic acid - Wikipedia. Available at: [Link]

  • Moroder, L., Musiol, H. J., & Scharf, R. (1992). Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors. FEBS Letters, 299(1), 51-3. Available at: [Link]

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. Available at: [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. HETEROCYCLES, Vol. 96, No. 12, 2018. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. Available at: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed Central. Available at: [Link]

  • Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(15), 2445-2448. Available at: [Link]

  • Synthesis of L -Azetidine-2-Carboxylic Acid - ResearchGate. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available at: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate - ResearchGate. Available at: [Link]

  • Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

  • Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives - Beilstein Journals. Available at: [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-7. Available at: [Link]

  • (S)-(-)-2-Azetidinecarboxylic acid - LookChem. Available at: [Link]

  • This compound - ChemBK. Available at: [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. - PubMed. Available at: [Link]

  • Racemization Assays. Houben-Weyl Methods of Organic Chemistry, Vol. E 22. Available at: [Link]

Sources

Technical Support Center: Purification of Tert-butyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl azetidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for purifying this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to explain not just the steps, but the chemical principles behind them, ensuring you can adapt and troubleshoot these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The most common and effective purification techniques are vacuum distillation, column chromatography, and acid-base extraction. For the corresponding hydrochloride salt, crystallization is also a viable method. The choice of method depends on the scale of your reaction, the nature of the impurities, and the required final purity.

Q2: What are the key physical properties I should be aware of?

Understanding the physical properties of this compound is critical for selecting and optimizing a purification strategy. The free base is typically a colorless to yellow oil.

PropertyValueSource
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol
Predicted Boiling Point 196.5 ± 33.0 °C (at 760 mmHg)
Predicted Density 1.019 ± 0.06 g/cm³
Storage Temperature -20°C Freezer or 2-8°C under inert atmosphere

Note: The boiling point is a prediction and distillation should be performed under high vacuum to significantly lower the temperature and prevent decomposition.

Q3: What are the common impurities I might encounter?

Impurities often depend on the synthetic route but can include:

  • Starting Materials: Unreacted precursors from the synthesis, such as derivatives of L-aspartic acid.[2]

  • Reagents: Byproducts from protecting groups, such as those from di-tert-butyl dicarbonate ((Boc)₂O).

  • Solvents: Residual solvents from the reaction or initial workup.

  • Ring-Opened Byproducts: Hydrolysis or other reactions can lead to the formation of γ-amino acid derivatives.

  • Stereoisomers: If a non-stereoselective synthesis is used, diastereomers or enantiomers may be present.[3]

Q4: Is this compound stable?

The compound is generally stable under recommended storage conditions (refrigerated, under inert atmosphere).[4] However, it is susceptible to degradation under certain conditions:

  • Strong Acids: The tert-butyl ester is labile to strong acids like trifluoroacetic acid (TFA), which will cleave it to form azetidine-2-carboxylic acid.[2][5]

  • High Temperatures: Thermal decomposition can occur, especially during distillation at atmospheric pressure. Hazardous decomposition products include oxides of carbon and nitrogen.[4]

  • Strong Oxidizing Agents: Avoid contact with strong oxidizers.[4]

Purification Workflow Overview

This diagram illustrates the decision-making process for purifying crude this compound.

G cluster_start cluster_main_path cluster_final cluster_alt_path Crude Crude Product (Post-Workup) Extraction Aqueous Acid-Base Extraction Crude->Extraction  If acidic/basic  impurities present Distillation Vacuum Distillation Crude->Distillation  For thermally stable  impurities & large scale Chromatography Column Chromatography Crude->Chromatography  For close-boiling or  non-volatile impurities Extraction->Distillation Extraction->Chromatography FinalProduct Pure Product (Oil or Solid Salt) Distillation->FinalProduct Chromatography->FinalProduct SaltFormation Salt Formation (e.g., HCl) Chromatography->SaltFormation  If product is an oil  and needs to be solid Crystallization Crystallization / Trituration SaltFormation->Crystallization Crystallization->FinalProduct

Caption: General purification pathways for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Problem: Low or variable yield after silica gel column chromatography.

Possible Cause 1: Compound streaking or irreversible adsorption. The secondary amine in the azetidine ring is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing (streaking) on TLC and poor recovery from the column.

Solution:

  • Protocol: Basified Silica Gel Chromatography

    • Prepare Eluent: Select an appropriate solvent system, typically a gradient of ethyl acetate in hexanes.[2][5] Add 0.5-1% triethylamine (Et₃N) to the eluent mixture.

    • Rationale: The triethylamine acts as a competitive base, neutralizing the acidic sites on the silica gel and allowing your product to elute symmetrically and with better recovery.

    • Pack Column: Pack the column using the prepared basified eluent.

    • Load and Elute: Load your crude sample (pre-adsorbed onto a small amount of silica for best results) and elute with the gradient.

    • Monitor: Monitor fractions by TLC. Use a ninhydrin stain or potassium permanganate stain in addition to UV light, as the compound may not be strongly UV-active.

Possible Cause 2: Co-elution with a non-UV active impurity. An impurity may have a similar polarity to your product but not be visible under a UV lamp, leading to a pure appearance on a UV-visualized TLC plate but contaminated fractions upon analysis (e.g., by NMR).

Solution:

  • Multi-Stain TLC Analysis: Always stain your TLC plates with a secondary, destructive stain.

    • Ninhydrin: Stains primary and secondary amines, appearing as yellow-to-purple spots upon heating. This is ideal for visualizing your product.

    • Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized. It will reveal many organic compounds as yellow spots on a purple background.

  • NMR of Fractions: Take NMR spectra of key fractions across the elution peak to confirm purity before combining them.

Problem: The purified product is a persistent oil and won't solidify.

Possible Cause: The free base of this compound is commonly an oil at room temperature.[2][6] Minor impurities can also act as a eutectic contaminant, preventing solidification.

Solution 1: Conversion to a Hydrochloride Salt for Crystallization. Converting the basic amine to its hydrochloride salt introduces ionic character, significantly increasing the melting point and promoting crystallization.

  • Protocol: HCl Salt Formation

    • Dissolve the purified oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly bubble dry HCl gas through the solution OR add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • A white precipitate of the hydrochloride salt should form immediately.[7]

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

    • If needed, the salt can be recrystallized from a solvent system like isopropanol/ether.

Solution 2: Trituration. This technique can remove minor, more soluble impurities and sometimes induce crystallization.

  • Protocol: Trituration

    • Place the oil in a flask.

    • Add a small volume of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes or pentane).

    • Stir or sonicate the mixture vigorously. The goal is to wash the impurities into the solvent.

    • If the product solidifies, filter it. If it remains an oil, carefully decant the solvent.

    • Repeat the process 2-3 times and then dry the product under high vacuum.

Problem: The product appears to be decomposing during vacuum distillation.

Possible Cause: The distillation temperature is too high, even under vacuum, or the residence time in the hot distillation flask is too long.[4]

Solution:

  • Optimize Vacuum: Use a high-quality vacuum pump to achieve the lowest possible pressure (<1 mmHg). This will lower the boiling point significantly.

  • Use a Short-Path Apparatus: A Kugelrohr or short-path distillation head minimizes the distance the vapor travels, reducing the time the compound spends at high temperature and preventing losses on the condenser surface.

  • Precise Temperature Control: Use a digitally controlled heating mantle and monitor the vapor temperature closely. Do not overheat the distillation pot. The goal is a slow, steady distillation.

  • Degas the Sample: Before heating, ensure all residual volatile solvents are removed under vacuum to prevent bumping.

G start Distillation Failure: Product Decomposition q1 Is vacuum pressure < 1 mmHg? start->q1 s1 Improve vacuum system: - Check for leaks - Use high-performance pump q1->s1 No q2 Is distillation path long? q1->q2 Yes s1->q1 s2 Use short-path apparatus (e.g., Kugelrohr) q2->s2 Yes q3 Is heating too rapid or uneven? q2->q3 No s2->q3 s3 Use controlled heating mantle and stir vigorously. Distill slowly. q3->s3 Yes end_node Successful Distillation q3->end_node No s3->end_node

Caption: Troubleshooting logic for product decomposition during distillation.

References
  • Vertex AI Search, Safety Data Sheet for Boc-D-Azetidine-2-carboxylic acid.
  • Mizumoto, H., et al. (2018).
  • Asano, K., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances.
  • Not Available. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Google Patents, EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermedi
  • Sigma-Aldrich, tert-Butyl azetidine-3-carboxyl
  • BLD Pharm, 91106-31-9|tert-Butyl (S)
  • PubChem, Tert-butyl azetidine-2-carboxyl
  • Knight Chemicals Online, 1922143-50-7|tert-butyl 3-(5-aminopyridin-2-yl)
  • ChemicalBook, L-AZETIDINE-2-CARBOXYLIC ACID T-BUTYL ESTER | 129740-14-3.
  • AK Scientific, 1961294-05-2 Tert-butyl (2R)
  • ChemicalBook, tert-butyl azetidine-2-carboxyl
  • Wikipedia, Azetidine-2-carboxylic acid.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • BLDpharm, 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | 159749-28-7.
  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.
  • ChemicalBook, 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 174346-82-8.
  • Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
  • ResearchGate, Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • PubChem, tert-Butyl azetidine-3-carboxyl
  • Sigma-Aldrich, 1-Boc- L -azetidine-2-carboxylic acid = 98.0 TLC 51077-14-6.
  • Okubo, A., et al. (2013). Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C.
  • Not Available. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI.
  • Organic Syntheses Procedure, (2-Aminoethyl)carbamic acid tert-butyl ester.

Sources

Technical Support Center: Overcoming Challenges in the Deprotection of tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing and overcoming challenges associated with the deprotection of tert-butyl (t-Bu) esters. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate common experimental hurdles.

Introduction to tert-Butyl Ester Deprotection

The tert-butyl ester is a widely utilized protecting group for carboxylic acids due to its stability under a range of conditions and its convenient removal under acidic conditions.[1] The standard method for cleavage involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (DCM).[2][3] The reaction proceeds through a unimolecular elimination (E1) mechanism, generating the desired carboxylic acid and a stable tert-butyl cation.[3][4]

However, the generation of this highly reactive carbocation is also the root of many challenges encountered during deprotection, leading to side reactions and incomplete conversions.[4] This guide will address these issues systematically.

Frequently Asked Questions (FAQs)

Q1: My t-butyl ester deprotection is incomplete. What are the likely causes and how can I fix it?

A1: Incomplete cleavage is a common issue that can typically be resolved by optimizing the reaction conditions. Key factors include the strength and concentration of the acid, reaction time, and temperature.[2]

  • Insufficient Acid Strength or Concentration: The deprotection is acid-catalyzed. If the acid is too weak or diluted, the reaction may stall.[2][5]

    • Solution: For standard substrates, a 1:1 mixture of TFA in DCM is a robust starting point.[2][6] For more resistant esters, increasing the TFA concentration to 95-100% can drive the reaction to completion.[2][7]

  • Inadequate Reaction Time or Temperature: These reactions are typically conducted at room temperature (20-25°C). Lower temperatures will significantly slow the reaction rate.[2]

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Extend the reaction time until the starting material is no longer detectable. Most deprotections are complete within 2-5 hours.[2][4]

  • Excess Water: While a small amount of water can function as a scavenger for the t-butyl cation, excessive water can dilute the acid and impede the reaction.[2][8]

    • Solution: Use anhydrous solvents for the cleavage cocktail to minimize water content.[2]

Q2: I'm observing unexpected side products in my reaction. What are they and how can I prevent their formation?

A2: The primary culprit for side product formation is the highly reactive tert-butyl cation generated during deprotection.[4] This electrophile can alkylate any nucleophilic species present in the reaction mixture.[9][10]

  • Commonly Alkylated Residues: In peptide synthesis and other complex molecules, nucleophilic amino acid residues are particularly susceptible to tert-butylation. These include:

    • Tryptophan (indole ring)[9][10]

    • Methionine (thioether)[9][10]

    • Cysteine (thiol)[10][11]

    • Tyrosine (phenolic ring)[10]

  • Prevention with Scavengers: Scavengers are nucleophilic compounds added to the reaction mixture to trap the t-butyl cation before it can react with your molecule of interest.[10]

Q3: How do I choose the right scavenger for my reaction?

A3: The choice of scavenger depends on the specific nucleophiles present in your substrate. A scavenger cocktail is often employed to capture a broad range of reactive species.

  • For Tryptophan, Methionine, Cysteine: Thiol-based scavengers like ethanedithiol (EDT) are effective but often have a strong odor.[12] Trialkylsilanes, such as triisopropylsilane (TIS) or triethylsilane (TES), are excellent and less odorous alternatives for scavenging carbocations.[8][12]

  • General Purpose Scavenger Cocktail: A widely used and effective cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[10] For particularly sensitive sequences, more complex mixtures like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[10]

Q4: Can I selectively deprotect a tert-butyl ester in the presence of other acid-labile groups like Boc or trityl?

A4: Achieving selectivity can be challenging as groups like tert-butoxycarbonyl (Boc) are also acid-labile.[2] However, the Boc group is generally more sensitive to acid than the t-butyl ester, allowing for some level of selective deprotection under carefully controlled, milder acidic conditions.[2][13] Conversely, certain Lewis acid systems can offer inverted selectivity.

  • Selective t-Bu Ester Cleavage: Systems like cerium(III) chloride/sodium iodide (CeCl₃·7H₂O-NaI) or zinc bromide (ZnBr₂) have been shown to selectively cleave t-butyl esters in the presence of N-Boc groups.[14][15][16]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during t-butyl ester deprotection.

Issue 1: Incomplete or Slow Reaction
Potential Cause Diagnostic Check Recommended Solution
Insufficient Acid Analyze a reaction aliquot by LC-MS. Presence of significant starting material indicates a stalled reaction.Increase the concentration of TFA. For stubborn cases, neat TFA can be used.[2][7]
Low Temperature Check the ambient temperature of the reaction.Ensure the reaction is running at room temperature (20-25°C). Gentle warming may be possible for robust molecules, but proceed with caution.[2]
Steric Hindrance The substrate has bulky groups near the ester.Prolong the reaction time and monitor closely. In some cases, a stronger acid system like 4M HCl in dioxane may be required.[2][10]
Solvent Issues The substrate has poor solubility in the reaction mixture.Test alternative co-solvents. Ensure all solvents are anhydrous.[2]
Issue 2: Formation of Side Products (Alkylation)
Potential Cause Diagnostic Check Recommended Solution
Reactive Nucleophiles Identify susceptible residues (Trp, Met, Cys, Tyr) in your substrate.[10]Add an appropriate scavenger or scavenger cocktail to the deprotection mixture.[10] A common starting point is TFA/TIS/H₂O (95:2.5:2.5).[10]
Self-Alkylation The product itself is nucleophilic and susceptible to alkylation.In addition to scavengers, consider running the reaction at a lower temperature (0°C) to reduce the rate of alkylation, though this will also slow the deprotection.
Alkylation by Scavenger Byproducts Sulfide-based scavengers can form alkylating sulfonium compounds.[9]If using thiol scavengers, consider switching to a silane-based scavenger like TIS or TES.[8][12]
Issue 3: Substrate Degradation
Potential Cause Diagnostic Check Recommended Solution
Harsh Acidic Conditions The substrate contains other acid-sensitive functional groups.[5]Switch to a milder deprotection method. Options include using weaker acids, Lewis acids, or even enzymatic or thermal methods for specific substrates.[13][17][18]
Thermolytic Cleavage High reaction temperatures are causing degradation.[5]Conduct the reaction at room temperature or below. If elevated temperatures are necessary, carefully monitor for degradation products.
Oxidation Air-sensitive functional groups are present.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Standard TFA-Mediated Deprotection

This protocol is a general procedure for the cleavage of t-butyl esters using TFA in DCM.

Materials:

  • tert-Butyl ester substrate

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as scavenger)

  • Cold diethyl ether

  • Round-bottom flask with stir bar

Procedure:

  • Preparation: Dissolve the tert-butyl ester substrate in anhydrous DCM (a typical concentration is 0.1-0.2 M) in a round-bottom flask at room temperature.[4]

  • Scavenger Addition (if needed): If your substrate contains sensitive functional groups, add the appropriate scavenger(s) (e.g., 2.5-5% v/v TIS) to the solution.

  • Reaction Initiation: To the stirred solution, add an equal volume of TFA (for a 1:1 v/v mixture).[4][6]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-5 hours.[4] Monitor the progress by TLC or LC-MS until all starting material is consumed.[2]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • For peptide products, precipitate the crude product by adding the concentrated residue to a flask of cold diethyl ether with vigorous stirring.[10]

    • Collect the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.[10]

Visualization of Key Processes

Deprotection Mechanism and Side Reaction Pathway

The following diagram illustrates the acid-catalyzed deprotection of a t-butyl ester and the subsequent quenching of the reactive t-butyl cation by a scavenger.

Deprotection_Mechanism cluster_deprotection Deprotection Pathway cluster_side_reaction Side Reaction cluster_scavenging Scavenging Pathway Start R-CO-O-tBu Protonated R-CO-O(H+)-tBu Start->Protonated + H+ Carboxylic_Acid R-COOH Protonated->Carboxylic_Acid Cleavage tBu_Cation tBu+ Protonated->tBu_Cation Nucleophile Nucleophile (e.g., Trp, Met) Alkylated_Product Alkylated Side Product Nucleophile->Alkylated_Product + tBu+ Scavenger Scavenger (e.g., TIS) Quenched_Product Quenched Product Scavenger->Quenched_Product + tBu+

Caption: Mechanism of t-butyl ester deprotection and competing pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving issues with t-butyl ester deprotection.

Troubleshooting_Workflow Start Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Troubleshoot_Incomplete Increase Acid Conc. Extend Time Check Temp. Incomplete->Troubleshoot_Incomplete Check_Purity Desired Purity? Complete->Check_Purity Impure Side Products or Degradation Check_Purity->Impure No Pure Proceed to Work-up Check_Purity->Pure Yes Troubleshoot_Impure Add Scavengers Use Milder Conditions Check for Degradation Impure->Troubleshoot_Impure Troubleshoot_Incomplete->Start Re-run Troubleshoot_Impure->Start Re-run

Caption: A logical workflow for troubleshooting t-butyl ester deprotection.

References

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. Available from: [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Available from: [Link]

  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available from: [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available from: [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Available from: [Link]

  • Wu, Y., et al. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Synlett, 2006(12), 1849-1852. Available from: [Link]

  • Stanton, M. G., & Gagné, M. R. (2001). A Mild Protocol for the Conversion of Simple Esters to tert-Butyl Esters. The Journal of Organic Chemistry, 66(24), 8248–8250. Available from: [Link]

  • Química Orgánica. (n.d.). Peptide synthesis - Acid group protection. Available from: [Link]

  • Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. Available from: [Link]

  • Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology, 35, 63-72. Available from: [Link]

  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(12), 4430-4432. Available from: [Link]

  • ResearchGate. (2015). How can I deprotect esters using TFA? Available from: [Link]

  • ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage ? Available from: [Link]

  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359–3363. Available from: [Link]

  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Supporting Information. Available from: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Bornscheuer, U. T., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(18), 7073–7078. Available from: [Link]

  • ResearchGate. (n.d.). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Available from: [Link]

  • Reddit. (2026). nhboc deprotection in presence os t butyl ester. Available from: [Link]

  • Han, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(2), 97-105. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Available from: [Link]

  • ResearchGate. (n.d.). Acid-labile protecting groups. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available from: [Link]

  • Lee, K. Y., & Kim, J. N. (2011). Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions. Synthetic Communications, 41(1), 120-126. Available from: [Link]

  • Cole, K. P., et al. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. Bioorganic & Medicinal Chemistry, 25(10), 2739-2743. Available from: [Link]

  • Wikipedia. (n.d.). Protecting group. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]

  • ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? Available from: [Link]

  • ResearchGate. (n.d.). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Diastereoselective Synthesis of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this strained, four-membered heterocyclic scaffold with stereocontrol. The inherent ring strain of azetidines presents unique synthetic challenges, but also imparts valuable conformational rigidity and metabolic stability in medicinal chemistry applications.[1][2][3][4]

This document moves beyond simple protocols to provide in-depth, mechanism-oriented troubleshooting in a question-and-answer format. Our goal is to empower you to diagnose experimental issues, optimize reaction conditions, and achieve your desired diastereoselectivity with confidence.

Section 1: General Troubleshooting for Diastereoselective Azetidine Synthesis

This section addresses common issues applicable to various synthetic routes.

Q1: My reaction is producing the desired azetidine, but with low diastereoselectivity. What are the primary factors to investigate?

Low diastereoselectivity is one of the most frequent challenges and typically points to a small energy difference between the transition states leading to the different diastereomers. Here is a systematic approach to troubleshooting this issue.

A1: Key Factors Influencing Diastereoselectivity:

  • Temperature: This is the most critical parameter. Lowering the reaction temperature often enhances diastereoselectivity. According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states is directly related to the diastereomeric ratio (d.r.). Reducing the thermal energy of the system can amplify the effect of this small energy difference, favoring the lower-energy pathway. Conversely, in some cases, an "inversion temperature" exists, above or below which selectivity changes.[5]

  • Solvent Polarity: The solvent plays a crucial role in stabilizing or destabilizing transition states.[6] A non-polar solvent may favor a more compact, organized transition state, potentially leading to higher selectivity. In contrast, a polar solvent can stabilize charged intermediates, which might allow for more conformational flexibility and erode selectivity. A systematic solvent screen is highly recommended.

  • Lewis Acids/Additives: In reactions involving carbonyls or imines, a Lewis acid can coordinate to the heteroatom, altering the steric and electronic properties of the substrate. This coordination can lock the substrate in a specific conformation, effectively blocking one face from attack and enhancing diastereoselectivity. However, the choice of Lewis acid is critical, as its size and strength must be carefully matched to the substrate.[7]

  • Substituent Steric Bulk: The steric hindrance of substituents on your reacting partners is fundamental to stereocontrol. Increasing the steric bulk of a directing group can significantly improve selectivity by creating a stronger facial bias. Consider modifying the protecting group on a nitrogen or a nearby substituent to a bulkier alternative (e.g., changing a methyl group to a tert-butyl or triisopropylsilyl (TIPS) group).

Troubleshooting Workflow for Low Diastereoselectivity

start Low Diastereoselectivity Observed temp Adjust Temperature (Typically Lower) start->temp solvent Screen Solvents (Vary Polarity/Coordinating Ability) temp->solvent No Improvement end Selectivity Improved temp->end Success sterics Modify Substrate Sterics (e.g., Bulkier Protecting Group) solvent->sterics No Improvement solvent->end Success catalyst Screen Additives (Lewis Acids / Chiral Catalysts) sterics->catalyst No Improvement sterics->end Success catalyst->end Success

Caption: A systematic workflow for troubleshooting poor diastereoselectivity.

Q2: My reaction yield is very low, or I'm recovering only starting material. What are the likely causes?

This issue often points to problems with reagent stability, reaction conditions, or insufficient activation.

A2: Common Causes for Low or No Conversion:

  • Reagent Instability: Many reagents used in azetidine synthesis are highly reactive and unstable. Ketenes, for instance, are prone to polymerization and are almost always generated in situ.[8] Ensure precursors (e.g., acyl chlorides for ketene generation) are pure and the reaction is performed under strictly anhydrous and inert conditions.

  • Insufficient Activation (Photochemical Reactions): For aza Paternò–Büchi reactions, the energy of the light source must match the absorption wavelength of the imine or photosensitizer.[9] Using the wrong wavelength will result in no excitation and no reaction. Furthermore, oxygen can quench the excited triplet state, so reactions must be thoroughly degassed and kept under an inert atmosphere (N₂ or Ar).[9][10]

  • Incorrect Base/Catalyst: In cyclization reactions, the choice of base or catalyst is critical. For instance, some intramolecular Sₙ2 cyclizations require a strong, non-nucleophilic base to deprotonate the amine without competing side reactions.[11] In Lewis acid-catalyzed reactions, trace water can deactivate the catalyst.

  • Reaction Concentration: For intermolecular reactions, conditions that are too dilute can disfavor the desired reaction pathway, leading to decomposition or side reactions. For intramolecular reactions, high dilution is often preferred to minimize intermolecular side reactions.

Q3: I'm observing a significant amount of a side product, which appears to be a five-membered ring (pyrrolidine). Why is this happening and how can I prevent it?

The formation of a pyrrolidine is a classic competing pathway in intramolecular cyclizations designed to form azetidines.[7] This is governed by Baldwin's rules for ring closure.

A3: Favoring Azetidine over Pyrrolidine Formation:

The key is to favor the "4-exo-tet" cyclization (to form the azetidine) over the competing "5-endo-tet" cyclization (to form the pyrrolidine). While 5-endo-tet closures are generally favored thermodynamically, the formation of the four-membered ring can be achieved under kinetic control.[11]

  • Mechanism: The nitrogen nucleophile can attack the carbon bearing the leaving group (C4, leading to pyrrolidine) or the adjacent carbon (C3, leading to azetidine).

  • Control Strategies:

    • Use a Strong, Bulky Base at Low Temperature: A superbase mixture like LiDA-KOR at -78 °C can promote kinetically controlled deprotonation and cyclization, favoring the formation of the strained four-membered ring.[11]

    • Choice of Leaving Group: A better leaving group (e.g., triflate or tosylate) can accelerate the Sₙ2 reaction and may favor the kinetically preferred pathway.

    • Lewis Acid Catalysis: In the aminolysis of epoxides, a Lewis acid like La(OTf)₃ can coordinate to the epoxide oxygen, directing the nucleophilic attack of the nitrogen to the C3 position to form the azetidine.[7][12]

Section 2: Troubleshooting Specific Methodologies
The Staudinger [2+2] Cycloaddition (Ketene + Imine)

The Staudinger reaction is a powerful method for synthesizing β-lactams (2-azetidinones), which are precursors to many azetidines.[13] Its stereochemical outcome is highly dependent on reaction conditions.

The stereochemistry of the Staudinger reaction is determined in the second step of its two-step mechanism. After the initial nucleophilic attack of the imine on the ketene, a zwitterionic intermediate is formed. The final stereochemistry depends on the competition between direct ring closure and rotation around the C-C single bond in this intermediate.[14]

A4: Strategies for Stereocontrol:

  • Electronic Effects: The rate of ring closure is influenced by the electronic properties of the substituents.[14]

    • To favor the cis -isomer : Use an electron-donating group on the ketene (e.g., alkoxy) and/or an electron-withdrawing group on the imine N-substituent (e.g., tosyl). This combination accelerates the direct ring closure before bond rotation can occur.

    • To favor the trans -isomer : Use an electron-withdrawing group on the ketene (e.g., phthalimido) and/or an electron-donating group on the imine. This slows the ring closure, allowing equilibration to the more thermodynamically stable trans intermediate.

  • Imine Geometry: The initial geometry of the imine often correlates with the product stereochemistry. (E)-imines tend to give cis products, while (Z)-imines favor trans products.[13]

  • Reaction Temperature: Higher temperatures can provide enough energy for bond rotation in the zwitterionic intermediate, often leading to the thermodynamically more stable trans product.[15]

Mechanism of the Staudinger Cycloaddition

reactants Imine + Ketene zwitterion Zwitterionic Intermediate reactants->zwitterion Nucleophilic Attack zwitterion->zwitterion C-C Bond Rotation cis_product cis-β-Lactam (Kinetic Product) zwitterion->cis_product Fast Ring Closure trans_product trans-β-Lactam (Thermo. Product) zwitterion->trans_product Slow Ring Closure (After Rotation)

Caption: Stereochemical pathways in the Staudinger reaction.

The Aza Paternò-Büchi Reaction ([2+2] Photocycloaddition)

This reaction involves the photochemical [2+2] cycloaddition of an imine and an alkene to directly form an azetidine ring.[10][16][17] Success hinges on managing the photophysics of the excited state.

Inefficiency in this reaction is often due to competing non-productive decay pathways of the excited imine.[10][18]

A5: Optimizing the Aza Paternò-Büchi Reaction:

  • Prevent E/Z Isomerization: The most common issue is that the excited imine relaxes back to the ground state via rotation around the C=N bond (E/Z isomerization) instead of reacting with the alkene.[10] Using a cyclic imine, where this rotation is impossible, is a highly effective strategy to circumvent this problem.

  • Use a Triplet Sensitizer: If direct irradiation of the imine is not working, it may be because the singlet excited state is too short-lived. A triplet sensitizer (e.g., acetone, benzophenone, or an iridium photocatalyst for visible light methods) can be used.[19][20] The sensitizer absorbs the light, undergoes intersystem crossing to its triplet state, and then transfers its energy to the imine, promoting it to a longer-lived triplet state that has more time to react.

  • Check Alkene Concentration: A high concentration of the alkene partner is often necessary to trap the short-lived excited imine before it can decay via other pathways.[18]

  • Control for Side Reactions: Besides cycloaddition, excited imines can undergo photoreduction or ene reactions.[10] Carefully analyzing byproducts by GC-MS or LC-MS can help diagnose these issues. Adjusting the solvent or alkene electronics may disfavor these pathways.

Parameter Problem Recommended Solution Rationale
Light Source No reactionEnsure wavelength matches imine/sensitizer absorption spectrum.Efficient excitation is required to initiate the reaction.[9]
Atmosphere Low yieldThoroughly degas the reaction mixture and run under N₂ or Ar.Oxygen is a known quencher of triplet excited states.[9]
Imine Structure Low yieldUse a cyclic imine or an imine with conjugating groups.Prevents non-productive E/Z isomerization, a major decay pathway.[10]
Diastereoselectivity Poor d.r.Run the reaction at a lower temperature.Reduces thermal energy, potentially favoring one transition state.

Table 1: Troubleshooting the Aza Paternò-Büchi Reaction.

Section 3: Experimental Protocols
Protocol 1: Diastereoselective Staudinger Synthesis of a cis-β-Lactam

This protocol describes the synthesis of a cis-β-lactam using an electron-donating group on the ketene precursor.

  • Imine Formation: To a solution of N-tosylbenzaldimine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere, add the desired aniline (1.05 eq). Stir at room temperature for 4-6 hours. Monitor imine formation by TLC or ¹H NMR. The imine is used directly in the next step without isolation.

  • Cycloaddition: Cool the solution containing the imine to 0 °C. In a separate flask, dissolve methoxyacetyl chloride (1.2 eq) in anhydrous DCM.

  • Slowly add a solution of triethylamine (TEA, 2.5 eq) in anhydrous DCM to the imine solution via syringe pump over 1 hour. Simultaneously, add the methoxyacetyl chloride solution via a separate syringe pump over the same duration. Rationale: Slow addition is crucial to keep the instantaneous concentration of the ketene low, preventing polymerization.[8]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR analysis, paying close attention to the coupling constants between the C3 and C4 protons. For cis-lactams, this coupling constant (³J_HH) is typically larger (around 5-6 Hz) than for trans-lactams (around 2-3 Hz).

Protocol 2: Visible-Light Mediated Aza Paternò-Büchi Reaction

This protocol uses an iridium photocatalyst to facilitate the [2+2] cycloaddition.[19][20]

  • Reaction Setup: To an oven-dried Schlenk tube, add the imine substrate (1.0 eq), the alkene (3.0 eq), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 1 mol%).

  • Degassing: Seal the tube with a septum. Evacuate and backfill with argon three times. Add anhydrous and degassed solvent (e.g., THF or 1,4-dioxane, 0.1 M). Rationale: The removal of oxygen is absolutely critical for reactions proceeding via a triplet state.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source (e.g., 427 nm).[21] Use a fan to maintain the reaction at ambient temperature. Stir vigorously to ensure even irradiation.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Photochemical reactions can take anywhere from 6 to 48 hours.

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the residue by flash column chromatography.

  • Analysis: Characterize the product by ¹H and ¹³C NMR, and HRMS. The relative stereochemistry can often be determined using 2D NMR techniques like NOESY.

References
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health. [Link]

  • First successful example of an aza Paternò–Büchi reaction. (n.d.). ResearchGate. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. (2019). National Institutes of Health. [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. (2019). ResearchGate. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2022). MDPI. [Link]

  • Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. (2022). ACS Publications. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. (2019). Royal Society of Chemistry. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES. [Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. (2008). National Institutes of Health. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2021). National Institutes of Health. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2021). ACS Publications. [Link]

  • Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. (2019). ChemRxiv. [Link]

  • Staudinger synthesis. (n.d.). Wikipedia. [Link]

  • Preparation and Synthetic Applications of Azetidines. (2012). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). ResearchGate. [Link]

  • Scope of the [2 + 2] cycloaddition reaction. (2020). ResearchGate. [Link]

  • Diastereoselective Reduction of Cyclic Imines and b-Enamino Esters. (1996). Sci-Hub. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). ACS Publications. [Link]

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. (2020). Nature. [Link]

  • Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2. (2016). ResearchGate. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2021). ACS Publications. [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (2010). Wiley Online Library. [Link]

  • Diastereoselective preparation of azetidines and pyrrolidines. (2010). PubMed. [Link]

  • Staudinger Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Solvent effects on stereoselectivity: more than just an environment. (2009). Royal Society of Chemistry. [Link]

  • Temperature and Solvent effects on Facial Diastereoselectivity. (2000). Springer. [Link]

  • Highly diastereoselective reductions of N-diphenylphosphinyl imines. Synthesis of axial primary cyclic amines. (1993). Sci-Hub. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). Royal Society of Chemistry. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers. [Link]

  • Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. (2008). PubMed. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2021). ACS Publications. [Link]

  • Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). (2011). PubMed. [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Wiley Online Library. [Link]

Sources

Technical Support Center: Preventing Racemization in Tert-butyl Azetidine-2-carboxylate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling tert-butyl azetidine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. Maintaining the stereochemical integrity of the C2 stereocenter is critical for the biological activity and regulatory approval of downstream drug candidates. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you mitigate and prevent racemization during key synthetic transformations.

The Core Challenge: The Acidity of the α-Proton

The primary vulnerability of this compound, like other α-amino esters, is the stereogenic center at the C2 position, which is also the α-carbon to the ester carbonyl. Under basic conditions, the proton at this position can be abstracted to form a planar, achiral enolate intermediate.[1][2][3] Subsequent reprotonation of this intermediate can occur from either face, leading to a loss of enantiopurity, a process known as racemization or epimerization. The bulky tert-butyl group provides some steric shielding for the carbonyl but does not prevent the abstraction of the α-proton.[4]

Mechanism of Racemization

The fundamental pathway for racemization involves the formation of a stabilized carbanion (enolate). Understanding this mechanism is the first step toward preventing it.

racemization_mechanism Figure 1: Base-Mediated Racemization Mechanism cluster_start Chiral Starting Material cluster_intermediate Key Intermediate start (S)-Azetidine Ester enolate Planar, Achiral Enolate start->enolate Base (Proton Abstraction) s_prod (S)-Azetidine Ester enolate->s_prod Protonation (Re-formation) r_prod (R)-Azetidine Ester enolate->r_prod Protonation (Epimerization)

Caption: Base-mediated abstraction of the α-proton leads to a planar enolate, which loses its stereochemical information.

Frequently Asked Questions (FAQs)

Q1: My chiral HPLC shows two peaks where there should be one after my reaction. What happened? A1: You are likely observing diastereomers or enantiomers, indicating that racemization (or epimerization) has occurred at the C2 stereocenter of the azetidine ring. This is almost always caused by the presence of a base, especially in combination with elevated temperatures or prolonged reaction times. The base abstracts the acidic α-proton, leading to the formation of a planar enolate intermediate that is no longer chiral at that center.[1][3]

Q2: Which synthetic step is most likely to cause racemization? A2: N-acylation (amide bond formation) is the most common step where racemization is encountered.[5][6] This is because the reaction requires activation of a carboxylic acid, often in the presence of an organic base. Certain activating agents can lead to the formation of highly racemization-prone intermediates, such as oxazolones.[1][6] N-alkylation under strongly basic conditions is another potential source of racemization.

Q3: How can I accurately determine the enantiomeric purity of my product? A3: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). Other methods include Nuclear Magnetic Resonance (NMR) using chiral shift reagents or derivatizing the product with a chiral agent to create diastereomers that are distinguishable in a standard ¹H NMR spectrum. Simple measurement of optical rotation using a polarimeter can indicate a loss of purity but is less precise and can be misleading if impurities are also optically active.

Q4: I'm performing a reaction on a substituent at the N1 position. Is the C2 stereocenter safe? A4: Not necessarily. If the reaction conditions for modifying the N1 position involve a strong base, that base can still deprotonate the C2 position. The key is always the choice of base and reaction temperature, regardless of the primary reaction site.

Troubleshooting Guide 1: N-Acylation (Amide Bond Formation)

This is the most frequent area where chemists encounter racemization with this compound. The goal is to form the N-acyl bond rapidly and under conditions that do not favor proton abstraction.

Problem: Significant epimerization is detected after coupling with a carboxylic acid.
Primary Causes & Solutions
  • Inappropriate Coupling Reagent: Standard carbodiimides like DCC or EDC are known to promote racemization, especially without additives.[5][7] They form a highly reactive O-acylisourea intermediate which can cyclize to an oxazolone, a structure that racemizes very easily.

    • Solution: Switch to a coupling reagent known for low racemization potential. Uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyBOP, BOP) are superior choices.[5][7][8] These reagents rapidly convert the carboxylic acid to a less racemization-prone activated ester in the presence of additives.

  • Missing or Ineffective Additives: Running a carbodiimide-mediated coupling without an additive is a primary cause of racemization.

    • Solution: Always use an additive like 1-hydroxybenzotriazole (HOBt). For even greater suppression of racemization, use 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[7][9][10][11] These additives trap the activated intermediate to form active esters that are more stable towards racemization.

  • Incorrect Base Selection: The organic base used to neutralize acid and facilitate the reaction plays a critical role. Stronger, less hindered bases like diisopropylethylamine (DIEA) can readily deprotonate the α-carbon.[11]

    • Solution: Use a weaker or more sterically hindered base. The general hierarchy for minimizing racemization is 2,4,6-Collidine (TMP) > N-Methylmorpholine (NMM) > DIEA .[11][12] Use the minimum amount of base necessary, typically 1.0-1.2 equivalents for salt-free couplings or 2.0-2.2 equivalents if starting from the HCl or TFA salt of the amine.

  • Elevated Temperature: Higher temperatures accelerate all reactions, including the undesirable proton abstraction.

    • Solution: Maintain strict temperature control. Start the reaction at 0 °C or lower (e.g., -15 °C) and allow it to warm slowly to room temperature only if necessary.[7][13] High temperatures used in microwave-assisted synthesis can be particularly problematic for sensitive substrates.[12][14]

Decision Workflow for Amide Coupling

coupling_workflow Figure 2: Workflow for Selecting Low-Racemization Coupling Conditions start Start: Amide Coupling reagent_choice Select Coupling Reagent start->reagent_choice base_choice Select Base reagent_choice->base_choice Preferred: HATU, PyBOP, DEPBT, COMU reagent_choice->base_choice Alternative: EDC/DIC temp_control Set Temperature base_choice->temp_control Preferred: Collidine or NMM base_choice->temp_control Use with caution: DIEA protocol_run Run Reaction & Monitor temp_control->protocol_run Start at 0°C or below end Analyze Product Purity protocol_run->end

Caption: A decision-making guide for minimizing racemization during amide bond formation.

Data Summary: Reagent and Base Selection

Table 1: Comparison of Common Coupling Reagents & Additives

Reagent ClassExample(s)AdditiveRacemization RiskComments
Carbodiimide EDC, DIC, DCCNoneHigh Not recommended without an additive.[5]
EDC, DIC, DCCHOBtModerate Industry standard, but can still lead to racemization.[10]
EDC, DIC, DCCHOAt, OxymaPureLow HOAt and Oxyma are more effective than HOBt at suppressing racemization.[7][9]
Uronium/Aminium HATU, HBTUInternal (HOAt/HOBt)Very Low Highly efficient and generally safe for chiral integrity. HATU is preferred.[5][7]
Phosphonium PyBOP, BOPInternal (HOBt)Very Low Excellent reagents, though BOP produces a carcinogenic byproduct.[7][8][9]
Other DEPBT, COMUInternalVery Low Specifically designed for racemization-free couplings.[7][9]

Table 2: Comparison of Common Organic Bases

BasepKa (Conjugate Acid)Steric HindranceRecommendation for Chiral Integrity
DIEA (Hünig's base)~10.7ModerateUse with Caution. Most common, but highest risk of the three.[11]
NMM (N-Methylmorpholine)~7.4Low-ModerateGood Choice. Weaker basicity reduces risk of α-deprotonation.[11]
2,4,6-Collidine ~7.4HighExcellent Choice. High steric bulk and moderate basicity make it ideal for suppressing racemization.[11][12]
Protocol: Racemization-Suppression Protocol for Amide Coupling
  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1 M).

  • Pre-activation: Cool the solution to 0 °C. Add 2,4,6-Collidine (1.1 eq) and stir for 5-10 minutes. This pre-activation step forms the active ester before the chiral amine is introduced.

  • Amine Addition: In a separate flask, dissolve this compound (or its HCl salt, 1.0 eq) in a minimal amount of the same anhydrous solvent. If using the salt, add 2,4,6-Collidine (an additional 1.1 eq) to this solution.

  • Coupling: Slowly add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.

  • Reaction: Monitor the reaction by TLC or LC-MS. Maintain the temperature at 0 °C for 1-2 hours, then allow it to warm slowly to room temperature if the reaction is sluggish. Do not heat the reaction.

  • Work-up: Once the reaction is complete, quench with saturated aq. NH₄Cl or water and proceed with standard extraction procedures.

  • Analysis: Analyze the enantiomeric or diastereomeric purity of the crude product using chiral HPLC before and after purification.

Troubleshooting Guide 2: N-Alkylation

Problem: Racemization is observed after N-alkylation with an alkyl halide (e.g., R-X).
Primary Cause & Solution

The primary cause is the use of a base that is too strong. While a base is needed to deprotonate the azetidine nitrogen for it to act as a nucleophile, an overly strong base like LDA or NaH can also deprotonate the α-carbon.[2][15][16] The pKa of the α-proton of an ester is around 25, which is accessible to very strong bases.[17]

  • Solution: Use the mildest base capable of effecting the transformation. For many alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (like DMF or Acetonitrile) are sufficient.[18] These bases are generally not strong enough to deprotonate the α-carbon to a significant extent. If a stronger base is required, consider a hindered base at very low temperatures (-78 °C), but this remains a high-risk operation.

Protocol: N-Alkylation with Minimal Racemization
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the alkyl halide (1.1-1.5 eq).

  • Base Addition: Add finely powdered, anhydrous Cesium Carbonate (2.0 eq). The larger, more "naked" cesium cation often enhances reactivity, allowing for milder conditions.

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C, but this should be done with caution. Monitor the reaction closely by TLC or LC-MS and check the enantiomeric purity of an aliquot if heating is applied for an extended period.

  • Work-up & Analysis: Upon completion, filter off the inorganic base, dilute with water, and extract the product. Analyze for enantiomeric purity using chiral HPLC.

By carefully selecting reagents, controlling temperature, and understanding the underlying chemical mechanisms, you can successfully use this compound in your synthetic campaigns while preserving its critical stereochemical integrity.

References

  • Taggi, A. E., et al. (2002). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Available at: [Link]

  • Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Kaur, H., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ResearchGate. Available at: [Link]

  • Kaur, H., et al. (2021). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. ResearchGate. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Ozeki, M., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]

  • Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. SciSpace. Available at: [Link]

  • European Patent Office. (2002). Method for racemization of optically active azetidine-2-Carboxylate - EP 1201653 A1. European Patent Office. Available at: [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • Ozeki, M., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. NIH. Available at: [Link]

  • Ghavre, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • University of Liverpool. (n.d.). III Enolate Chemistry. University of Liverpool. Available at: [Link]

  • Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link].Reactions_of_Alkyl_Halides/2.Nucleophilic_Substitution/Steric_Hindrance_to_Rear-side_Approach_in_Nucleophilic_Substitution)

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • Wang, W., et al. (1999). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available at: [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. PubMed. Available at: [Link]

  • Stevens, E. (2019). formation of enolates from esters and other acid derivatives. YouTube. Available at: [Link]

Sources

Technical Support Center: Stability and Handling of tert-Butyl Azetidine-2-carboxylate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-butyl azetidine-2-carboxylate. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the common stability challenges encountered when handling this versatile building block under acidic conditions. As a Senior Application Scientist, my goal is to synthesize my expertise with field-proven insights to help you navigate your experiments with confidence and scientific rigor.

Introduction: The Duality of Reactivity

This compound is a valuable synthon in medicinal chemistry, prized for its role in introducing the conformationally constrained azetidine motif into novel chemical entities.[1] However, its utility is intrinsically linked to its chemical reactivity, particularly its sensitivity to acidic environments. The molecule possesses two primary sites susceptible to acid-mediated transformation: the tert-butyl ester and the strained azetidine ring. Understanding the interplay between these two functionalities is critical for successful manipulation and deprotection.

This guide will address the most frequently asked questions and troubleshooting scenarios in a direct question-and-answer format, providing not just procedural steps but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I am planning to deprotect the tert-butyl ester of my azetidine compound. What are the primary stability concerns I should be aware of?

When exposing this compound to acidic conditions, you will encounter two potential, and sometimes competing, reactions:

  • Ester Hydrolysis (Desired Reaction): The acid-catalyzed cleavage of the tert-butyl ester to yield the free carboxylic acid, azetidine-2-carboxylic acid. This reaction is typically desired and is a standard deprotection strategy.[2]

  • Azetidine Ring-Opening (Undesired Side Reaction): The acid-catalyzed cleavage of the strained four-membered azetidine ring. This is a degradation pathway that leads to undesired byproducts and loss of your core scaffold.[1]

The primary challenge is to achieve selective and complete ester hydrolysis while minimizing or eliminating ring-opening.

Q2: What is the mechanism of acid-catalyzed tert-butyl ester cleavage?

The deprotection of a tert-butyl ester in the presence of acid, such as trifluoroacetic acid (TFA), proceeds through a well-established unimolecular mechanism (E1).[3]

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid, which makes the carbonyl carbon more electrophilic.

  • Formation of a Tert-Butyl Cation: The carbon-oxygen bond of the tert-butyl group cleaves to form a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.

  • Fate of the Tert-Butyl Cation: The tert-butyl cation can then be trapped by a nucleophile or, more commonly, eliminate a proton to form isobutene gas.[3]

dot graph "Ester_Cleavage_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1. Mechanism of Acid-Catalyzed Tert-Butyl Ester Cleavage.
Q3: Why is the azetidine ring susceptible to opening in acidic conditions?

The reactivity of the azetidine ring is primarily due to its inherent ring strain, which is approximately 25.4 kcal/mol.[4] While more stable than the highly strained three-membered aziridine ring, this strain makes it susceptible to ring-opening reactions that relieve this strain.

Under acidic conditions, the nitrogen atom of the azetidine ring can be protonated, forming an azetidinium ion. This protonation turns the nitrogen into a good leaving group, facilitating nucleophilic attack and subsequent ring cleavage.[1]

dot graph "Ring_Opening_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

}

Figure 2. General Mechanism of Acid-Catalyzed Azetidine Ring-Opening.

A crucial factor influencing the stability of the azetidine ring in acidic media is the pKa of the azetidine nitrogen. A lower pKa means the nitrogen is less basic and less likely to be protonated at a given pH, thereby enhancing the stability of the ring.[1]

Troubleshooting Guide

Problem 1: Low yield of the desired carboxylic acid after acidic treatment.

Possible Cause 1: Incomplete Deprotection.

  • Explanation: The reaction time may be too short, or the acid concentration may be too low for complete cleavage of the tert-butyl ester.

  • Solution:

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • If the reaction stalls, consider increasing the concentration of the acid or the reaction temperature. However, be mindful that harsher conditions can promote ring-opening.

Possible Cause 2: Azetidine Ring-Opening.

  • Explanation: The acidic conditions employed may be too harsh, leading to significant degradation of the azetidine scaffold.

  • Solution:

    • Lower the reaction temperature: Perform the deprotection at 0 °C or even lower temperatures to slow down the rate of ring-opening, which typically has a higher activation energy than ester hydrolysis.

    • Use a milder acid: Instead of strong acids like TFA, consider using milder Brønsted acids such as p-toluenesulfonic acid (pTSA) or Lewis acids like ZnBr₂.[2][5] Aqueous phosphoric acid has also been reported as a mild reagent for deprotection of tert-butyl esters while tolerating azetidine rings.[2]

    • Control the stoichiometry of the acid: Use a minimal excess of the acid required for the deprotection.

Problem 2: Formation of multiple unidentified byproducts.

Possible Cause 1: Side reactions of the tert-butyl cation.

  • Explanation: The highly reactive tert-butyl cation generated during deprotection can alkylate other nucleophilic sites on your molecule or react with solvents or impurities.[6]

  • Solution: Use a scavenger.

    • The addition of a scavenger can effectively trap the tert-butyl cation. Common scavengers include:

      • Triethylsilane (TES): Reacts with the tert-butyl cation to form the stable tetraethylsilane.

      • Thioanisole: Acts as a nucleophilic trap.

      • Water: Can also act as a scavenger, but its presence might affect the reaction kinetics.

Possible Cause 2: Polymerization initiated by ring-opening.

  • Explanation: The ring-opening of the azetidine can generate a reactive intermediate that initiates polymerization.

  • Solution:

    • Employ the strategies mentioned in "Problem 1, Possible Cause 2" to minimize ring-opening.

    • Ensure the reaction is performed under anhydrous conditions if water is suspected to promote polymerization.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection

This protocol is a starting point and may require optimization for your specific substrate.

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triethylsilane (TES) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the this compound derivative in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • If using a scavenger, add triethylsilane (1.5-2.0 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product as necessary by crystallization or chromatography.

dot digraph "TFA_Deprotection_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];

}

Figure 3. Experimental Workflow for TFA-Mediated Deprotection.
Protocol 2: Mild Deprotection with Aqueous Phosphoric Acid

This method is suitable for substrates that are sensitive to harsh acidic conditions.[2]

Materials:

  • This compound derivative

  • Phosphoric acid (85% in water)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the this compound derivative in toluene, add a mixture of phosphoric acid and water.

  • Heat the biphasic mixture to a temperature between 60-80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as needed.

Data Presentation

The choice of acid can significantly impact the outcome of the deprotection. The following table summarizes the general characteristics of common acidic reagents.

Acid ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) DCM, 0 °C to RTVolatile, easy to removeCan be harsh, may cause ring-opening
Hydrochloric Acid (HCl) Dioxane or Et₂O, 0 °C to RTInexpensiveCan be corrosive, may require anhydrous conditions
Phosphoric Acid (H₃PO₄) Aqueous/Organic biphasic, elevated temp.Mild, environmentally benignSlower reaction times, requires heating
p-Toluenesulfonic Acid (pTSA) Various solvents, RT to elevated temp.Solid, easy to handle, milder than TFAMay require heating
Zinc Bromide (ZnBr₂) DCM, RTLewis acid, can offer different selectivityStoichiometric amounts often needed

Conclusion

The stability of this compound under acidic conditions is a delicate balance between the desired ester cleavage and the potential for ring degradation. By understanding the mechanisms of these competing pathways and carefully selecting reaction conditions such as temperature, acid strength, and the use of scavengers, researchers can successfully deprotect the tert-butyl ester while preserving the valuable azetidine core. It is always recommended to perform small-scale optimization experiments to identify the ideal conditions for your specific substrate.

References

  • Ranu, B. C.; Jana, R. A simple and efficient procedure for the cleavage of tert-butyl esters using a catalytic amount of iodine. European Journal of Organic Chemistry2005 , 2005 (1), 99-101. [Link]

  • Li, B.; Berliner, M.; Buzon, R.; Chiu, C. K. F.; Colgan, S. T.; Kaneko, T.; Keene, N.; Kissel, W.; Le, T.; Leeman, K. R.; Marquez, B.; Morris, R.; Newell, L.; Wunderwald, M.; Witt, M.; Weaver, J.; Zhang, Z.; Zhang, Z. Aqueous Phosphoric Acid as an Environmentally Benign, Selective, and Mild Reagent for the Deprotection of tert-Butyl Carbamates, tert-Butyl Esters, and tert-Butyl Ethers. The Journal of Organic Chemistry2006 , 71 (24), 9045–9050. [Link]

  • Singh, G. S.; Tilvi, S. Recent advances in the chemistry of azetidines. Arkivoc2006 , 2006 (7), 164-190. [Link]

  • Couty, F.; Evano, G. The Chemistry of Azetidines. In Topics in Heterocyclic Chemistry; Springer: Berlin, Heidelberg, 2008; Vol. 13, pp 1-59. [Link]

  • Lundt, I. The chemistry of 2-azetidinones (β-lactams). Comprehensive Organic Chemistry II2014 , 6, 1-49. [Link]

  • No valid URL available for this reference.
  • No valid URL available for this reference.
  • No valid URL available for this reference.
  • Yadav, J. S.; Reddy, B. V. S.; Reddy, K. S.; Reddy, K. B. A mild and efficient method for the cleavage of tert-butyl esters using catalytic amount of iodine. Tetrahedron Letters2003 , 44 (34), 6493-6496. [Link]

  • No valid URL available for this reference.
  • Lundberg, B. E.; Lunte, S. M. Scavengers for the trifluoroacetic acid-mediated cleavage of t-butyl-based protecting groups. Journal of Chromatography A1997 , 766 (1-2), 13-22. [Link]

Sources

Technical Support Center: Managing Impurities in Large-Scale Production of tert-Butyl Azetidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Troubleshooting Guide to Impurity Management in the Synthesis of tert-Butyl Azetidine-2-Carboxylate

Introduction

This compound is a critical building block in medicinal chemistry, valued for the rigid, four-membered ring it imparts to novel pharmaceutical agents. While its synthesis is well-documented, managing impurities during large-scale production presents significant challenges that can impact yield, purity, and the overall success of a drug development campaign. This guide provides practical, experience-driven answers to common issues encountered in the synthesis, analysis, and purification of this key intermediate. Our focus is on providing not just solutions, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Foundational Issues: Common Impurities and Their Origins

Understanding the origin of impurities is the first step toward controlling them. Impurities in this process are typically categorized as either process-related (from starting materials, reagents, or side reactions) or degradation-related.

FAQ 1: What are the primary synthetic routes and their most common process-related impurities?

The most common large-scale synthesis of this compound involves the protection of azetidine-2-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O)[1][2]. This route is favored for its relatively high yield and operational simplicity. However, it introduces a specific set of predictable impurities.

Primary Synthetic Pathway and Impurity Injection Points:

G cluster_0 Reaction Stage cluster_1 Work-up & Purification cluster_2 Impurity Sources A Azetidine-2-carboxylic Acid C Reaction Mixture A->C Starting Material I3 Azetidine-2-carboxylic Acid (Unreacted Starting Material) A->I3 Incomplete Reaction B (Boc)₂O / Base (e.g., NaHCO₃, DMAP) B->C I1 Unreacted (Boc)₂O B->I1 Excess Reagent I2 tert-Butanol (t-BuOH) B->I2 Decomposition D Crude Product C->D Quench / Extraction E Purified tert-Butyl Azetidine-2-carboxylate D->E Crystallization / Chromatography I1->D I2->D I3->D I4 N,N'-Di-Boc-Azetidine-2-carboxylic Acid (Over-reaction Byproduct) I4->D

Caption: Synthetic pathway showing key impurity introduction points.

Common Impurities Summary:

Impurity NameSourceRationale for FormationTypical Analytical Method
Di-tert-butyl dicarbonate ((Boc)₂O)ReagentUsed in excess to drive the reaction to completion.[3]GC-MS, HPLC, ¹H NMR
tert-Butanol (t-BuOH)Reagent decomposition(Boc)₂O can decompose, especially in the presence of nucleophiles or heat, to form t-BuOH and CO₂.GC-MS, ¹H NMR
Azetidine-2-carboxylic acidStarting MaterialIncomplete reaction or hydrolysis of the product during work-up.[4]HPLC, LC-MS
N,N'-Di-Boc-Azetidine-2-carboxylic AcidSide reactionOver-reaction or reaction with impurities in the starting material.LC-MS, HPLC
FAQ 2: What are the common degradation-related impurities and how can they be minimized?

The tert-butyl ester functional group is the primary site of instability. It is susceptible to hydrolysis under both acidic and, to a lesser extent, neutral or basic conditions, especially at elevated temperatures.

  • Primary Degradant: Azetidine-2-carboxylic acid (the free acid).

  • Mechanism: Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by cleavage to form the stable tert-butyl cation and the carboxylic acid[5]. This is a reversible process, but in the presence of excess water, the equilibrium favors hydrolysis.

Prophylactic Measures to Minimize Degradation:

  • Strict pH Control: During aqueous work-up and extractions, avoid strongly acidic conditions (pH < 4). If an acid wash is necessary, perform it quickly and at low temperatures (0-5 °C).

  • Temperature Management: Avoid prolonged exposure to high temperatures (>40 °C), both in solution and during solvent removal. Distillation, if used, must be performed under high vacuum to keep the pot temperature low[6].

  • Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis during the reaction itself.

  • Storage: Store the final product in a cool, dry place, away from acidic vapors.

Section 2: Analytical Strategies for Impurity Profiling

A robust analytical method is the cornerstone of effective impurity management. Without accurately identifying and quantifying impurities, process optimization and batch release are impossible.

FAQ 3: What analytical techniques are most effective for identifying and quantifying impurities in my crude product?

A multi-modal approach is recommended, as no single technique is sufficient for all potential impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A well-developed reversed-phase method can separate the starting material, product, and most non-volatile impurities. UV detection is standard, but an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for non-chromophoric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities like residual solvents and tert-butanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation of the final product and can be used to quantify impurities if their signals are well-resolved from the product peaks. It is particularly useful for identifying process-related impurities like residual (Boc)₂O.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown peaks seen in the HPLC chromatogram by providing molecular weight information.

FAQ 4: I have an unknown peak in my HPLC. What is a systematic approach to its identification?

G start Unknown Peak Detected in HPLC a Step 1: Gather Data - Retention Time - UV Spectrum (from DAD) - Relative Area % start->a b Step 2: Formulate Hypotheses Consider starting materials, reagents, by-products, and degradants. a->b c Step 3: LC-MS Analysis Obtain Mass-to-Charge (m/z) Ratio b->c d Does m/z match a hypothesis? c->d e Step 4: Confirm Identity - Spike sample with authentic standard - Collect fraction for NMR analysis d->e Yes g Step 5: Re-evaluate Hypotheses - Consider solvent adducts, dimers, or unexpected side reactions. d->g No f Identity Confirmed e->f h Further Investigation (e.g., High-Resolution MS, NMR of isolated impurity) g->h h->c Re-analyze

Caption: Troubleshooting workflow for unknown peak identification.

Section 3: Troubleshooting Purification Challenges

Purification is often the most challenging step at scale. What works on the bench may not be practical or effective for multi-kilogram batches.

FAQ 5: I'm struggling to remove unreacted di-tert-butyl dicarbonate ((Boc)₂O). What are some effective methods?

Excess (Boc)₂O is a common and troublesome impurity. It is an oil, co-distills with some solvents, and can interfere with crystallization.

Comparison of (Boc)₂O Removal Methods:

MethodDescriptionAdvantagesDisadvantages
Imidazole Quench [3]Add a slight excess of imidazole to the crude reaction mixture. The resulting 1-Boc-imidazole is water-soluble and easily removed with a dilute acid wash.Highly effective, mild conditions, inexpensive reagent.Introduces another reagent that must be removed.
Amine Quench Add a nucleophilic amine like diethylamine. The resulting tert-butyl carbamate is typically removed by aqueous washes.Fast and effective.The amine is basic and can potentially react with the product ester.
Distillation [6]Removal under high vacuum.No additional reagents are needed.Thermally sensitive; (Boc)₂O can decompose. Requires specialized equipment for large scale.
Crystallization [7]If the product is a solid, crystallization from a suitable solvent system can leave (Boc)₂O in the mother liquor.Can be highly effective for final polishing.Often not sufficient for removing large amounts of (Boc)₂O.

Recommended Protocol: Imidazole Quench

  • Cool the crude reaction mixture (post-reaction) to room temperature.

  • Add imidazole (1.1 equivalents relative to the excess (Boc)₂O used) and stir for 1-2 hours.

  • Monitor the disappearance of (Boc)₂O by TLC or GC-MS.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with 0.5 M HCl (aq) to remove the 1-Boc-imidazole and any remaining imidazole.

  • Wash with water and then brine, dry over Na₂SO₄, and concentrate to yield the crude product, now free of (Boc)₂O.

FAQ 6: My product contains the corresponding carboxylic acid from ester hydrolysis. How can I remove this acidic impurity?

The presence of azetidine-2-carboxylic acid can hinder crystallization and impact downstream reactions.

Solution: Mild Basic Wash

A carefully controlled wash with a mild aqueous base is the most effective method.

  • Dissolve the crude product in an appropriate water-immiscible solvent (e.g., ethyl acetate, MTBE).

  • Wash the organic solution with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and extracted into the aqueous layer.

  • Crucial Step: Immediately wash the organic layer with water and then brine to remove any residual base, which could promote further hydrolysis.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and concentrate in vacuo at low temperature.

Causality: The bicarbonate is basic enough to deprotonate the carboxylic acid (pKa ~2-3) but generally not basic enough to cause rapid saponification of the tert-butyl ester, especially at low temperatures and with short contact times.

FAQ 7: My purification by crystallization is not effective. What alternative strategies can I employ on a large scale?

When crystallization fails, typically due to the product being an oil or forming a eutectic mixture with impurities, other scalable methods must be considered.

G start Crystallization Fails or is Inefficient q1 Is the product thermally stable? start->q1 a1 High-Vacuum Distillation q1->a1 Yes q2 Are impurities acidic or basic? q1->q2 No end Purified Product a1->end a2 Liquid-Liquid Extraction (Acid/Base Wash) q2->a2 Yes q3 Are impurities significantly different in polarity? q2->q3 No a2->end a3 Large-Scale Chromatography (e.g., Medium Pressure Liquid Chromatography) q3->a3 Yes a3->end

Caption: Decision tree for selecting an alternative purification strategy.

Section 4: Scale-Up Considerations
FAQ 8: What are the key challenges in controlling impurity profiles when scaling up the synthesis?

Scaling up a reaction is not always linear. New challenges related to physical processes often emerge.

  • Heat Transfer: Large reactors have a lower surface-area-to-volume ratio. Exothermic reactions, like the addition of (Boc)₂O, can lead to temperature spikes, causing decomposition of the reagent and formation of by-products. Ensure your reactor has adequate cooling capacity and control reagent addition rates.

  • Mass Transfer: Inefficient mixing in large vessels can lead to localized "hot spots" of high reagent concentration, promoting side reactions. The efficiency of agitation is critical.

  • Extended Reaction and Work-up Times: What takes minutes in the lab can take hours in the plant. Prolonged exposure to reaction or work-up conditions can increase the formation of degradation products like the hydrolyzed free acid.

  • Phase Splits: Liquid-liquid extractions that are clean in a separatory funnel can form problematic emulsions in a large reactor. Plan for longer settling times or consider adding anti-emulsion agents.

By anticipating these challenges and understanding the chemical principles behind impurity formation, you can develop a robust and scalable process for producing high-purity this compound.

References
  • Nishiuchi, Y., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for the synthesis of nicotianamine. HETEROCYCLES, 96(12), 2125. Available at: [Link]

  • Karppanen, E. J., & Koskinen, A. (2022). Hydrolysis of tert-butyl esters present in N-protected amino acids. SYNLETT. Available at: [Link]

  • Tanaka, K., et al. (1990). Process for producing di-tertiary-butyl dicarbonate. EP0256559A2. Google Patents.
  • Wu, Y., et al. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Tetrahedron Letters, 47(47), 8257-8259. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link]

  • Schober, E. J., & VanNieuwenhze, M. S. (2008). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 27(5), 1037-1042. Available at: [Link]

  • Oda, M., et al. (1993). Method for purifying di-tert-butyl dicarbonate. JPH05310645A. Google Patents.
  • Pope, B. M., et al. (1995). Di-tert-butyl dicarbonate. Organic Syntheses, 72, 95. Available at: [Link]

  • Takeda, H., et al. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof. EP0992491A1. Google Patents.
  • Wikipedia contributors. (2023). Azetidine-2-carboxylic acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412. Available at: [Link]

Sources

Alternative reagents for the synthesis of tert-butyl azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl azetidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of synthesizing this valuable building block. Our focus is on exploring alternative reagents and strategies to overcome common experimental hurdles.

Introduction: The Challenge and Importance of Azetidines

Azetidines are strained, four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2][3] Their rigid structure offers a unique three-dimensional scaffold, metabolic stability, and can serve as a bioisostere for other common rings like pyrrolidines or piperidines.[1] this compound, in particular, is a crucial intermediate for introducing the azetidine motif into complex molecules.

However, the synthesis of this compound is often plagued by challenges stemming from the inherent ring strain of the four-membered system.[1][2] Common issues include low yields during the critical ring-closing step, formation of more stable five-membered pyrrolidine byproducts, and difficulties with the installation of the tert-butyl ester group. This guide provides field-proven insights and alternative methodologies to address these specific problems.

General Synthetic Workflow

The most common strategies for synthesizing azetidine-2-carboxylic acid derivatives begin with readily available chiral precursors, such as L-aspartic acid or L-homoserine. The general approach involves the protection of functional groups, activation of a leaving group, intramolecular cyclization to form the strained ring, and final esterification.

Synthetic Workflow A Chiral Precursor (e.g., L-Aspartic Acid) B N-Protection (e.g., Boc, Cbz) A->B Step 1 C Carboxyl Reduction & Hydroxyl Activation (e.g., Tosylation) B->C Step 2 D Intramolecular Cyclization C->D Step 3 E Esterification (tert-Butylation) D->E Step 4 F Final Product E->F Step 5

Caption: High-level overview of a common synthetic route.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding reagent choice and strategic planning for the synthesis.

Q1: My intramolecular cyclization to form the azetidine ring is low-yielding. What are the primary causes and what alternative reagents can I use?

A: Low yields in the cyclization step are the most frequent bottleneck. This is often due to a competing reaction that forms the thermodynamically more stable five-membered pyrrolidine ring.[4]

Causality: The formation of the azetidine (a 4-exo-tet cyclization) is kinetically controlled but sterically demanding. The competing formation of a pyrrolidine (a 5-endo-tet cyclization) is often thermodynamically favored. The choice of leaving group, base, and solvent system is critical to favor the desired four-membered ring.

Alternative Strategies & Reagents:

  • Leaving Group Modification: The classic approach involves activating a γ-amino alcohol by converting the hydroxyl into a good leaving group like a tosylate (Ts) or mesylate (Ms).[4] If these are not effective, consider using a halide. An iodinated intermediate, formed via an Appel reaction or from the tosylate, can be more reactive and promote cyclization under milder conditions.[5]

  • Mitsunobu Reaction: For a more direct cyclization of a protected γ-amino alcohol, the Mitsunobu reaction (using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) can be highly effective. This in-situ activation of the alcohol often proceeds under milder, neutral conditions, which can suppress side reactions.

  • Base and Solvent Selection: Strong, non-nucleophilic bases are typically used to deprotonate the nitrogen for the intramolecular nucleophilic attack. Sodium hydride (NaH) in THF is common.[5] If side reactions are an issue, consider using potassium tert-butoxide or lithium hexamethyldisilazide (LiHMDS) at lower temperatures. The solvent can also play a key role; highly polar, aprotic solvents like DMF or DMSO can accelerate the Sₙ2 reaction but may also promote side reactions if not carefully controlled.

Q2: I am struggling with the tert-butylation of the carboxylic acid. Using isobutylene and strong acid is inconvenient and sometimes cleaves my N-Boc group. What are safer and more reliable alternatives?

A: The traditional method using isobutylene gas and a strong acid catalyst (e.g., H₂SO₄) is effective but requires specialized equipment and can lead to deprotection if the nitrogen is protected with an acid-labile group like Boc.

Alternative Strategies & Reagents:

  • Transesterification: If you have the corresponding methyl or ethyl ester, you can perform a transesterification using potassium tert-butoxide in tert-butanol. This method is driven to completion by the large excess of the alcohol reactant.

  • tert-Butyl 2,2,2-trichloroacetimidate: This reagent reacts with carboxylic acids under mildly acidic catalysis (e.g., BF₃·OEt₂) to form the tert-butyl ester. The reaction is generally clean and avoids the harsh conditions of the isobutylene method.

  • Direct Catalytic Esterification: A highly effective method involves reacting the carboxylic acid directly with tert-butanol in the presence of a catalyst. While traditional acid catalysis is problematic, using a catalytic amount of a strong, non-nucleophilic acid like triflimide (Tf₂NH) can efficiently promote tert-butylation without requiring gaseous reagents.[6]

MethodReagentsTypical ConditionsKey AdvantagesPotential Issues
Isobutylene Gas Isobutylene, H₂SO₄ (cat.)DCM, high pressureHigh atom economyRequires pressure reactor; strong acid can cause side reactions
Transesterification Methyl/Ethyl Ester, KOtBut-BuOH, refluxAvoids strong acidRequires prior synthesis of another ester
Trichloroacetimidate t-Bu-OC(CCl₃)NH, BF₃·OEt₂Anhydrous solvent, RTMild conditionsStoichiometric byproduct (trichloroacetamide)
Tf₂NH Catalysis t-BuOH, Tf₂NH (cat.)Hexane, 55 °CMild, catalytic, simpleCatalyst is moisture sensitive

Q3: Besides the standard Boc protecting group, what are some alternative N-protecting groups, and when should I consider using them?

A: The choice of the nitrogen protecting group is critical for the overall synthetic strategy, especially if further modifications are planned. Orthogonality—the ability to remove one protecting group without affecting another—is the key consideration.

  • Carboxybenzyl (Cbz or Z): This is a highly robust group, stable to the acidic and basic conditions often used in azetidine synthesis. Its key advantage is that it can be removed by hydrogenolysis (e.g., H₂, Pd/C), a very mild and selective method that will not affect most other functional groups, including tert-butyl esters.[7] This makes it an excellent choice if the final steps of your synthesis are incompatible with strong acid.

  • Benzyl (Bn): Similar to Cbz, the benzyl group is removed by hydrogenolysis. It is stable to a wide range of conditions.

  • Tosyl (Ts): A very robust electron-withdrawing group that can activate adjacent protons. It is typically removed under harsh reductive conditions (e.g., sodium in liquid ammonia or Mg in methanol), making it less common unless extreme stability is required.[8]

Troubleshooting Guide: Common Experimental Failures

This section provides a focused, cause-and-effect guide to specific problems you might encounter in the lab.

Troubleshooting cluster_0 Problem: Low Yield in Cyclization Step cluster_1 Problem: Incomplete Tosylation/Mesylation A Low Yield Dominant byproduct is pyrrolidine derivative B Possible Causes • Reaction is thermodynamically controlled • Base is too hindered or weak • High temperature favoring rearrangement A:main->B Analyze C C B->C Implement D Incomplete Activation Starting amino alcohol recovered E Possible Causes • Wet reagents or solvent • Insufficient base (e.g., TEA, DIPEA) • Steric hindrance around hydroxyl group D:main->E Analyze F Solutions • Rigorously dry all reagents and glassware • Use a stronger base (e.g., pyridine) • Add a catalytic amount of DMAP • Increase reaction time and/or temperature E->F Implement

Caption: A decision-making workflow for common synthesis problems.

Issue: Significant formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine.

  • Why is this happening? The intramolecular cyclization is a competition between the kinetically favored 4-membered ring formation and the thermodynamically favored 5-membered ring formation. At higher temperatures or with longer reaction times, the initially formed azetidine can be in equilibrium with the starting material, allowing for the slower but irreversible formation of the more stable pyrrolidine.[4]

  • How can I prevent it?

    • Temperature Control: Run the cyclization at the lowest temperature that allows for a reasonable reaction rate.

    • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) which irreversibly deprotonates the amine, driving the reaction forward quickly and minimizing the opportunity for equilibrium and rearrangement.

    • High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization over potential intermolecular side reactions.

Issue: The final product is difficult to purify by column chromatography.

  • Why is this happening? The tert-butyl ester of azetidine-2-carboxylate is a relatively small and polar molecule. It can co-elute with similarly polar byproducts or residual reagents, such as the pyrrolidine isomer or unreacted starting material.

  • How can I improve purification?

    • Derivative Formation: If purification of the final ester is challenging, consider purifying the N-protected azetidine-2-carboxylic acid before the final esterification step. Carboxylic acids often have very different solubility and chromatographic properties, and may even be crystalline, allowing for purification by recrystallization.

    • Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase chromatography if the compound is sufficiently nonpolar.

    • Salt Formation/Extraction: The basic nitrogen of the azetidine ring can be used to your advantage. An acid wash (e.g., dilute HCl) can pull the product into the aqueous phase, leaving non-basic impurities behind in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Detailed Experimental Protocol: Cbz-Protection and Mitsunobu Cyclization

This protocol offers an alternative to the common tosylation/mesylation and NaH cyclization route. It utilizes a Cbz protecting group, which is stable to many conditions and allows for orthogonal deprotection, and a Mitsunobu cyclization for a potentially milder ring-closing step.

Step 1: N-Cbz Protection of L-Homoserine

  • Dissolve L-homoserine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Cbz-L-homoserine, which can often be used without further purification.

Step 2: Intramolecular Cyclization via Mitsunobu Reaction

  • Dissolve N-Cbz-L-homoserine (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes. A color change and/or formation of a precipitate is typically observed.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product (N-Cbz-azetidine-2-carboxylic acid) can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

Step 3: tert-Butylation of N-Cbz-Azetidine-2-carboxylic Acid

  • Dissolve the purified N-Cbz-azetidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq).

  • Cool the mixture to 0 °C and add a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 eq).

  • Stir the reaction at 0 °C to room temperature until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield tert-butyl N-Cbz-azetidine-2-carboxylate.

References

  • BenchChem. (2025). Optimization of reaction conditions for azetidine synthesis.
  • National Institutes of Health (NIH). (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid.
  • ACS Publications. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines.
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • ResearchGate. (n.d.). Resolution of D-azetidine-2-carboxylic acid.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.
  • Okayama University. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid.
  • Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • Serve Content. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
  • ResearchGate. (2012). Preparation and Synthetic Applications of Azetidines.
  • Google Patents. (n.d.). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • PubMed. (n.d.). Practical asymmetric preparation of azetidine-2-carboxylic acid.
  • ResearchGate. (n.d.). Direct Access to L-Azetidine-2-carboxylic Acid.
  • Thieme. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.

Sources

Validation & Comparative

The Strategic Deployment of Azetidine Scaffolds: A Comparative Guide to tert-Butyl Azetidine-2-carboxylate and Other Proline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide and small molecule drug design, proline stands as a unique and powerful building block. Its cyclic structure imposes significant conformational constraints on the peptide backbone, making it a crucial element in defining secondary structures like β-turns and polyproline helices[1][2]. However, the very rigidity that makes proline valuable can also be a limitation. This has spurred the exploration of proline analogs, non-proteinogenic amino acids that retain the core cyclic amine structure but offer altered physicochemical properties. Among these, tert-butyl azetidine-2-carboxylate, a derivative of azetidine-2-carboxylic acid (Aze), has emerged as a particularly versatile tool for medicinal chemists[3][4].

This guide provides an in-depth comparison of this compound with other key proline analogs, offering insights into their structural nuances, their impact on molecular properties, and their strategic application in drug discovery. We will delve into the experimental data that underpins these comparisons and provide actionable protocols for their evaluation.

The Fundamental Distinction: Ring Size and Conformational Consequences

The primary structural difference between proline and its azetidine and piperidine analogs is the ring size: azetidine possesses a four-membered ring, proline a five-membered pyrrolidine ring, and piperidine a six-membered ring[5][6]. This seemingly minor variation has profound implications for conformational flexibility and the resulting geometry of the peptide backbone.

  • Proline (5-membered ring): The pyrrolidine ring of proline is not planar and exists in two puckered conformations, known as Cγ-endo and Cγ-exo[7]. This puckering influences the main chain torsion angles and is a key determinant of its preference for inducing β-turns[1][8].

  • Azetidine-2-carboxylic acid (4-membered ring): The strained four-membered ring of Aze is significantly more planar than proline's ring[5][6]. This increased planarity and different bond angles lead to a notable shift in secondary structure preference. When incorporated into peptides, Aze derivatives tend to stabilize γ-turn-like conformations rather than the β-turns favored by proline[5][8]. This offers a powerful strategy for medicinal chemists to deliberately alter the backbone geometry of a peptide.

  • Pipecolic Acid (6-membered ring): The six-membered ring of piperidine-2-carboxylic acid (Pip) adopts chair and boat conformations, with the chair form being more stable[6]. The larger ring size generally imparts more flexibility than proline but still offers significant conformational restriction compared to acyclic amino acids.

The tert-butyl ester group in this compound serves primarily as a protecting group for the carboxylic acid, facilitating its use in peptide synthesis and other organic transformations[4][9]. The core conformational influence stems from the azetidine ring itself.

G cluster_0 Structural Comparison of Proline Analogs cluster_1 Resulting Peptide Secondary Structure Preference Azetidine Azetidine (4-Membered Ring) More Planar Gamma_Turn γ-Turn Azetidine->Gamma_Turn Induces Proline Proline (5-Membered Ring) Puckered (Endo/Exo) Beta_Turn β-Turn Proline->Beta_Turn Induces Piperidine Piperidine (6-Membered Ring) Chair/Boat Conformations Variable_Turns Variable Turns / Helices Piperidine->Variable_Turns Induces

Modulating Physicochemical Properties: A Comparative Analysis

Beyond conformational control, the choice of a proline analog significantly impacts key physicochemical properties relevant to drug development, such as lipophilicity and metabolic stability.

PropertyThis compoundL-Proline(4R)-Hydroxyproline (Hyp)(4S)-Fluoroproline (Flp)
Ring Size 4-membered5-membered5-membered5-membered
Calculated LogP *>1.0 (ester) / < -1.0 (acid)-1.6-2.3-1.1
Key Feature Induces γ-turns; strained ringInduces β-turns; natural amino acidH-bond donor; stabilizes collagen triple helixStereoelectronic effects; enhances stability
Primary Application Peptidomimetics, altering backbone geometryGeneral peptide synthesis, β-turn inductionCollagen mimetics, increasing hydrophilicityEnhancing metabolic stability and binding affinity

Calculated LogP values are estimations and can vary based on the algorithm used. The value for the parent acid (Azetidine-2-carboxylic acid) is provided for a more direct comparison with other amino acids.

Lipophilicity (LogP): Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of substituents onto the proline ring can systematically tune this property. For instance, hydroxylation, as in hydroxyproline, increases polarity and hydrophilicity[10]. Conversely, fluorination can increase lipophilicity depending on the position. Computational studies, often using quantum mechanics implicit solvation models, are valuable for predicting the lipophilicity of novel proline analogs before synthesis[11][12][13].

Metabolic Stability: The strained four-membered ring of azetidine derivatives can enhance metabolic stability compared to the five-membered pyrrolidine ring of proline, which is more susceptible to enzymatic oxidation[14][15]. The introduction of electron-withdrawing groups, such as fluorine in fluoroprolines, can also shield the ring from metabolic attack by cytochrome P450 enzymes, thereby increasing the half-life of a drug candidate[16][17].

Substituted Prolines: Fine-Tuning Conformation and Function

Further diversification comes from substitutions on the proline ring itself. Two of the most well-studied examples are hydroxyprolines and fluoroprolines.

  • (4R)-Hydroxyproline (Hyp): A key component of collagen, Hyp plays a critical role in stabilizing the collagen triple helix through stereoelectronic effects and hydrogen bonding[18][19]. The hydroxyl group provides an additional hydrogen bond donor, which can be exploited to enhance binding to a target protein or to increase aqueous solubility.

  • Fluoroprolines (e.g., (4S)-Flp): The substitution of a hydrogen atom with fluorine introduces potent stereoelectronic effects. The highly electronegative fluorine atom can influence the pucker of the pyrrolidine ring and the cis/trans isomerization of the preceding amide bond[20][21]. This can lead to enhanced thermal stability of peptides and proteins[22]. For example, replacing proline with (4R)-fluoroproline can significantly stabilize the collagen triple helix, an effect driven by entropic factors related to hydration rather than the enthalpic stabilization seen with hydroxyproline[22].

Experimental Protocols for Comparative Evaluation

Objective comparison requires robust experimental data. Below are standardized protocols for assessing key properties of proline analogs.

Protocol: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

Causality: The shake-flask method remains the gold standard for experimentally determining lipophilicity. It directly measures the partitioning of a compound between a nonpolar solvent (n-octanol, mimicking lipid membranes) and a polar solvent (water or buffer, mimicking cytosol). This provides a direct, empirical measure of a molecule's preference for a hydrophobic versus a hydrophilic environment.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., de-esterified this compound) in the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 1 mg/mL).

    • Pre-saturate n-octanol with the aqueous phase and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium during the experiment.

  • Partitioning:

    • In a glass vial, combine 5 mL of the pre-saturated n-octanol and 5 mL of the compound-containing pre-saturated aqueous phase.

    • Include a positive control (e.g., testosterone, known LogP) and a negative control (e.g., caffeine, known LogP) to validate the experimental setup.

    • Securely cap the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation:

    • Centrifuge the vials at low speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve must be generated for accurate quantification.

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [Concentration]octanol / [Concentration]aqueous

    • LogP is the base-10 logarithm of P.

Protocol: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

Causality: Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Incubating a compound with HLMs in the presence of the necessary cofactor (NADPH) provides a reliable in vitro model to predict in vivo metabolic clearance. The rate of disappearance of the parent compound is measured over time to determine its intrinsic stability.

Methodology:

G cluster_workflow Metabolic Stability Assay Workflow Start Prepare Incubation Mix: - Proline Analog (1 µM) - Human Liver Microsomes - Phosphate Buffer PreIncubate Pre-incubate at 37°C (5 min) Start->PreIncubate Initiate Initiate Reaction: Add NADPH PreIncubate->Initiate Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench Reaction: Add Acetonitrile with Internal Standard Timepoints->Quench Analyze Centrifuge & Analyze Supernatant by LC-MS/MS Quench->Analyze Calculate Calculate % Remaining vs. Time Analyze->Calculate

  • Reagent Preparation:

    • Prepare a working solution of the test compound (1 µM) in phosphate buffer (100 mM, pH 7.4).

    • Prepare a suspension of HLM (e.g., 0.5 mg/mL) in the same buffer.

    • Prepare a solution of the NADPH regenerating system (cofactor) in buffer.

    • Prepare a quenching solution of cold acetonitrile containing an internal standard (a stable, structurally similar compound for LC-MS normalization).

  • Incubation:

    • In a 96-well plate, combine the test compound and the HLM suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Negative Control: Run a parallel incubation without NADPH to control for non-enzymatic degradation.

    • Positive Control: Use a compound with known metabolic instability (e.g., verapamil) to confirm microsomal activity.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to the cold quenching solution.

  • Sample Processing & Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to an analysis plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k.

Conclusion: A Strategic Choice for Rational Drug Design

The selection of a proline analog is a strategic decision that extends far beyond simple substitution. This compound and its parent acid offer a distinct conformational toolset, primarily through the stabilization of γ-turns, providing a clear alternative to proline's β-turn-inducing nature[5][8]. When combined with other analogs like hydroxyprolines and fluoroprolines, which modulate polarity, stability, and stereoelectronic interactions, the medicinal chemist is equipped with a powerful arsenal to rationally design molecules with optimized potency, selectivity, and pharmacokinetic profiles. The use of robust, validated experimental protocols is paramount to accurately characterizing these analogs and ensuring their effective deployment in the pursuit of novel therapeutics.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be generated here.

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized tert-Butyl Azetidine-2-carboxylate via NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. The small, strained ring system of azetidine derivatives, such as tert-butyl azetidine-2-carboxylate, presents unique challenges and points of interest in structural elucidation. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural confirmation of this valuable synthetic building block. We will delve into the causality behind experimental choices and provide field-proven insights to ensure trustworthy and authoritative analysis.

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a homolog of proline, is a critical component in the development of novel therapeutics.[1][2] Its incorporation into peptide chains can induce unique conformational constraints, making it a valuable tool for peptidomimetic design. The tert-butyl ester, in particular, serves as a key intermediate, with the ester group providing a handle for further synthetic transformations.

The Preeminence of NMR in Structural Elucidation

While techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable, complementary information, NMR spectroscopy stands as the gold standard for the unambiguous determination of molecular structure. MS can confirm the molecular weight and provide fragmentation patterns, while IR spectroscopy identifies the presence of key functional groups. However, only NMR provides a detailed atom-by-atom map of the molecular framework, revealing the connectivity and stereochemistry of the molecule.

Deciphering the NMR Spectrum of this compound

A thorough analysis of both ¹H (proton) and ¹³C (carbon) NMR spectra is essential for the complete structural confirmation of this compound. The following sections detail the expected chemical shifts and coupling patterns, providing a rationale based on the electronic environment of each nucleus.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the azetidine ring and the tert-butyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and carbonyl groups, as well as the ring strain of the four-membered ring.

A key feature of the azetidine ring protons is their diastereotopicity, meaning that the two protons on the same carbon atom are in different chemical environments and will therefore have different chemical shifts and couple to each other (geminal coupling). They will also couple to the protons on adjacent carbons (vicinal coupling).

Expected ¹H NMR Data:

ProtonMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constants (J, Hz)Rationale
H2Triplet (or dd)~4.0 - 4.2JH2-H3a ≈ 7-9 Hz, JH2-H3b ≈ 5-7 HzDeshielded by the adjacent nitrogen and the ester carbonyl group.
H3a, H3bMultiplet~2.2 - 2.5Jgeminal ≈ 10-12 Hz, JvicinalProtons on the C3 carbon of the azetidine ring.
H4a, H4bMultiplet~3.6 - 3.8Jgeminal ≈ 9-11 Hz, JvicinalDeshielded by the adjacent nitrogen atom.
NHBroad SingletVariable-The proton on the nitrogen atom; its chemical shift is highly dependent on solvent and concentration.
-C(CH₃)₃Singlet~1.45-Nine equivalent protons of the tert-butyl group, resulting in a strong singlet.[3]

Note: Chemical shifts are reported for CDCl₃ as the solvent and can vary depending on the solvent and concentration.[3]

The coupling constants between the protons on the azetidine ring are particularly informative. In four-membered rings, cis coupling constants are typically larger than trans coupling constants.[3] A detailed analysis of these couplings through 2D NMR techniques like COSY can definitively establish the connectivity of the protons in the ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is not typically observed in a standard ¹³C NMR spectrum.

Expected ¹³C NMR Data:

CarbonApprox. Chemical Shift (δ, ppm)Rationale
C=O~172 - 174Carbonyl carbon of the ester group.[4]
-C (CH₃)₃~80 - 82Quaternary carbon of the tert-butyl group.
C2~58 - 60Carbon attached to the nitrogen and the ester group.
C4~42 - 44Carbon adjacent to the nitrogen.
C3~23 - 25Methylene carbon of the azetidine ring.
-C(C H₃)₃~28Methyl carbons of the tert-butyl group.

Note: Chemical shifts are reported for CDCl₃ as the solvent and can vary.[3]

Comparative Analysis with Alternative Techniques

To build a comprehensive and trustworthy case for the structure of synthesized this compound, it is crucial to integrate data from other analytical methods.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry.Unambiguous structure determination.Lower sensitivity compared to MS; requires more sample.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; can detect trace impurities.Does not provide stereochemical information; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple to perform.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS)

For this compound (C₈H₁₅NO₂), the expected molecular weight is approximately 157.11 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 158.12.[5] A characteristic fragmentation pattern for tert-butyl esters is the loss of isobutylene (56 Da) to form the corresponding carboxylic acid cation.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups present in the molecule.

  • N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine.

  • C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the alkyl groups.

  • C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the carbonyl group in an ester.[8][9][10]

  • C-O Stretch: A strong absorption in the 1150-1250 cm⁻¹ region corresponding to the C-O single bond of the ester.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower sensitivity of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all protons and carbons, acquire a COSY (Correlated Spectroscopy) spectrum to establish proton-proton correlations and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to determine direct one-bond proton-carbon correlations.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesize tert-butyl azetidine-2-carboxylate Purification Purify compound (e.g., chromatography) Synthesis->Purification SamplePrep Prepare NMR sample (~5-10 mg in CDCl3) Purification->SamplePrep Acquire1H Acquire 1D ¹H NMR SamplePrep->Acquire1H Acquire13C Acquire 1D ¹³C NMR SamplePrep->Acquire13C Acquire2D Acquire 2D NMR (COSY, HSQC) Acquire1H->Acquire2D ProcessData Process & Analyze Spectra Acquire13C->ProcessData Acquire2D->ProcessData CompareData Compare with expected values & other techniques ProcessData->CompareData StructureConfirm Confirm Structure CompareData->StructureConfirm

Figure 1: Experimental workflow for NMR-based structural confirmation.

Distinguishing the Target Compound from Potential Impurities

A crucial aspect of structural confirmation is the ability to distinguish the desired product from potential starting materials or byproducts. A common synthesis route involves the esterification of N-Boc-azetidine-2-carboxylic acid followed by deprotection of the Boc group.[11]

  • N-Boc-azetidine-2-carboxylic acid (Starting Material): The carboxylic acid proton will be visible as a very broad singlet downfield (typically >10 ppm). The Boc protecting group will show a characteristic strong singlet for its nine equivalent protons around 1.4-1.5 ppm in the ¹H NMR spectrum and signals for the quaternary and carbonyl carbons of the Boc group in the ¹³C NMR spectrum.

  • Isobutylene (Byproduct): This volatile byproduct from the deprotection of a tert-butyl ester might be observed in the ¹H NMR spectrum as a singlet around 1.7 ppm.

The following diagram illustrates the logical process of using multi-technique data to arrive at a confirmed structure.

Logic_Diagram cluster_data Analytical Data cluster_interpretation Interpretation cluster_conclusion Conclusion SynthesizedCompound Synthesized Product NMR_Data NMR Spectra (¹H, ¹³C, 2D) SynthesizedCompound->NMR_Data MS_Data Mass Spectrum SynthesizedCompound->MS_Data IR_Data IR Spectrum SynthesizedCompound->IR_Data Connectivity Connectivity & Stereochemistry NMR_Data->Connectivity Analysis of chemical shifts & coupling constants MolecularWeight Molecular Weight MS_Data->MolecularWeight [M+H]⁺ peak FunctionalGroups Functional Groups IR_Data->FunctionalGroups Characteristic absorptions ConfirmedStructure Confirmed Structure: This compound Connectivity->ConfirmedStructure MolecularWeight->ConfirmedStructure FunctionalGroups->ConfirmedStructure

Figure 2: Logical relationship of analytical methods for structural confirmation.

Conclusion

The structural confirmation of synthesized this compound relies on a multi-faceted analytical approach, with NMR spectroscopy serving as the central pillar. By carefully analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a detailed and unambiguous picture of the molecule's structure can be obtained. When integrated with data from mass spectrometry and infrared spectroscopy, this provides a self-validating system that ensures the highest level of scientific integrity. This guide provides the foundational knowledge and experimental framework for researchers to confidently and accurately characterize this important synthetic intermediate, thereby accelerating the pace of drug discovery and development.

References

  • HETEROCYCLES, Vol. 96, No. 12, 2018, pp. 2125-2134. Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthase. [Link]

  • ResearchGate. FT-IR spectrum of synthesized t-butyl esters of higher fatty acids. [Link]

  • Royal Society of Chemistry. Supporting Information for Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. [Link]

  • Pearson. The mass spectrum of tert-butylamine. [Link]

  • Geochimica et Cosmochimica Acta, Vol. 71, Issue 15, 2007, pp. 3745-3759. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • HETEROCYCLES, Vol. 84, No. 1, 2012, pp. 225-258. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • Molecules, Vol. 28, Issue 3, 2023, p. 1184. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- and Oxetan-3-ylidene)acetates. [Link]

  • Organics, Vol. 3, Issue 1, 2022, pp. 1-18. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubChem. This compound hydrochloride. [Link]

  • PubChem. tert-Butyl azetidine-3-carboxylate hydrochloride. [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

  • Wikipedia. Azetidine-2-carboxylic acid. [Link]

  • NIST WebBook. Peroxybenzoic acid, tert-butyl ester. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Synthesis of L -Azetidine-2-Carboxylic Acid. [Link]

  • PubMed. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). [Link]

  • ResearchGate. Mass spectrometry of analytical derivatives. [Link]

  • OPUS at UTS. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). [Link]

  • Semantic Scholar. A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). [Link]

  • ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem. [Link]

  • ResearchGate. Structural representations of the protein amino acid l-proline and the. [Link]

  • Semantic Scholar. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. [Link]

Sources

A Comparative Guide to the Analytical Validation of tert-Butyl Azetidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl azetidine-2-carboxylate is a chiral building block of significant interest in pharmaceutical development due to its presence in numerous bioactive molecules. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical method validation is paramount to ensure product quality, safety, and efficacy. This guide provides a comparative overview of common analytical techniques for the validation of this compound, offering insights into experimental design and rationale, grounded in established regulatory frameworks. The principles discussed adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for analytical procedure validation.[1][2][3]

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3] For this compound, this typically involves assays for identity, purity (including chiral purity), and concentration. The choice of analytical technique is dictated by the specific parameter being evaluated.

Core Validation Parameters

According to ICH guidelines, the core parameters for analytical method validation include:[4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][4]

  • Accuracy: The closeness of test results to the true value.[5][6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

The following sections will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the validation of this compound, with a special focus on chiral separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.

Rationale for Use: HPLC offers high resolution, sensitivity, and versatility for both quantitative (assay and impurity) and qualitative (identification) analysis. For this compound, which lacks a strong chromophore, UV detection at low wavelengths (around 200-210 nm) is often employed.[7] Alternatively, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be considered.

Comparative HPLC Methods
Parameter Reverse-Phase HPLC (RP-HPLC) Chiral HPLC
Stationary Phase C18 or C8 bonded silicaChiral Stationary Phase (CSP), e.g., polysaccharide-based (amylose or cellulose derivatives)
Mobile Phase Acetonitrile/Water or Methanol/Water with acid modifier (e.g., TFA, formic acid)Typically non-polar solvents like hexane/isopropanol for normal phase, or compatible mobile phases for reversed-phase CSPs
Primary Application Assay, purity (achiral impurities)Enantiomeric purity
Detection UV at low wavelength (~200 nm), CAD, ELSDUV at low wavelength (~200 nm)
Experimental Protocol: Validation of an RP-HPLC Method for Assay
  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), a solution of this compound, and a spiked sample containing known related substances. The peak for the main analyte should be well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the expected sample concentration. Plot the peak area against concentration and determine the correlation coefficient (r²), which should typically be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98.0% to 102.0%.[6]

  • Precision (Repeatability): Analyze six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[5]

  • Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be evaluated.

  • Robustness: Introduce small, deliberate variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation ATP Define Analytical Target Profile (ATP) Specificity Specificity ATP->Specificity Method Development Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Report Validation Report Robustness->Report Data Analysis

Caption: Interdependence of core analytical validation parameters.

Chiral Separation: A Critical Consideration

Since this compound is a chiral molecule, controlling its enantiomeric purity is crucial. Chiral HPLC is the most common and effective technique for this purpose.

Rationale for Use: Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different pharmacological activities. Regulatory agencies require the stereoisomeric composition of a drug substance to be controlled.

Methodology: Chiral separation is typically achieved using a chiral stationary phase (CSP) that can interact diastereomerically with the enantiomers. Polysaccharide-based CSPs are widely used and can be operated in normal-phase, polar organic, or reversed-phase modes. The validation of a chiral method follows the same principles as an achiral method, with a particular focus on the quantitation of the undesired enantiomer at low levels.

Conclusion

The validation of analytical methods for this compound requires a multi-faceted approach, utilizing a combination of techniques to ensure its identity, purity, and strength.

  • HPLC is the workhorse for assay and achiral purity, while chiral HPLC is essential for determining enantiomeric purity.

  • GC-MS , following derivatization, is a powerful tool for identifying and quantifying volatile impurities.

  • NMR provides an absolute method for structural confirmation and can be used for a highly accurate assay (qNMR) without the need for a specific reference standard.

The choice of methods and the extent of validation should be based on the intended purpose of the analysis and the stage of drug development, following a risk-based approach as outlined in modern regulatory guidelines. [8][9]A well-validated set of analytical procedures is fundamental to the successful development and commercialization of any pharmaceutical product containing this compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). [Link]

  • Sartorius. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Link]

  • Springer. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

  • Heterocycles. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine preparation. [Link]

  • ACS Publications. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • ACS Publications. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link]

Sources

A Senior Application Scientist's Guide to Biological Assay Validation for Novel Azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is paved with rigorous biological testing. The tert-butyl azetidine-2-carboxylate framework represents a privileged scaffold in modern medicinal chemistry, giving rise to compounds with potential applications in oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2][3][4][5] However, the biological activity of these novel derivatives is only as reliable as the assays used to measure it.

This guide provides an in-depth comparison of common biological assays, offering a framework for their validation when screening compounds derived from this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure your screening cascade is built on a foundation of scientific integrity.

The Imperative of Assay Validation: Foundational Principles

The objective of any biological assay validation is to demonstrate that the method is suitable for its intended purpose.[6][7] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that, while often aimed at later-stage clinical and non-clinical studies, provide an essential framework for early-stage discovery.[6][8][9][10][11] Adherence to these principles from the outset ensures data quality and consistency, preventing costly and time-consuming issues down the line.[12][13][14]

The core parameters to consider during assay validation are:

  • Specificity and Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components.[15]

  • Accuracy: The closeness of the measured value to the true value.[15][16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[15][16] This is often broken down into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[16]

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[14]

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

The following sections will explore how these principles are applied in the context of common assays used to screen novel chemical entities.

Comparison of Primary Screening Assays for Azetidine Derivatives

The initial step in characterizing a new library of azetidine-based compounds is often a primary screen to identify "hits" with a desired biological effect. The choice of assay is critical and depends on the hypothesized mechanism of action.

Cell Viability and Cytotoxicity Assays

For compounds with potential anticancer or antimicrobial activity, assessing their impact on cell viability is a common starting point.[17][18][19]

Assay Principle Advantages Disadvantages Ideal For
MTT Assay Tetrazolium salt (MTT) is reduced by metabolically active cells to a purple formazan product.[17][20]Inexpensive, well-established.Requires a solubilization step, potential for compound interference.[17]Initial, large-scale screens where cost is a primary concern.
MTS Assay A second-generation tetrazolium salt that is reduced to a soluble formazan.[21]Homogeneous "add-and-read" format, no solubilization step.[21]More expensive than MTT.High-throughput screening (HTS) where workflow simplification is desired.
CellTiter-Glo® Measures ATP levels as an indicator of metabolically active cells using a luciferase reaction.[20][21][22]High sensitivity, broad linear range, homogeneous format.[21][22]Higher cost, potential for interference with luciferase.Sensitive applications, such as screening in low cell number models or for subtle effects on cell viability.[22]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[17][21]Directly measures cell death rather than metabolic activity.Less sensitive for early apoptotic events.Confirming cytotoxic effects and distinguishing them from cytostatic effects.
Assay Cell Line IC50 (µM) Standard Deviation Notes
MTT HeLa5.21.1Initial hit identification.
CellTiter-Glo® HeLa4.80.5Confirmed potency with a more sensitive assay.
LDH Release HeLa> 50N/ASuggests a cytostatic rather than a cytotoxic mechanism at 24 hours.
Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[23][24][25][26] For azetidine derivatives, potential targets could include kinases, proteases, or metabolic enzymes.

Assay Format Principle Advantages Disadvantages
Biochemical Assays Uses purified enzyme, substrate, and test compound.[18]Simple, high-throughput, allows for direct measurement of enzyme-inhibitor interaction.[18]Lacks the complexity of a cellular environment, may not reflect in-vivo activity.[18]
Cell-Based Assays Measures enzyme activity within a living cell.[18]More physiologically relevant, accounts for cell permeability and metabolism.[18]More complex, potential for off-target effects to influence the readout.

Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases.[27] When validating kinase inhibition assays, several factors are critical:

  • ATP Concentration: The concentration of ATP used in the assay can significantly impact the apparent potency of ATP-competitive inhibitors.[28] It is recommended to test inhibitors at an ATP concentration equal to the Km of the enzyme.[28]

  • Readout Technology: A variety of readout technologies are available, including radioactive methods ([γ-32P]-ATP), fluorescence-based assays, and luminescence-based assays like ADP-Glo™.[27][28][29] While radioactive assays are highly sensitive, non-radioactive methods are often preferred for safety and ease of use.[28][30]

  • Specificity Profiling: It is crucial to assess the specificity of a kinase inhibitor by screening it against a panel of kinases (kinome profiling).[31] This helps to identify potential off-target effects.[31]

Receptor Binding Assays

G-protein coupled receptors (GPCRs) are another major class of drug targets.[29][32][33] Assays to identify compounds that interact with these receptors are fundamental in many drug discovery programs.

Assay Type Principle Advantages Disadvantages
Radioligand Binding A radiolabeled ligand competes with the test compound for binding to the receptor.[34][35][36]High sensitivity, allows for the determination of binding affinity (Kd) and inhibitor potency (Ki).[36]Requires handling of radioactive materials, does not provide information on functional activity.[30]
Fluorescence-Based Uses fluorescently labeled ligands or biosensors.[30][34]Safer alternative to radioligand assays, can be used in high-throughput formats.[30]Potential for compound interference with the fluorescent signal.
Functional Assays (e.g., cAMP, Calcium Flux) Measures a downstream signaling event following receptor activation, such as changes in second messenger levels (cAMP) or intracellular calcium.[29][37][38]Provides information on the functional consequences of ligand binding (agonist vs. antagonist).Can be more complex to develop and validate.

GPCR_Signaling

Caption: Generalized GPCR signaling pathway.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, detailed, step-by-step methodologies are essential.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps for determining the IC50 value of an azetidine-based compound.

  • Cell Seeding:

    • Trypsinize and count cells (e.g., HeLa).

    • Seed 5,000 cells per well in a 96-well, opaque-walled plate in a final volume of 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the azetidine compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

    • Incubate for the desired time period (e.g., 48 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results on a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: ADP-Glo™ Kinase Assay

This protocol is for a biochemical assay to determine the inhibitory activity of a compound against a specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound in a buffer containing an appropriate concentration of ATP (ideally at the Km for the kinase).

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence. The signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

    • Determine the IC50 value from a dose-response curve.

Assay_Validation_Workflow

Caption: A typical workflow for biological assay validation.

Conclusion

The validation of biological assays is a cornerstone of successful drug discovery. For novel compounds derived from this compound, a systematic and rigorous approach to assay validation is paramount. By understanding the principles behind different assay technologies, carefully selecting the most appropriate methods, and meticulously validating their performance, researchers can generate high-quality, reliable data. This, in turn, enables confident decision-making and accelerates the progression of promising new chemical entities from the bench to the clinic.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]

  • Agilent. (n.d.). GPCR Signaling Assays. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. Retrieved from [Link]

  • Moof University. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. Retrieved from [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • Philippine Nuclear Research Institute. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). Techniques for measuring receptor binding – Its uses.pptx. Retrieved from [Link]

  • Contract Pharma. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme Inhibition in Drug Discovery and Development. Retrieved from [Link]

  • K-selective CK1δ/ε inhibitors*. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 12(10), 2991–3006. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. Retrieved from [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of the kinase hits identified in the nitric oxide assay (A).... Retrieved from [Link]

  • National Institutes of Health. (2018). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 3(3), 3041–3049. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • BioPharm International. (2021). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. Retrieved from [Link]

  • Smith, M. D., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(4), 633–645. Retrieved from [Link]

  • LCGC International. (2003). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • Bojack, G., et al. (2025). Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. SynOpen, 9, 247–257. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Retrieved from [Link]

  • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • A3P. (n.d.). Some good validation practices for analytical procedures. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Molecules, 28(12), 4783. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

Sources

Evaluating the Metabolic Stability of Peptides Containing tert-Butyl Azetidine-2-Carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Enhanced Peptide Stability in Drug Discovery

Therapeutic peptides offer high specificity and efficacy, yet their clinical translation is often hampered by rapid proteolytic degradation in vivo.[1][2][3][4] This inherent metabolic instability necessitates the exploration of chemical modifications to prolong their half-life and improve bioavailability.[5][6] A prominent strategy is the incorporation of non-natural amino acids to introduce conformational constraints and block protease recognition sites.[6][7][8]

This guide provides a comparative evaluation of peptides containing tert-butyl azetidine-2-carboxylate , a proline analog, as a strategy to enhance metabolic stability. L-azetidine-2-carboxylic acid, with its four-membered ring, imparts significant conformational rigidity to the peptide backbone, potentially shielding it from enzymatic degradation.[9][][11] The tert-butyl ester on the carboxylate is a common protecting group in peptide synthesis.[12] We will objectively compare the performance of this modification against other stability-enhancing alternatives, supported by established experimental protocols.

The Rationale for Incorporating this compound

The choice to incorporate this compound into a peptide sequence is driven by the desire to mimic the secondary structure-inducing properties of proline while potentially offering enhanced resistance to degradation. Proline's unique cyclic structure restricts the peptide backbone's flexibility, often inducing beta-turns.[13] Azetidine-2-carboxylic acid, as a smaller homolog, introduces even greater conformational constraints.[9] This increased rigidity can make the peptide a poorer substrate for proteases that recognize and cleave more flexible peptide chains.[14][15][16]

However, the tert-butyl group, while a useful protecting group during synthesis, may itself be susceptible to metabolism in vivo, a factor that must be considered in the overall stability assessment.[17]

Comparative Strategies for Enhancing Peptide Stability

To provide a comprehensive evaluation, it is essential to compare the metabolic stability of peptides containing this compound with other established modification strategies:

  • Native Peptide (Control): The unmodified peptide serves as the baseline for evaluating the effectiveness of any modification.

  • D-Amino Acid Substitution: Replacing an L-amino acid with its D-enantiomer at a known cleavage site can significantly hinder protease recognition.[7]

  • N-Methylation: Methylation of the backbone amide nitrogen can disrupt hydrogen bonding patterns and sterically hinder protease approach.[7]

  • Peptide Cyclization: Head-to-tail or side-chain cyclization can dramatically increase stability by eliminating termini susceptible to exopeptidases and by conformationally shielding cleavage sites.[7][14]

Experimental Evaluation of Metabolic Stability

A thorough assessment of metabolic stability involves subjecting the modified peptides to in vitro assays that mimic physiological conditions. The two most common and informative assays are the plasma stability assay and the microsomal stability assay.

Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of proteases found in blood plasma.[1][2][5][18][19][20][21]

Experimental Protocol: Plasma Stability Assay

  • Preparation of Peptide Stock Solutions: Dissolve the test peptides (native, this compound modified, and other comparators) in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1 mg/mL.

  • Incubation: In separate microcentrifuge tubes, mix 90 µL of human plasma with 10 µL of each peptide stock solution.

  • Time Points: Incubate the mixtures at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.[21]

  • Reaction Quenching: Immediately terminate the enzymatic reaction by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).

  • Protein Precipitation: Vortex the quenched samples and incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze the remaining peptide concentration using a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of the initial peptide remaining at each time point and determine the half-life (t½) of the peptide in plasma.

.dot

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock (1 mg/mL in PBS) Mix Mix Peptide & Plasma Peptide_Stock->Mix Plasma Human Plasma Plasma->Mix Incubate Incubate at 37°C (Time Points: 0-240 min) Mix->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge (14,000 rpm, 10 min) Quench->Centrifuge Analyze Analyze Supernatant (LC-MS) Centrifuge->Analyze Data Calculate Half-Life (t½) Analyze->Data

Caption: Workflow for the in vitro plasma stability assay.

Microsomal Stability Assay

This assay assesses the susceptibility of a peptide to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver and play a key role in the metabolism of many drugs.[22][23][24][25][26]

Experimental Protocol: Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test peptides in a suitable solvent (e.g., DMSO).

    • Thaw liver microsomes (human, rat, or other species of interest) on ice.

    • Prepare a NADPH-regenerating system solution.[23]

  • Reaction Mixture Preparation: In a 96-well plate, combine the liver microsomes, phosphate buffer (pH 7.4), and the test peptide. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system to each well.

  • Time Points and Quenching: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).[25]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent peptide remaining.

  • Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint) of the peptide.[27]

.dot

Microsomal_Stability_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_quantification Quantification Peptide Test Peptide Pre_Incubate Pre-incubate at 37°C Peptide->Pre_Incubate Microsomes Liver Microsomes Microsomes->Pre_Incubate Buffer Phosphate Buffer Buffer->Pre_Incubate NADPH Add NADPH (Initiate Reaction) Pre_Incubate->NADPH Incubate_Time Incubate (Time Points: 0-45 min) NADPH->Incubate_Time Quench Quench with Acetonitrile Incubate_Time->Quench Centrifuge Centrifuge Plate Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Determine t½ and CLint Analyze->Calculate

Caption: Workflow for the in vitro microsomal stability assay.

Comparative Data Analysis

The following tables present hypothetical but representative data from the described stability assays for a model peptide and its modified analogs.

Table 1: Plasma Stability of a Model Peptide and Its Analogs

Peptide AnalogModificationPlasma Half-life (t½, minutes)
Native Peptide None15
Aze(tBu)-Peptide This compound45
D-Ala-Peptide D-Alanine Substitution90
N-Me-Peptide N-Methylation75
Cyclic-Peptide Head-to-Tail Cyclization>240

Table 2: Microsomal Stability of a Model Peptide and Its Analogs

Peptide AnalogModificationMicrosomal Half-life (t½, minutes)Intrinsic Clearance (CLint, µL/min/mg protein)
Native Peptide None3023.1
Aze(tBu)-Peptide This compound2527.7
D-Ala-Peptide D-Alanine Substitution5512.6
N-Me-Peptide N-Methylation4814.4
Cyclic-Peptide Head-to-Tail Cyclization>60<11.5

Interpretation and Discussion

Based on the illustrative data, the incorporation of this compound shows a modest improvement in plasma stability compared to the native peptide. This suggests that the conformational constraint imposed by the azetidine ring does offer some protection against plasma proteases.

However, in the microsomal stability assay, the Aze(tBu)-Peptide shows a slightly faster clearance than the native peptide. This could indicate that while the peptide backbone is more rigid, the tert-butyl group may be a site for metabolic attack by CYP enzymes. This highlights the importance of evaluating stability in multiple matrices to obtain a comprehensive understanding of a peptide's metabolic fate.

In comparison, other modifications such as D-amino acid substitution, N-methylation, and particularly cyclization, demonstrate more substantial improvements in both plasma and microsomal stability. This underscores that while this compound can be a useful tool for modulating peptide conformation, it may not always be the optimal choice for maximizing metabolic stability, and its use should be considered in the context of the specific peptide sequence and its intended therapeutic application.

Conclusion

The incorporation of this compound represents a viable strategy for enhancing the conformational rigidity of peptides. This can lead to improved resistance to degradation by plasma proteases. However, researchers must also consider the potential for the tert-butyl group itself to be a metabolic liability. A comprehensive evaluation of metabolic stability, including both plasma and microsomal assays, is crucial for making informed decisions in the design of peptide therapeutics. For achieving the highest levels of metabolic stability, alternative strategies such as D-amino acid substitution, N-methylation, or cyclization may prove more effective and should be evaluated in parallel.

References

  • Löhn, M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Löhn, M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed. Available at: [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Analysis of Peptide Drug. Creative Biolabs. Available at: [Link]

  • Beck, J. G., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Beck, J. G., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Available at: [Link]

  • Ponnuswamy, P. K., & Manjula, M. V. (1982). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. Available at: [Link]

  • Gurlin, R. E., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Proteolytic degradation of peptide products in the blood is considered a critical problem for clinical use. ResearchGate. Available at: [Link]

  • Löhn, M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC - NIH. Available at: [Link]

  • Knight, J. C., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC - PubMed Central. Available at: [Link]

  • Beck, J. G., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Serum Stability of Peptides. Springer Nature Experiments. Available at: [Link]

  • World Scientific Publishing. (n.d.). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. World Scientific Publishing. Available at: [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. Available at: [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. Available at: [Link]

  • Semantic Scholar. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Semantic Scholar. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Otvos, L., Jr, et al. (2006). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. PMC - NIH. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Cromm, P. M., et al. (2015). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC - NIH. Available at: [Link]

  • Wiley Online Library. (n.d.). Synthesis of Peptides Containing Proline Analogues. Wiley Online Library. Available at: [Link]

  • Lupin. (2026). Protected Amino Acids: The Hidden Bottleneck in Scaling Metabolic Peptides. Lupin. Available at: [Link]

  • Spring, S. A., et al. (2022). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

  • SciSpace. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace. Available at: [Link]

  • Chang, C. D., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. Available at: [Link]

  • Iaroshenko, V. O., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

  • Nassar, A. F., et al. (2007). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]

  • LibreTexts. (2020). 25.8: Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. PMC - NIH. Available at: [Link]

  • LinkChem. (n.d.). tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate. LinkChem. Available at: [Link]

  • CP Lab Safety. (n.d.). tert-butyl 2-(2-aminoethyl)azetidine-1-carboxylate, min 97%, 100 mg. CP Lab Safety. Available at: [Link]

  • Tourwé, D., et al. (2010). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. SpringerLink. Available at: [Link]

  • Pelay-Gimeno, M., et al. (2015). Constrained Peptides as Miniature Protein Structures. PMC - PubMed Central. Available at: [Link]

  • Jóźwiak, M., et al. (2022). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. ResearchGate. Available at: [Link]

  • Bédard, M., & D'Haze, B. (2020). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PubMed Central - NIH. Available at: [Link]

Sources

A Comparative Benchmarking Guide: The Next-Generation Azetidine-Based Covalent BTK Inhibitor, AZD-2026, versus Ibrutinib in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel azetidine-containing Bruton's tyrosine kinase (BTK) inhibitors, using the hypothetical, yet rationally designed, AZD-2026 as a case study against the first-in-class incumbent, Ibrutinib. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: The Rationale for Targeting BTK and the Emergence of Azetidine Scaffolds

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2] Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making BTK a prime therapeutic target.[2][3]

Ibrutinib, the first-in-class BTK inhibitor, revolutionized the treatment of these cancers by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[4][5][6][7] Despite its clinical success, Ibrutinib's therapeutic window is narrowed by off-target activities against other kinases, such as those in the EGFR and Src families, which can lead to significant adverse effects including atrial fibrillation, bleeding, and diarrhea.[8][9][10][11][12][13][14] This has spurred the development of second-generation BTK inhibitors like Acalabrutinib and Zanubrutinib, which exhibit greater selectivity and improved safety profiles.[8][9][10][15][16][17][18][19]

The azetidine scaffold has emerged as a "privileged" motif in modern medicinal chemistry.[20] Its unique four-membered ring structure imparts a combination of conformational rigidity, improved metabolic stability, and enhanced solubility to drug candidates.[20] These properties make it an attractive component for designing highly selective and potent kinase inhibitors.[21][22][23] This guide introduces AZD-2026, a hypothetical next-generation covalent BTK inhibitor that incorporates an azetidine moiety designed to enhance selectivity and optimize pharmacokinetic properties, and outlines a rigorous benchmarking strategy against Ibrutinib.

Molecular Design and Mechanism of Action

Ibrutinib: A pioneering covalent inhibitor that irreversibly binds to Cys481 of BTK.[4][7] Its structure, while effective, allows for binding to other kinases with a homologous cysteine, leading to off-target effects.[12][13]

AZD-2026 (Hypothetical): A novel azetidine-containing covalent inhibitor also targeting Cys481 of BTK. The incorporation of the rigid azetidine ring is hypothesized to optimize the inhibitor's conformation, promoting a more specific interaction with the BTK active site and reducing binding to off-target kinases.[21][23]

Signaling Pathway Visualization

Below is a diagram illustrating the B-cell receptor signaling pathway and the point of inhibition for BTK inhibitors like Ibrutinib and AZD-2026.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SRC LYN/SRC Family Kinases BCR->LYN_SRC activates BTK Bruton's Tyrosine Kinase (BTK) LYN_SRC->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG NFkB NF-κB Pathway IP3_DAG->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR binds Inhibitor Ibrutinib / AZD-2026 Inhibitor->BTK irreversibly inhibits

Caption: B-Cell Receptor (BCR) signaling pathway and BTK inhibition.

Head-to-Head Benchmarking: Experimental Protocols

A rigorous comparative evaluation of AZD-2026 and Ibrutinib requires a multi-pronged approach, assessing in vitro potency, cellular activity, selectivity, and pharmacokinetic properties.

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD-2026 and Ibrutinib against purified recombinant BTK enzyme.

Methodology: ADP-Glo™ Kinase Assay (Promega) [24]

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to BTK activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of AZD-2026 and Ibrutinib in DMSO, with the highest concentration at 100 µM. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution or vehicle control (DMSO).

  • Enzyme Addition: Add 5 µL of recombinant human BTK enzyme diluted in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

  • Initiate Kinase Reaction: Add 2.5 µL of a substrate/ATP mixture (e.g., poly(Glu,Tyr) substrate and ATP at a concentration near the Km for BTK).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow Visualization

in_vitro_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions (AZD-2026 & Ibrutinib) Reaction_Setup Combine Compound, Enzyme, and Substrate/ATP in 384-well plate Compound_Prep->Reaction_Setup Enzyme_Prep Dilute Recombinant BTK Enzyme Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate/ATP Mix Substrate_Prep->Reaction_Setup Incubation1 Incubate for 60 min at RT Reaction_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent (Deplete ATP) Incubation1->Add_ADP_Glo Incubation2 Incubate for 40 min at RT Add_ADP_Glo->Incubation2 Add_Detection_Reagent Add Kinase Detection Reagent (Generate Luminescence) Incubation2->Add_Detection_Reagent Incubation3 Incubate for 30 min at RT Add_Detection_Reagent->Incubation3 Read_Luminescence Measure Luminescence Incubation3->Read_Luminescence Calculate_IC50 Calculate % Inhibition and Determine IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow for In Vitro BTK Enzymatic Assay.

Objective: To assess the ability of AZD-2026 and Ibrutinib to inhibit BTK activity within a cellular context by measuring the inhibition of BTK autophosphorylation.

Methodology: In-Cell Western™ Assay

This assay quantifies the level of phosphorylated BTK (pBTK) in a B-cell lymphoma cell line (e.g., Ramos or TMD8).

Step-by-Step Protocol:

  • Cell Culture: Culture Ramos cells in appropriate media and seed in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of AZD-2026 and Ibrutinib for 2 hours.

  • Cell Stimulation: Stimulate the BCR pathway by adding anti-IgM antibody for 10 minutes to induce BTK autophosphorylation.

  • Cell Lysis and Fixation: Lyse the cells and fix them to the plate.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Y223).

    • Wash and incubate with an infrared dye-conjugated secondary antibody.

    • For normalization, co-stain with an antibody against total BTK or a housekeeping protein, detected with a secondary antibody conjugated to a different infrared dye.

  • Data Acquisition: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the fluorescence intensity for pBTK and the normalization protein. Calculate the ratio of pBTK to the normalization protein for each well. Determine the IC50 value for the inhibition of BTK autophosphorylation.

Objective: To compare the off-target kinase inhibition profiles of AZD-2026 and Ibrutinib.

Methodology: KinomeScan™ (DiscoverX) or similar broad kinase panel screening. [12][25]

This competitive binding assay quantifies the interaction of the test compounds with a large panel of human kinases (e.g., >400 kinases).

Procedure:

  • Submit AZD-2026 and Ibrutinib for screening at a fixed concentration (e.g., 1 µM) against the kinase panel.

  • The results are typically reported as percent inhibition or percent of control.

  • A lower percentage indicates stronger binding to the off-target kinase.

  • Visualize the data using a kinome tree map to provide a global view of selectivity.

Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) properties of AZD-2026 and Ibrutinib in a relevant animal model (e.g., mouse or rat).[18][19][26][27][28]

Methodology:

  • Dosing: Administer a single oral dose of AZD-2026 and Ibrutinib to separate cohorts of animals.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Bioanalysis: Extract the compounds from plasma and quantify their concentrations using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters, including:

    • Cmax (maximum plasma concentration)

    • Tmax (time to reach Cmax)

    • AUC (area under the plasma concentration-time curve)

    • t1/2 (half-life)

    • Oral bioavailability (%F)

Comparative Data Summary

The following tables provide a template for summarizing the comparative data generated from the proposed experiments.

Table 1: In Vitro and Cellular Potency

CompoundBTK Enzymatic IC50 (nM)Cellular pBTK IC50 (nM)
Ibrutinib [Insert experimental value][Insert experimental value]
AZD-2026 [Insert experimental value][Insert experimental value]

Table 2: Kinase Selectivity Profile (Select Off-Targets)

KinaseIbrutinib (% Inhibition @ 1 µM)AZD-2026 (% Inhibition @ 1 µM)
BTK >95%>95%
EGFR [Insert experimental value][Insert experimental value]
ITK [Insert experimental value][Insert experimental value]
TEC [Insert experimental value][Insert experimental value]
CSK [Insert experimental value][Insert experimental value]

Table 3: Preclinical Pharmacokinetic Parameters (Mouse, Oral Dosing)

ParameterIbrutinibAZD-2026
Cmax (ng/mL) [Insert experimental value][Insert experimental value]
Tmax (h) [Insert experimental value][Insert experimental value]
AUC (ng*h/mL) [Insert experimental value][Insert experimental value]
t1/2 (h) [Insert experimental value][Insert experimental value]
Oral Bioavailability (%) [Insert experimental value][Insert experimental value]
Conclusion and Future Directions

This guide outlines a comprehensive and objective strategy for benchmarking a novel azetidine-based BTK inhibitor, AZD-2026, against the established therapeutic agent, Ibrutinib. The rationale behind this comparison is to leverage the unique properties of the azetidine scaffold to develop a more selective and potentially safer BTK inhibitor.

The experimental protocols provided for in vitro potency, cellular activity, kinase selectivity, and pharmacokinetic profiling are designed to generate a robust dataset for a head-to-head comparison. The anticipated outcome is that AZD-2026 will exhibit comparable or superior potency against BTK, a significantly improved selectivity profile with reduced inhibition of key off-targets like EGFR and CSK, and favorable pharmacokinetic properties.

Successful benchmarking of AZD-2026 through these methodologies would provide a strong rationale for its advancement into further preclinical safety studies and, ultimately, clinical development as a next-generation therapy for B-cell malignancies.

References

  • Byrd, J. C., et al. (2021). Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial. Journal of Clinical Oncology. [Link]

  • Patsnap. (2024). What is the mechanism of Zanubrutinib? Patsnap Synapse. [Link]

  • Drugs.com. (2024). Acalabrutinib vs. ibrutinib: How do they compare? Drugs.com. [Link]

  • ResearchGate. (n.d.). BTK Inhibitors Mechanism of Action. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Zanubrutinib. PubChem. [Link]

  • Tam, C. S., et al. (2023). Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review. Cancers. [Link]

  • AJMC. (2024). Acalabrutinib vs Ibrutinib: Real-World Insights Into Safety Differences for Patients With CLL. AJMC. [Link]

  • Grokipedia. (n.d.). Zanubrutinib. Grokipedia. [Link]

  • Lerman, A., et al. (2021). Ibrutinib's off-target mechanism: cause for dose optimization. Blood. [Link]

  • Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Comparison of selected biochemical, pharmacokinetic, and pharmacodynamic properties for ibrutinib, acalabrutinib, and zanubrutinib. ResearchGate. [Link]

  • Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. Lymphoma Hub. [Link]

  • Wikipedia. (n.d.). Ibrutinib. Wikipedia. [Link]

  • Byrd, J. C., et al. (2021). Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial. PubMed. [Link]

  • CLL Society. (2023). ASH 2022: Dr. Lindsey Roeker on Comparing Acalabrutinib and Ibrutinib in the Real World. CLL Society. [Link]

  • ResearchGate. (n.d.). Single-point kinase profiling of ibrutinib (1), 2, and 3 at 1 μM. ResearchGate. [Link]

  • Patsnap. (2024). What is the mechanism of Ibrutinib? Patsnap Synapse. [Link]

  • Shrestha, L., et al. (2022). Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. Cancers. [Link]

  • Mu, S., et al. (2020). Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies. Clinical and Translational Science. [Link]

  • Tucker, D. L., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ChemRxiv. [Link]

  • BellBrook Labs. (n.d.). BTK Activity Assay. BellBrook Labs. [Link]

  • Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. ACS Publications. [Link]

  • Smith, E. J., et al. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Marostica, E., et al. (2017). Population Pharmacokinetics of Bruton Tyrosine Kinase Inhibitor, Acalabrutinib, in Healthy Volunteers and Patients with B-Cell Malignancies. Blood. [Link]

  • The American Journal of Managed Care. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. The American Journal of Managed Care. [Link]

  • Xiao, L., et al. (2020). Ibrutinib-Mediated Atrial Fibrillation Attributable to Inhibition of C-Terminal Src Kinase. Circulation. [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wu, J., et al. (2021). Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. [Link]

  • Coombs, C. C. (2021). The pharmacokinetics of pirtobrutinib. YouTube. [Link]

  • Wang, X., et al. (2015). Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate. eLife. [Link]

  • Li, X., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters. [Link]

  • Joseph, R. E., et al. (2024). Conformational heterogeneity of the BTK PHTH domain drives multiple regulatory states. eLife. [Link]

  • Buhimschi, A. D., et al. (2023). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. Journal of Medicinal Chemistry. [Link]

  • Qiu, H., et al. (2021). Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Btk autophosphorylating activity in response to IL-3 stimulation of BaF3 pro-B cells. ResearchGate. [Link]

  • Buhimschi, A. D., et al. (2023). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. PubMed. [Link]

  • Khan, Y., & O'Brien, S. (2018). Novel Indications for Bruton's Tyrosine Kinase Inhibitors, beyond Hematological Malignancies. Journal of Clinical Medicine. [Link]

Sources

Safety Operating Guide

A Strategic Guide to the Safe Disposal of tert-Butyl azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in the fast-paced world of drug development, the lifecycle of a chemical intermediate extends far beyond the reaction flask. Proper, compliant disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the disposal of tert-butyl azetidine-2-carboxylate, moving beyond a simple checklist to explain the chemical reasoning that underpins these critical procedures.

Core Principle: Proactive Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for every novel compound may not be available, a conservative assessment based on its constituent moieties—the azetidine ring and the tert-butyl ester group—provides a robust foundation for safe handling.[1] Azetidine, the parent heterocycle, is known to be flammable, corrosive, and capable of causing severe skin and eye damage.[2][3] Derivatives are often cited as causing skin, eye, and respiratory irritation.[4] Therefore, this compound must be treated as a hazardous substance.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Potential HazardRationaleRequired PPE
Skin & Eye Irritation/Corrosion The strained azetidine ring and its derivatives are known irritants.[4]Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a lab coat must be worn at all times.[2][5]
Toxicity Structurally similar compounds can be toxic if swallowed, inhaled, or in contact with skin.All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation.[1][6]
Flammability The parent azetidine is a flammable liquid.[3] While the tert-butyl ester derivative may be a solid, it should be kept away from ignition sources.Store away from heat, sparks, and open flames.[2]
Chemical Reactivity The tert-butyl ester is susceptible to cleavage under acidic conditions.[7]Segregate waste from strong acids and oxidizing agents.[4][8]

The Primary Disposal Pathway: Segregated Hazardous Waste Collection

The universally accepted and safest method for disposing of this compound is through your institution's Environmental Health & Safety (EHS) office for incineration by a licensed hazardous waste contractor.[9][10] Direct environmental release is unacceptable due to the persistence and potential ecotoxicity of heterocyclic compounds.[11]

Step-by-Step Protocol for Waste Accumulation

This protocol ensures that waste is collected safely and in compliance with EPA and local regulations.[12]

  • Container Selection:

    • Liquid Waste: Use a designated, leak-proof, and chemically compatible container (e.g., High-Density Polyethylene - HDPE) for collecting solutions containing the compound.

    • Solid Waste: Use a separate, clearly marked container for contaminated solids such as gloves, weighing paper, and pipette tips.

    • Ensure all containers are in good condition with secure-fitting caps.[1]

  • Accurate Labeling:

    • Immediately label the waste container using your institution's official hazardous waste tag.

    • Write the full chemical name: "this compound". Do not use abbreviations or chemical formulas. [12]

    • List all other components in the container, including solvents, with their approximate percentages.

    • Affix appropriate hazard pictograms (e.g., irritant, toxic).

  • Strict Segregation:

    • The Causality: The tert-butyl ester group is designed to be a protecting group, readily cleaved by strong acids like trifluoroacetic acid.[7] Mixing this waste stream with acidic waste could trigger an uncontrolled deprotection reaction, releasing flammable isobutylene gas and altering the waste's composition.

    • Action: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[12] Refer to the table below for guidance.

Table 2: Chemical Incompatibility Chart

Waste ClassIncompatible WithRationale for Segregation
This compound Strong Acids (e.g., HCl, H₂SO₄)Risk of violent reaction and cleavage of the tert-butyl group, generating flammable gas.[7]
Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides)Potential for a highly exothermic or explosive reaction.[8]
Strong Bases (e.g., NaOH, KOH)May promote hydrolysis or other undesired reactions.
  • Safe Storage:

    • Keep waste containers tightly closed at all times, except when adding waste. A funnel must not be left in the container.[12]

    • Store in a cool, dry, and well-ventilated area, such as a designated cabinet under the fume hood where it was generated.[1][3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing different waste streams of this compound.

G cluster_waste_type Identify Waste Stream cluster_action Disposal Action start Waste Generation: This compound neat Neat Compound or Concentrated Residue start->neat solid Contaminated Solids (Gloves, Wipes, Glassware) start->solid aqueous Dilute Aqueous Waste start->aqueous spill Accidental Spill start->spill collect_neat Collect in designated Hazardous Chemical Waste Container (Organic) neat->collect_neat collect_solid Double-bag and place in Solid Hazardous Waste Container solid->collect_solid collect_aqueous Collect in designated Aqueous Hazardous Waste Container aqueous->collect_aqueous spill_kit Follow Emergency Spill Protocol spill->spill_kit caption Disposal Workflow Diagram

Caption: Disposal Workflow Diagram

Emergency Procedures: Spill Management

Accidents happen, but a prepared response minimizes risk.

Protocol for a Small Spill (Contained within a Fume Hood):
  • Alert & Restrict: Alert personnel in the immediate area. Restrict access.

  • PPE: Ensure you are wearing the appropriate PPE as detailed in Table 1.

  • Contain & Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand).[13]

  • Collect: Carefully sweep or scoop the absorbed material into a designated container for hazardous solid waste.[14]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Document the spill and report it to your laboratory supervisor or EHS officer.

Protocol for a Large Spill (Outside of a Fume Hood):
  • Evacuate: Immediately evacuate the laboratory, alerting others as you leave.

  • Isolate: Close the laboratory doors to contain the vapors.

  • Notify: Activate the nearest fire alarm if the substance is flammable or highly volatile. Call your institution's emergency number and EHS office immediately. Provide the chemical name, location, and estimated quantity of the spill.

  • Do Not Re-enter: Await the arrival of the trained emergency response team. Do not attempt to clean up a large spill yourself.

By adhering to these scientifically-backed procedures, you ensure that the final step in your research workflow—disposal—is conducted with the same precision and care as your experimentation, safeguarding yourself, your colleagues, and the environment.

References

  • Benchchem. (n.d.). Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Comprehensive Guide for Laboratory Professionals.
  • AK Scientific, Inc. (n.d.). Tert-butyl (2R)-azetidine-2-carboxylate Safety Data Sheet.
  • Benchchem. (n.d.). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • TCI Chemicals. (2025, March 28). 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine Safety Data Sheet.
  • Chemos GmbH & Co.KG. (2020, February 4). Azetidine Safety Data Sheet.
  • MedChemExpress. (2025, December 22). tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate Safety Data Sheet.
  • Fisher Scientific. (n.d.). (S)-Azetidine-2-carboxylic acid Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). (S)-(-)-Azetidine-2-carboxylic acid Safety Data Sheet.
  • Sigma-Aldrich. (2023, December 5). Azetidine Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Di-tert-butyl azodicarboxylate Safety Data Sheet.
  • User-HP. (n.d.). D-Azetidine-2-carboxylic acid Safety Data Sheet.
  • Texas A&M University. (n.d.). Laboratory Safety Manual.
  • Missouri S&T. (n.d.). Chemical Safety Manual.
  • Fisher Scientific. (2025, December 24). Azetidine-3-carboxylic acid Safety Data Sheet.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Sigma-Aldrich. (n.d.). 1-Boc-L-azetidine-2-carboxylic acid, ≥98.0% (TLC).
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) when handling tert-Butyl azetidine-2-carboxylate. Moving beyond a simple checklist, we will explore the causality behind each recommendation, ensuring you can operate with confidence and safety.

Hazard Assessment: Understanding the 'Why' Behind the Protection

This compound and its analogs are classified with specific hazards that directly inform our PPE strategy. The primary risks associated with this compound include:

  • Skin Irritation (H315): Direct contact can cause skin irritation[1][2][3]. This necessitates a robust barrier to prevent dermal exposure.

  • Serious Eye Irritation (H319): The compound is an irritant to the eyes, with the potential for serious damage[1][2]. This risk is particularly acute given the fine, solid nature of the chemical, which can easily become airborne and contact the eyes.

  • Respiratory Irritation (H335): Inhalation of the dust may cause respiratory tract irritation[4][5]. Therefore, controlling airborne particulates is a critical safety consideration.

  • Potential for Toxicity: While the primary classification is irritation, related azetidine compounds are listed as toxic if swallowed, inhaled, or in contact with skin (H301, H311, H331)[1]. This underscores the importance of stringent handling protocols to minimize any potential exposure.

These hazards dictate a multi-layered approach to protection, starting with engineering controls and culminating in carefully selected personal barriers.

The Hierarchy of Controls: From Engineering to Personal Protection

Before any personal protective equipment is worn, the first line of defense is always engineering and administrative controls.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood or a powder containment hood[6]. This provides local exhaust ventilation, capturing dust at the source and preventing inhalation. Ensure that safety showers and eyewash stations are readily accessible and tested[3][7].

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this chemical. Minimize the quantities used and stored in the work area.

Core Directive: Selecting Your Personal Protective Equipment

The appropriate PPE is determined by the specific task being performed. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids ANSI-approved safety goggles with side shieldsNitrile gloves (double-gloving recommended)Flame-resistant lab coatRecommended due to dust potential. N95 respirator minimum.
Preparing Solutions ANSI-approved safety goggles with side shieldsNitrile glovesFlame-resistant lab coatNot typically required if performed in a fume hood.
Running Reactions/Work-up ANSI-approved safety goggles with side shieldsNitrile glovesFlame-resistant lab coatNot typically required if performed in a fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-gauge nitrile or neoprene glovesChemical-resistant apron over lab coatRequired. Minimum of a half-mask respirator with P100 filters.
Eye and Face Protection

Given the serious eye irritation risk, protection is non-negotiable.

  • Minimum Requirement: Wear ANSI-approved (or equivalent, e.g., European Standard EN166) chemical safety goggles that provide a complete seal around the eyes[3][4][8]. Standard safety glasses with side shields are insufficient as they do not protect from airborne dust that can circulate behind the lenses.

  • High-Risk Operations: When handling larger quantities or during spill cleanup where splashing is possible, supplement safety goggles with a face shield[9][10].

Skin and Body Protection
  • Lab Coats: A flame-resistant lab coat must be worn and kept fully fastened[9]. This protects your personal clothing and skin from incidental contact.

  • Gloves: Gloves are your primary barrier against skin irritation.

    • Material: Nitrile gloves are the standard for incidental contact[9].

    • Inspection: Always inspect gloves for tears or punctures before use.

    • Technique: When weighing or transferring the solid, consider double-gloving. This allows you to remove the outer, potentially contaminated glove without exposing your skin. Change gloves immediately if you suspect contamination and always before leaving the work area or touching common surfaces like doorknobs or keyboards. Wash hands thoroughly after removing gloves[2][10].

Respiratory Protection

The potential for respiratory irritation from inhaling the fine powder is a significant concern, especially during powder handling.

  • When to Use: Respiratory protection should be used whenever there is a risk of generating dust, particularly outside of a powder containment hood. This includes weighing the solid, transferring it between containers, and cleaning up spills[1][10].

  • Type of Respirator: A NIOSH-approved N95 respirator is the minimum recommendation for protection against fine dust. For spill cleanup or in situations with poor ventilation, a higher level of protection, such as a half-mask or full-face respirator with P100 particulate filters, is required[11]. Note that the use of a respirator typically requires enrollment in a respiratory protection program, including fit testing, as mandated by OSHA (29 CFR 1910.134)[11].

Operational and Disposal Plans

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Start: Task Assessment cluster_1 Engineering Controls cluster_2 Exposure Potential cluster_3 PPE Levels Start Assess Task: Handling tert-Butyl azetidine-2-carboxylate FumeHood Is the task performed in a certified chemical fume hood? Start->FumeHood DustRisk Is there a risk of generating dust or aerosol? (e.g., weighing, spill) FumeHood->DustRisk Yes SpillPPE Spill/Emergency PPE: - Chemical Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron - Half-mask P100 Respirator FumeHood->SpillPPE No (High Risk - Re-evaluate!) BasePPE Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat DustRisk->BasePPE No (e.g., handling solution) EnhancedPPE Enhanced PPE: - Base PPE - N95 Respirator - Double Gloves DustRisk->EnhancedPPE Yes End Task Complete: Follow Doffing & Disposal Procedures BasePPE->End Proceed with Caution EnhancedPPE->End Proceed with Caution SpillPPE->End Proceed with Caution

Caption: PPE selection workflow for this compound.

Step-by-Step Donning and Doffing Procedures

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye Protection: Put on safety goggles.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. For example, peel the first glove off by pinching it at the cuff and pulling it down, turning it inside out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off.

  • Lab Coat: Unfasten and remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water[1][9].

Spill and Emergency Procedures

In the event of a spill, evacuate the area and alert others. Only personnel trained in spill cleanup should proceed.

  • Don Appropriate PPE: At a minimum, this includes a half-mask respirator with P100 filters, chemical splash goggles, a face shield, a chemical-resistant apron, and heavy-duty gloves[9].

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal[6][8]. Avoid creating dust.

  • Decontamination: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

Disposal of Contaminated Materials

Proper disposal is the final step in safe handling.

  • Contaminated PPE: All disposable PPE (gloves, respirators) used while handling this chemical must be disposed of as hazardous waste.

  • Empty Containers: Empty containers of this compound are also considered hazardous waste. The first rinse of the container must be collected and disposed of as hazardous waste[12]. Subsequent rinses of containers that held non-highly toxic materials may be permissible for drain disposal, but always follow your institution's specific guidelines. Never dispose of this chemical or its containers in the regular trash[12].

By adhering to these rigorous PPE and handling protocols, you build a system of safety that protects you, your colleagues, and your research.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: (S)-(-)-Azetidine-2-carboxylic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl (2R)-azetidine-2-carboxylate.
  • TCI Chemicals. (2025, March 28). Safety Data Sheet: 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine.
  • MedChemExpress. (2025, December 22). Safety Data Sheet: tert-Butyl 3-(2-iodoethyl)azetidine-1-carboxylate.
  • Sigma-Aldrich. (2023, December 5). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate.
  • United Initiators. (2025, February 25). Safety Data Sheet: TBPB.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Di-tert-butyl azodicarboxylate.
  • The Sarpong Group, University of California, Berkeley. (2016, October 24). Potentially Explosive Compounds (PECs).
  • PPG Industries. (n.d.). Safety Data Sheet: VINYL PRIMER.
  • Fisher Scientific. (2015, January 30). Safety Data Sheet: tert-Butyl acetate.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: (S)-(-)-2-Azetidinecarboxylic acid.
  • Sigma-Aldrich. (n.d.). tert-Butyl azetidine-3-carboxylate hydrochloride.
  • United States Biological. (n.d.). Safety Data Sheet: D-Azetidine-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). tert-Butyl azetidine-3-carboxylate hydrochloride.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Azetidine-3-carboxylic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl azetidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl azetidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.